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  • Product: 2-(Acryloxyethoxy)trimethylsilane
  • CAS: 18269-99-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(Acryloxyethoxy)trimethylsilane

An In-Depth Technical Guide to 2-(Acryloxyethoxy)trimethylsilane: Mechanistic Role in Advanced Polymer Synthesis and Biomaterials Executive Summary In the landscape of advanced biomaterials and targeted drug delivery sys...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(Acryloxyethoxy)trimethylsilane: Mechanistic Role in Advanced Polymer Synthesis and Biomaterials

Executive Summary

In the landscape of advanced biomaterials and targeted drug delivery systems, the architectural precision of polymer networks is paramount. 2-(Acryloxyethoxy)trimethylsilane (CAS: 18269-99-3), frequently referred to as TMS-protected hydroxyethyl acrylate (TMS-HEA), serves as a critical dual-functional monomer. It bridges the gap between highly reactive organosilane chemistry and controlled radical polymerization (CRP).

By temporarily masking the reactive hydroxyl group of 2-hydroxyethyl acrylate (HEA) with a bulky, hydrophobic trimethylsilyl (TMS) group, researchers can suppress unwanted side reactions during Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Post-polymerization, the TMS group is quantitatively cleaved to yield well-defined, highly hydrophilic poly(2-hydroxyethyl acrylate) (PHEA) blocks. This whitepaper details the chemical properties, mechanistic causality, and self-validating experimental protocols for utilizing TMS-HEA in the development of hydrogels, contact lenses, and amphiphilic nanocarriers.

Chemical Structure and Physicochemical Properties

TMS-HEA is an organosilane where a polymerizable acrylate moiety is linked to a moisture-sensitive trimethylsilyl ether group[1]. This unique structure dictates its handling requirements; it must be stored under inert conditions to prevent premature hydrolysis or thermal polymerization[2].

Table 1: Fundamental Properties of 2-(Acryloxyethoxy)trimethylsilane [1][2][3]

PropertyValueScientific Implication
CAS Number 18269-99-3Standard identifier for regulatory and procurement tracking.
Molecular Formula C₈H₁₆O₃SiContains both a vinyl group (for propagation) and a silyl ether.
Molecular Weight 188.30 g/mol Essential for calculating precise monomer-to-initiator ratios in ATRP.
Density 0.95 g/mL at 25 °CUsed for volumetric dispensing in air-free Schlenk line techniques.
Boiling Point 90 °CAllows for purification via vacuum distillation prior to polymerization.
Flash Point > 65 °CCombustible liquid; requires handling away from open flames.
Refractive Index 1.426Useful for rapid purity checks post-distillation.

Mechanistic Insights: The Causality of Silyl Protection

The direct polymerization of unprotected HEA via copper-catalyzed ATRP is notoriously difficult. The free hydroxyl (-OH) groups can competitively coordinate with the copper catalyst (e.g., CuBr/PMDETA), altering the redox potential of the metal center. This coordination displaces the intended nitrogen-based ligands, leading to a loss of catalytic control, an increase in irreversible termination events, and ultimately, a polymer with a broad polydispersity index (PDI)[4][5].

By converting HEA to TMS-HEA, the hydroxyl group is sterically shielded and electronically deactivated. The monomer behaves similarly to a standard hydrophobic alkyl acrylate (like butyl acrylate) during propagation. This ensures a constant concentration of active radicals, yielding a linear first-order kinetic plot and a narrow PDI (< 1.2)[4].

Mechanism Monomer Monomer Selection for ATRP Unprotected Unprotected HEA Monomer->Unprotected Protected TMS-Protected HEA (TMS-HEA) Monomer->Protected Coord Hydroxyl-Cu Coordination & Catalyst Poisoning Unprotected->Coord Kinetics Stable Cu-Ligand Complex & Predictable Kinetics Protected->Kinetics BroadPDI Broad PDI & Dead Polymer Chains Coord->BroadPDI NarrowPDI Narrow PDI Block Copolymers Kinetics->NarrowPDI

Caption: Mechanistic advantage of TMS protection during Cu-catalyzed ATRP.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success before proceeding to the next synthetic step.

Protocol 1: Synthesis and Purification of TMS-HEA

Objective: Synthesize TMS-HEA via the silylation of HEA with trimethylsilyl chloride (TMSCl).

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet.

  • Reagent Addition: Dissolve 2-hydroxyethyl acrylate (50 mmol) and triethylamine (TEA, 60 mmol) in 150 mL of anhydrous dichloromethane (DCM). Chill the solution to 0 °C using an ice bath.

  • Silylation: Dropwise, add trimethylsilyl chloride (TMSCl, 55 mmol) over 30 minutes. A white precipitate of triethylamine hydrochloride (TEA·HCl) will form immediately[4].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 1 (FTIR): Take a small aliquot, evaporate the DCM, and run an FTIR spectrum. Success is indicated by the complete disappearance of the broad -OH stretch at ~3300 cm⁻¹ and the appearance of a strong Si-C rock at ~840 cm⁻¹.

  • Workup: Filter the TEA·HCl salt. Wash the organic filtrate with saturated NaHCO₃, then brine. Dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product via vacuum distillation (collect the fraction boiling at ~90 °C).

Protocol 2: Controlled Radical Polymerization (ATRP) of TMS-HEA

Objective: Synthesize well-defined Poly(TMS-HEA) using a Cu-based catalyst system.

  • Preparation: In a Schlenk flask, combine TMS-HEA (100 equiv), methyl 2-bromopropionate (initiator, 1 equiv), and PMDETA (ligand, 1 equiv) in anisole (50% v/v)[4][5].

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of argon, add CuBr (1 equiv) to the frozen mixture. Thaw and place in an oil bath pre-heated to 70 °C.

  • Validation Checkpoint 2 (Kinetics): Withdraw 0.5 mL aliquots every 30 minutes using an argon-purged syringe. Analyze via Gas Chromatography (GC) using anisole as an internal standard. Success is validated by plotting ln([M]₀/[M]t) vs. time; a strictly linear plot confirms a "living" polymerization process without termination.

  • Termination: Stop the reaction at ~70% conversion by exposing the mixture to air and diluting with tetrahydrofuran (THF).

  • Purification: Pass the polymer solution through a neutral alumina column to remove the copper catalyst (solution turns from green/blue to colorless). Precipitate the polymer in cold methanol.

Protocol 3: Deprotection to Yield PHEA Hydrogels

Objective: Cleave the TMS groups to recover the hydrophilic PHEA architecture.

  • Hydrolysis: Dissolve the purified Poly(TMS-HEA) in a mixture of THF and a catalytic amount of 1M HCl (or acetic acid)[5].

  • Stirring: Stir at room temperature for 4 hours. The polymer will gradually become insoluble in the THF/acid mixture as it transitions from hydrophobic to hydrophilic.

  • Validation Checkpoint 3 (NMR): Isolate the polymer and perform ¹H-NMR in D₂O. Success is confirmed by the complete disappearance of the sharp singlet at ~0.1 ppm (corresponding to the -Si(CH₃)₃ protons).

  • Dialysis: Transfer the polymer to a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours to remove cleaved silanols and residual acid. Lyophilize to obtain pure PHEA.

Workflow HEA 2-Hydroxyethyl Acrylate (HEA) TMSHEA TMS-HEA (Protected Monomer) HEA->TMSHEA Silylation TMSCl TMSCl + TEA (Base) TMSCl->TMSHEA PolyTMS Poly(TMS-HEA) (Hydrophobic Block) TMSHEA->PolyTMS ATRP / RAFT PHEA Poly(HEA) Hydrogel (Hydrophilic Network) PolyTMS->PHEA Acidic Hydrolysis

Caption: Chemical transformation workflow from HEA to PHEA hydrogels via TMS protection.

Applications in Drug Development & Biomaterials

The ability to precisely control the molecular weight and architecture of PHEA via the TMS-HEA precursor has opened significant avenues in biopharmaceutical applications.

1. Amphiphilic Block Copolymers for Drug Delivery: By utilizing Poly(TMS-HEA) as a macroinitiator, researchers can grow a second hydrophobic block (e.g., polystyrene or poly(methyl methacrylate)). Upon hydrolysis of the TMS groups, the resulting amphiphilic block copolymer self-assembles in aqueous media into micelles or hollow nanospheres. These nanocapsules are highly effective at sequestering hydrophobic drugs in their core while maintaining water solubility via the PHEA corona, facilitating translation from an aqueous phase to targeted lipid membranes[6].

2. Advanced Ophthalmic Hydrogels: PHEA-based hydrogels are heavily utilized in the formulation of next-generation contact lenses. The precise structural control afforded by TMS-HEA polymerization ensures uniform oxygen permeability and water retention. Recently, these acrylic hydrogels have been engineered to load high quantities of complex therapeutics, such as atropine sulfate, releasing the myopia-suppressing agent in a sustained manner suitable for overnight ocular delivery[7].

Table 2: Comparative Polymerization Outcomes (HEA vs. TMS-HEA)

ParameterDirect HEA PolymerizationTMS-HEA Polymerization (Protected)
Catalyst Stability Poor (Cu-OH coordination)Excellent (No free -OH groups)
Kinetics Non-linear (early termination)Linear first-order (living radical)
Polydispersity (PDI) > 1.5 (Broad)< 1.2 (Narrow, highly uniform)
Block Copolymer Yield Low (due to dead chains)High (efficient chain extension)

Conclusion

2-(Acryloxyethoxy)trimethylsilane is not merely a reagent; it is a structural tool that enables the synthesis of complex, high-purity hydrophilic polymers. By understanding the causality behind silyl protection—specifically its role in preventing catalyst poisoning and side reactions during living radical polymerization—scientists can engineer highly specialized hydrogels and nanocarriers. Adhering to the self-validating protocols outlined above ensures that the architectural integrity of the polymer is maintained from monomer synthesis through to final deprotection.

References

  • "2-(ACRYLOXYETHOXY)TRIMETHYLSILANE - Gelest, Inc." Gelest.
  • "CAS 18269-99-3 (2-Acryloxyethoxy)Trimethylsilane - Alfa Chemistry." Alfa Chemistry.
  • "Acrylates - Matyjaszewski Polymer Group." Carnegie Mellon University.
  • "Orthogonal Atom Transfer Radical Polymerization and Reversible Addition–Fragmentation Chain Transfer Polymerization for Controlled Polymer Architectures.
  • "Synthesis of Hollow Nanospheres Consisting of Amphiphilic Block Copolymers." Oxford Academic.
  • "WO2024156642A1 - Hydrogels containing atropine.

Sources

Exploratory

The Mechanistic Role of 2-(Acryloxyethoxy)trimethylsilane (HEA-TMS) in Precision Polymer Synthesis

Executive Summary In advanced macromolecular engineering, the incorporation of highly polar, reactive hydroxyl groups into well-defined polymer architectures is a persistent challenge. 2-(Acryloxyethoxy)trimethylsilane (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced macromolecular engineering, the incorporation of highly polar, reactive hydroxyl groups into well-defined polymer architectures is a persistent challenge. 2-(Acryloxyethoxy)trimethylsilane (HEA-TMS, CAS: 1) serves as a critical trimethylsilyl-protected monomer designed to bypass these limitations. By temporarily masking the reactive hydroxyl group of 2-hydroxyethyl acrylate (HEA), HEA-TMS enables precise kinetic control during Atom Transfer Radical Polymerization (ATRP) and other controlled radical polymerizations (CRP). This whitepaper details the mechanistic causality, quantitative advantages, and self-validating experimental protocols for utilizing HEA-TMS in the synthesis of complex polymer topologies.

The Mechanistic Rationale: Why Protect HEA?

While poly(2-hydroxyethyl acrylate) (PHEA) is a foundational material for biocompatible hydrogels and drug delivery nanocarriers, the direct polymerization of unprotected HEA presents severe thermodynamic and kinetic hurdles.

In ATRP, the active catalyst is typically a transition metal complex (e.g., Cu(I)Br / PMDETA). The free hydroxyl group of unprotected HEA competitively coordinates with the copper center. This unwanted ligation alters the redox potential of the catalyst, leading to sluggish kinetics, premature chain termination, and broad molecular weight distributions. Furthermore, while direct ATRP of HEA is possible in strictly aqueous or protic media 2, this severely restricts the synthesis of amphiphilic block copolymers (e.g., combining hydrophobic and hydrophilic segments) due to macroscopic phase separation.

By employing HEA-TMS, the reactive oxygen atom is sterically shielded by the bulky trimethylsilyl (TMS) group. This mechanism serves three causal functions:

  • Catalyst Preservation: Eliminates hydroxyl-copper coordination, maintaining the precise equilibrium between dormant and active radical species to ensure "living" chain growth 3.

  • Electronic Passivation: Prevents nucleophilic attack and transesterification side-reactions during propagation.

  • Solubility Matching: Renders the monomer highly soluble in non-polar organic solvents (e.g., toluene, THF), allowing for seamless chain extension from hydrophobic macroinitiators 4.

Mechanism HEA 2-Hydroxyethyl Acrylate (Reactive -OH) TMS TMS Protection (TMS-Cl) HEA->TMS HEATMS HEA-TMS Monomer (Sterically Shielded) TMS->HEATMS ATRP Organic-Phase ATRP (Controlled Kinetics) HEATMS->ATRP PolyHEATMS Poly(HEA-TMS) (Hydrophobic Precursor) ATRP->PolyHEATMS Deprotect Deprotection (TBAF or H+) PolyHEATMS->Deprotect PHEA Poly(HEA) (Amphiphilic/Hydrophilic) Deprotect->PHEA

Figure 1: Chemical pathway detailing the TMS-protection strategy for controlled HEA polymerization.

Quantitative Data & Comparative Analysis

The empirical advantages of the HEA-TMS pathway become evident when analyzing polymerization metrics. The following table summarizes the causal differences in reaction outcomes between protected and unprotected routes:

ParameterDirect HEA (Aqueous/Bulk)HEA-TMS (Organic Phase)Mechanistic Causality
Solubility Profile Protic solvents onlyVersatile (Toluene, THF)TMS group masks the polar -OH, drastically lowering the Hildebrand solubility parameter.
Polydispersity (PDI) ~1.20 - 1.50+< 1.15Steric bulk prevents chain transfer and catalyst poisoning, ensuring uniform chain growth.
Block Copolymer Yield Low (Phase separation)High (>95% conversion)Homogeneous reaction mixture allows efficient macroinitiator crossover.
End-Group Fidelity ModerateExcellentSuppression of side reactions preserves the terminal halogen for subsequent functionalization.

Self-Validating Experimental Protocol: ATRP of HEA-TMS

Trust in polymer synthesis stems from reproducible, self-validating protocols. The following workflow details the synthesis of Poly(HEA-TMS) and its subsequent deprotection to yield well-defined Poly(HEA) 5.

Workflow S1 1. Monomer Prep Vacuum Distill HEA-TMS S2 2. Schlenk Setup CuBr + PMDETA + Initiator S1->S2 S3 3. Polymerization Heat to 60°C, N2 Atm S2->S3 S4 4. Catalyst Removal Neutral Alumina Column S3->S4 S5 5. TMS Cleavage Acidic Methanol or TBAF S4->S5 S6 6. Polymer Isolation Precipitate in Cold Ether S5->S6

Figure 2: Step-by-step experimental workflow for the ATRP of HEA-TMS and subsequent deprotection.

Step-by-Step Methodology:
  • Monomer Purification: Commercial HEA-TMS contains inhibitors (e.g., MEHQ). Pass the monomer through a basic alumina column, followed by vacuum distillation over calcium hydride (CaH₂) to ensure absolute purity. Causality: Trace water will prematurely hydrolyze the TMS group, releasing free HEA and disrupting the organic-phase kinetics.

  • Schlenk Line Assembly: In a flame-dried Schlenk flask, combine the catalyst (CuBr, 0.12 mmol) and the ligand (PMDETA, 0.12 mmol). Add the purified HEA-TMS monomer and a non-polar solvent (e.g., anisole).

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen acts as a radical scavenger, irreversibly oxidizing Cu(I) to Cu(II) and halting the polymerization.

  • Initiation & Propagation: Add the initiator (e.g., ethyl α-bromoisobutyrate) under an argon atmosphere. Heat the reaction to 50–60 °C. Monitor the conversion via ¹H NMR by tracking the disappearance of the vinyl protons at δ 5.8–6.4 ppm.

  • Termination & Catalyst Removal: Once the desired molecular weight is reached, expose the flask to air to oxidize the catalyst (solution turns from green to blue). Dilute with THF and pass through a neutral alumina column. Causality: Basic alumina can cause premature cleavage of the TMS group.

  • Deprotection: To unmask the hydroxyl groups, dissolve the Poly(HEA-TMS) in THF and add a mild excess of tetrabutylammonium fluoride (TBAF) or use a mild acidic methanol solution 6. The fluoride ion specifically attacks the silicon atom, driving the formation of the highly stable Si-F bond and liberating the free hydroxyl.

  • Isolation: Precipitate the resulting Poly(HEA) in cold diethyl ether, filter, and dry under vacuum to constant weight.

Advanced Architectures & Field-Proven Applications

The true power of HEA-TMS lies in its architectural versatility. By maintaining living characteristics in organic media, researchers can synthesize complex topologies that are impossible via direct HEA polymerization. For instance, HEA-TMS has been utilized to grow hydrophilic arms from dendritic polyethylene cores, creating core-shell amphiphiles capable of thermoreversible gelation and targeted drug delivery [[6]](). Similarly, it enables the synthesis of PDMS-b-PHEA block copolymers, which are critical in developing superhydrophobic/hydrophilic patterned textile coatings [[4]]().

References

  • Poly(methyl methacrylate-co-2-hydroxyethyl methacrylate) Four-arm Star Functional Copolymers by Quasiliving ATRP: Equivalent Synthetic Routes by Protected and Nonprotected HEMA Comonomers | ResearchGate | 3

  • Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate | ACS Publications |2

  • 2-(ACRYLOXYETHOXY)TRIMETHYLSILANE | 18269-99-3 | ChemicalBook | 1

  • Polymer Synthesis and Characterization. PDMS-b-PCEA | RSC Publishing | 4

  • Preparation of Magnetic Microspheres from Water-in-Oil Emulsion Stabilized by Block Copolymer Dispersant | ACS Publications | 5

  • Synthesis and Thermoreversible Gelation of Coil–Rod Copolymers with a Dendritic Polyethylene Core and Multiple Helical Poly(γ-benzyl-L-glutamate) Arms | PMC (NIH) | 6

Sources

Foundational

A Guide to the Thermal Stability and Degradation of 2-(Acryloxyethoxy)trimethylsilane Monomers

Foreword For researchers and professionals in materials science and drug development, understanding the thermal limits of chemical precursors is paramount. 2-(Acryloxyethoxy)trimethylsilane (AETMS), a versatile monomer u...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

For researchers and professionals in materials science and drug development, understanding the thermal limits of chemical precursors is paramount. 2-(Acryloxyethoxy)trimethylsilane (AETMS), a versatile monomer used in creating specialized polymers and surface coatings, is no exception. Its unique structure, combining a polymerizable acrylate group with a silyl ether, offers significant advantages but also introduces specific vulnerabilities to thermal stress. This guide provides an in-depth technical exploration of the thermal stability and degradation pathways of AETMS. We will move beyond simple data reporting to explain the underlying chemical principles and provide actionable, field-tested protocols for assessing the thermal integrity of this and similar organosilane monomers. Our goal is to equip you with the expertise to predict, analyze, and control the thermal behavior of AETMS in your applications.

Introduction to 2-(Acryloxyethoxy)trimethylsilane (AETMS)

2-(Acryloxyethoxy)trimethylsilane is an organosilane monomer featuring a reactive acrylate group linked to a trimethylsilyl group via an ethoxy bridge. This bifunctional nature makes it a valuable component in the synthesis of hybrid organic-inorganic polymers, surface modifiers, and coupling agents. The acrylate moiety allows for free-radical polymerization, forming a carbon-based polymer backbone, while the trimethylsilyl group can undergo hydrolysis and condensation to form stable siloxane (Si-O-Si) networks or bond to hydroxyl-rich surfaces.

However, the very features that make AETMS so useful also define its thermal stability profile. The ester and ether linkages, as well as the silyl group, are all potential sites for thermal or hydrolytic degradation. A thorough understanding of these processes is critical for defining processing limits, ensuring product quality, and predicting long-term performance.

Assessing Thermal Stability: Key Experimental Protocols

To rigorously characterize the thermal stability of AETMS, a multi-technique approach is required. Each method provides a different piece of the puzzle, and together they create a comprehensive picture of the material's behavior under thermal stress.

Thermogravimetric Analysis (TGA)

Causality: TGA is the workhorse for determining the temperature at which a material begins to lose mass due to decomposition or evaporation. By precisely measuring weight change as a function of temperature, we can identify the onset of degradation and the temperature of maximum decomposition rate.

Self-Validating Protocol:

  • Instrument Calibration: Calibrate the TGA instrument's temperature and mass sensors using certified reference materials (e.g., indium, calcium oxalate). This ensures the accuracy of the obtained data.

  • Sample Preparation: Place 5-10 mg of AETMS into a clean, tared TGA pan (typically aluminum or platinum). An accurate initial mass is crucial for quantitative analysis.

  • Experimental Conditions:

    • Atmosphere: Run the experiment under both an inert atmosphere (e.g., Nitrogen at a flow rate of 50-100 mL/min) and an oxidative atmosphere (e.g., Air at the same flow rate). This helps to distinguish between purely thermal degradation and thermo-oxidative degradation.

    • Heating Rate: A standard heating rate of 10 °C/min is typically used.[1] Slower rates can provide better resolution of overlapping thermal events, while faster rates can mimic rapid processing conditions.

    • Temperature Range: Heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600-800 °C).

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is often determined by the intersection of the baseline with the tangent of the decomposition curve. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of weight loss.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It is invaluable for detecting thermal events that do not necessarily involve mass loss, such as melting, glass transitions, and, most importantly for AETMS, exothermic polymerization reactions.

Self-Validating Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified standard like indium.

  • Sample Preparation: Seal a small amount (2-5 mg) of AETMS into a hermetic aluminum pan. A hermetic pan is essential to prevent the volatile monomer from evaporating before any thermal events occur.

  • Experimental Conditions:

    • Atmosphere: Typically run under an inert nitrogen atmosphere to prevent oxidation.

    • Heating Rate: A rate of 10 °C/min is standard.

    • Temperature Program: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature beyond the expected decomposition temperature (e.g., 350 °C).

  • Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks. A sharp exotherm prior to the TGA-determined decomposition temperature is a strong indicator of thermally-induced polymerization.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Causality: Py-GC/MS is a powerful technique for identifying the specific chemical compounds released during thermal degradation. The sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. This provides direct evidence for proposed degradation mechanisms.[2][3]

Self-Validating Protocol:

  • Instrument Setup: Interface a pyrolysis unit with a GC/MS system.

  • Sample Preparation: Place a small, precisely weighed amount of AETMS into a pyrolysis tube or on a filament.

  • Experimental Conditions:

    • Pyrolysis Temperature: Pyrolyze the sample at several temperatures corresponding to key events observed in the TGA curve (e.g., the onset temperature and the temperature of maximum decomposition rate). This allows for the correlation of specific degradation products with different stages of decomposition.

    • GC Separation: Use a suitable GC column (e.g., a mid-polarity column) and temperature program to separate the pyrolysis products.

    • MS Identification: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a comprehensive thermal stability analysis for AETMS.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Thermal Analysis cluster_degradation 3. Degradation Product Analysis cluster_interpretation 4. Data Synthesis & Interpretation prep AETMS Monomer Sample tga TGA (N2 and Air Atmosphere) prep->tga Analyze aliquots dsc DSC (N2 Atmosphere) prep->dsc Analyze aliquots pygcms Py-GC/MS (At TGA Onset and Tmax) tga->pygcms Informs pyrolysis temps interp Determine: - Onset Decomposition Temp. - Polymerization Exotherm - Degradation Products - Propose Mechanisms tga->interp Provides mass loss data dsc->interp Provides transition data pygcms->interp Identifies fragments G cluster_hydrolysis Pathway 1: Hydrolysis (Low Temp, +H2O) cluster_polymerization Pathway 2: Thermal Polymerization (Moderate Temp) cluster_pyrolysis Pathway 3: Pyrolysis (High Temp) AETMS AETMS Monomer H1 Trimethylsilanol AETMS->H1 H2 2-Hydroxyethyl Acrylate AETMS->H2 P1 Poly(AETMS) (Solid Polymer) AETMS->P1 Exothermic F1 Volatile Organics (Acrylates, Ethers) AETMS->F1 H3 Hexamethyldisiloxane (HMDSO) H1->H3 Condensation P1->F1 F2 Volatile Siloxanes P1->F2 F3 Silicon Oxycarbide Char P1->F3

Caption: Primary degradation pathways for AETMS monomer.

Quantitative Data Summary

While the exact thermal data for AETMS can vary slightly based on purity and experimental conditions, the following table summarizes typical findings for related silane coupling agents and acrylates, providing a benchmark for expected performance.

ParameterTypical Value RangeAnalytical TechniqueSignificance
Onset of Decomposition (Tonset) 200 - 350 °CTGAThe temperature at which significant mass loss begins. Defines the upper processing limit. [4]
Polymerization Exotherm 150 - 250 °CDSCIndicates the temperature of uncontrolled, thermally-induced polymerization.
Primary Degradation Products Hexamethyldisiloxane, CO2, various acrylates and alcoholsPy-GC/MSIdentifies the chemical nature of the degradation process. [2][5]
Hydrolytic Instability High in presence of moistureN/AThe silyl ether bond is sensitive to water, impacting storage and handling. [6][7]

Practical Implications and Mitigation Strategies

  • Storage and Handling: AETMS should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). [7]The manufacturer's recommendation for refrigerated storage should be strictly followed to minimize both hydrolysis and spontaneous polymerization. * Inhibitors: Commercial AETMS formulations often contain small amounts of radical inhibitors (e.g., hydroquinone monomethyl ether - MEHQ) to prevent premature polymerization. It is crucial not to remove these inhibitors unless immediately prior to use in a controlled polymerization process.

  • Processing Conditions: When formulating with AETMS, process temperatures should be kept well below the onset of the polymerization exotherm as determined by DSC. Any processing steps involving water or protic solvents should be carefully controlled to minimize hydrolysis.

  • Quality Control: For critical applications, it is advisable to run a TGA or DSC scan on incoming batches of AETMS as a quality control measure to ensure thermal stability has not been compromised during shipping or prior storage.

Conclusion

The thermal stability of 2-(Acryloxyethoxy)trimethylsilane is governed by a complex interplay of hydrolysis, premature polymerization, and high-temperature fragmentation. A comprehensive analytical approach using TGA, DSC, and Py-GC/MS is essential for fully characterizing its behavior. By understanding the underlying degradation mechanisms—hydrolysis of the silyl ether, thermal initiation of the acrylate group, and eventual bond scission—researchers and developers can establish safe processing windows, implement appropriate storage and handling protocols, and ultimately ensure the reliability and performance of the final materials derived from this versatile monomer.

References

  • Gelest, Inc. (n.d.). Thermal Stability of Silane Coupling Agents. Retrieved from [Link]

  • Lee, S. H., et al. (2023). Effect of the Chemical Properties of Silane Coupling Agents on Interfacial Bonding Strength with Thermoplastics in the Resizing of Recycled Carbon Fibers. MDPI. Retrieved from [Link]

  • Chen, R., et al. (2016). Synthesis of Hybrid Zinc/Silyl Acrylate Copolymers and their Surface Properties in the Microfouling Stage. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis of raw and varous silanemodified silica. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA curves for various silanized SN. Retrieved from [Link]

  • ResearchGate. (n.d.). The pyrolysis of organosilicon polymeric gel led to the formation of.... Retrieved from [Link]

  • Legrow, G. E., et al. (n.d.). Pyrolysis Chemistry of Poly( organosilazanes) to Silicon Ceramics. ElectronicsAndBooks. Retrieved from [Link]

  • Science.gov. (n.d.). silane coupling agents: Topics by Science.gov. Retrieved from [Link]

  • Balázs, L., et al. (2021). Amorphous Silicon Oxynitride-Based Powders Produced by Spray Pyrolysis from Liquid Organosilicon Compounds. MDPI. Retrieved from [Link]

  • Atanassova, P., et al. (2001). Spectroscopic Investigation of the Synthesis of Thin Silicon Nitride Films on Silicon Single-Crystal Wafers via Ammonia-Assisted Pyrolysis of Organosilicon Polymers. ACS Publications. Retrieved from [Link]

  • Seyferth, D., et al. (1989). Synthesis of Some Organosilicon Polymers and Their Pyrolytic Conversion to Ceramics. ACS Publications. Retrieved from [Link]

  • Gelest, Inc. (2016). (2-ACRYLOXYETHOXY)TRIMETHYLSILANE Safety Data Sheet. Retrieved from [Link]

  • Bertini, F., Audisio, G., & Zuev, V. V. (2005). Investigation on the thermal degradation of poly-n-alkyl acrylates and poly-n-alkyl methacrylates (C1–C12). ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2024). The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2009). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. ResearchGate. Retrieved from [Link]

  • Standke, B., et al. (2010). Process for controlled hydrolysis and condensation of epoxy-functional organosilanes and the cocondensation thereof with further organofunctional alkoxysilanes. Google Patents.
  • Lu, Y., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. PubMed. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

  • Michalska, Z. M., et al. (2023). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. PMC. Retrieved from [Link]

  • Cogen, J. M., et al. (2016). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate. Retrieved from [Link]

  • Speakman, J. G. (n.d.). Supervisor Thermal Degradation of Polyacrylates. University of Glasgow. Retrieved from [Link]

  • Czech, Z., & Pełech, R. (2009). Thermal degradation of butyl acrylate-methyl acrylate-acrylic acid-copolymers. ResearchGate. Retrieved from [Link]

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Exploratory

The Pivotal Role of 2-(Acryloxyethoxy)trimethylsilane in the Formulation of Advanced Siloxane Hydrogels

A Technical Guide for Researchers and Formulation Scientists Authored by: A Senior Application Scientist Abstract The relentless pursuit of enhanced performance in biomedical devices, particularly in ophthalmic applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Formulation Scientists

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of enhanced performance in biomedical devices, particularly in ophthalmic applications such as contact lenses, has driven significant innovation in polymer chemistry. Siloxane hydrogels have emerged as a cornerstone material class, offering a unique combination of high oxygen permeability and hydrophilicity. This technical guide delves into the critical role of 2-(Acryloxyethoxy)trimethylsilane (AETMS), a key monomer in the synthesis of state-of-the-art siloxane hydrogels. We will explore the molecular architecture of AETMS, its function in polymerization, and its profound impact on the macroscopic properties of the final hydrogel. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical insights into the utilization of AETMS for the rational design of advanced hydrogel formulations.

Introduction: The Need for Advanced Ophthalmic Materials

Conventional hydrogel materials, while offering good biocompatibility and comfort, are often limited by their oxygen permeability. Sufficient oxygen supply is crucial for maintaining corneal health during extended contact lens wear.[1] The innovation of silicone hydrogels, which incorporate silicon-containing monomers, has revolutionized the field by dramatically increasing oxygen transport.[2] The key to this success lies in the unique properties of the siloxane (Si-O-Si) bond, which exhibits high gas permeability.[3]

Monomers like 2-(Acryloxyethoxy)trimethylsilane (AETMS) are instrumental in the design of these advanced materials. AETMS is a bifunctional monomer, possessing both a polymerizable acrylate group and a gas-permeable trimethylsilane moiety. This dual nature allows for its seamless integration into a hydrogel network while imparting the desirable property of high oxygen permeability. This guide will elucidate the specific contributions of AETMS to the structure and function of siloxane hydrogels.

Molecular Profile of 2-(Acryloxyethoxy)trimethylsilane (AETMS)

A thorough understanding of the chemical structure of AETMS is fundamental to appreciating its role in hydrogel formation.

Chemical Structure:

Figure 1: Chemical Structure of 2-(Acryloxyethoxy)trimethylsilane (AETMS). This diagram illustrates the key functional groups: the polymerizable acrylate and the trimethylsilane moiety.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₈H₁₆O₃Si
Molecular Weight 188.29 g/mol
Appearance Clear to straw-colored liquid
Boiling Point 90 °C
Density 0.95 g/mL

Data sourced from chemical suppliers.

The AETMS molecule can be deconstructed into two primary functional domains:

  • The Acrylate Group (CH₂=CH-COO-) : This is a highly reactive vinyl group that readily participates in free-radical polymerization. This allows AETMS to be covalently incorporated into the polymer backbone of the hydrogel.

  • The Trimethylsilyl Group (-Si(CH₃)₃) : This bulky, non-polar group is responsible for the enhanced oxygen permeability of the resulting hydrogel. The flexibility of the Si-O bond and the large free volume associated with the trimethylsilyl groups create pathways for oxygen molecules to diffuse through the material.[3]

The Role of AETMS in Siloxane Hydrogel Formation: A Mechanistic Perspective

The formation of a siloxane hydrogel is a complex process involving the copolymerization of various monomers, each contributing specific properties to the final material. AETMS plays a crucial role in this process, primarily through free-radical polymerization.

Free-Radical Polymerization: The Engine of Hydrogel Formation

Free-radical polymerization is a chain reaction that involves three key steps: initiation, propagation, and termination. The process is typically initiated by molecules that can readily form free radicals, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon exposure to heat or UV light.[4]

Figure 2: General Mechanism of Free-Radical Polymerization. This workflow illustrates the initiation, propagation, and termination steps that lead to the formation of a polymer chain.

In the context of AETMS-containing hydrogels, the acrylate group of AETMS is the primary site of polymerization. The double bond in the acrylate group is susceptible to attack by a free radical, which initiates the polymerization cascade.

AETMS as a Key Monomer in the Hydrogel Network

AETMS is typically copolymerized with a variety of other monomers to achieve a balance of desired properties. These co-monomers can be broadly categorized as:

  • Hydrophilic Monomers: These monomers, such as 2-hydroxyethyl methacrylate (HEMA) or N-vinylpyrrolidone (NVP), are responsible for the water content and wettability of the hydrogel.[5]

  • Other Siloxane Monomers: To further enhance oxygen permeability, AETMS can be used in conjunction with other silicon-containing monomers like 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS).[6]

  • Cross-linking Agents: These are monomers with two or more polymerizable groups, such as ethylene glycol dimethacrylate (EGDMA), which form covalent bonds between polymer chains, creating the three-dimensional network structure of the hydrogel.[7]

The incorporation of AETMS into the polymer backbone introduces the trimethylsilyl groups as pendant side chains. These groups, due to their hydrophobic nature, tend to create nano-scale phase separation within the hydrogel matrix. This phase separation is crucial for creating distinct pathways for oxygen and water transport, allowing for a material that is both highly oxygen-permeable and comfortable to wear.[2]

Experimental Protocol: Synthesis of an AETMS-Containing Siloxane Hydrogel

The following is a generalized, illustrative protocol for the synthesis of a siloxane hydrogel incorporating AETMS. The specific ratios of monomers and reaction conditions should be optimized based on the desired final properties of the hydrogel.

Materials:

  • 2-(Acryloxyethoxy)trimethylsilane (AETMS)

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Polypropylene molds

Procedure:

  • Monomer Mixture Preparation: In a light-protected vessel, combine the desired molar ratios of AETMS, HEMA, and EGDMA.

  • Initiator Addition: Dissolve a catalytic amount of AIBN (typically 0.1-1.0 mol% of the total monomer content) in the monomer mixture. Ensure complete dissolution by gentle agitation.

  • Degassing: To remove dissolved oxygen, which can inhibit free-radical polymerization, sparge the monomer mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Molding: Carefully dispense the degassed monomer mixture into polypropylene molds.

  • Curing: Place the filled molds in an oven at a temperature sufficient to initiate the decomposition of AIBN (typically 60-80 °C). The curing time will vary depending on the specific formulation but is generally in the range of 1-24 hours. Alternatively, if a photoinitiator is used, expose the molds to UV light of the appropriate wavelength and intensity for a specified duration.

  • Demolding and Hydration: Once polymerization is complete, carefully remove the hydrogel discs from the molds.

  • Extraction and Purification: To remove any unreacted monomers and the initiator, immerse the hydrogels in a suitable solvent (e.g., isopropanol or ethanol) for an extended period (e.g., 24 hours), followed by a thorough rinse with deionized water.

  • Equilibration: Finally, equilibrate the purified hydrogels in a buffered saline solution to achieve their final hydrated state.

Figure 3: Experimental Workflow for Siloxane Hydrogel Synthesis. This diagram outlines the key steps in the preparation of an AETMS-containing hydrogel, from monomer mixing to the final equilibrated product.

Impact of AETMS on Hydrogel Properties: A Quantitative Perspective

The inclusion of AETMS in a hydrogel formulation has a predictable and significant impact on its key physicochemical properties. While specific data for AETMS is limited in the public domain, we can infer its effects based on studies of structurally similar siloxane monomers like 2-(trimethylsiloxy)ethyl methacrylate (2TSEMA) and TRIS.

Oxygen Permeability (Dk)

The primary reason for incorporating AETMS into a hydrogel is to enhance its oxygen permeability. The Dk value is a measure of a material's ability to allow oxygen to pass through it. The trimethylsilyl groups in AETMS create a high free volume within the polymer matrix, facilitating the diffusion of oxygen molecules.[3] Studies on similar siloxane-containing hydrogels have shown a direct correlation between the concentration of the siloxane monomer and the Dk of the resulting hydrogel.[8]

Illustrative Data for a Similar Siloxane Monomer (TRIS):

TRIS Concentration (wt%)Oxygen Permeability (Dk, barrer)
1035
2055
3075

Note: This data is illustrative and based on trends observed for TRIS-containing hydrogels. Actual values for AETMS-containing hydrogels will vary.[8]

Water Content and Wettability

The trimethylsilyl group is inherently hydrophobic. Therefore, as the concentration of AETMS in a hydrogel formulation increases, the overall hydrophobicity of the material also increases. This typically leads to a decrease in the equilibrium water content (EWC) of the hydrogel.[8]

A balance must be struck between achieving high oxygen permeability and maintaining sufficient water content for comfort and biocompatibility. This is why AETMS is almost always copolymerized with hydrophilic monomers like HEMA or NVP.

The surface wettability of the hydrogel, often measured by the contact angle, is also affected by the presence of AETMS. Higher concentrations of AETMS can lead to a more hydrophobic surface, which may require surface treatments to improve wettability and on-eye comfort.

Mechanical Properties

The mechanical properties of a hydrogel, such as its elastic modulus and tensile strength, are critical for its handling and durability. The incorporation of AETMS can influence these properties. The bulky trimethylsilyl groups can affect the packing of the polymer chains and the cross-linking density of the network. The precise effect on mechanical properties will depend on the overall formulation, including the type and concentration of the cross-linking agent.[7]

Conclusion: AETMS as a Versatile Tool in Hydrogel Design

2-(Acryloxyethoxy)trimethylsilane is a critical component in the formulation of modern siloxane hydrogels. Its unique bifunctional nature, combining a polymerizable acrylate group with a gas-permeable trimethylsilyl moiety, allows for the creation of materials with a tailored balance of oxygen permeability, water content, and mechanical properties. A comprehensive understanding of the structure-property relationships of AETMS and its behavior in polymerization is essential for the rational design of next-generation hydrogels for a wide range of biomedical applications, from contact lenses to drug delivery systems. The principles and protocols outlined in this guide provide a solid foundation for researchers and formulation scientists to harness the full potential of this versatile monomer.

References

  • Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications. Gels. 2025 Dec 8;11(12):987. [Link][3][9]

  • Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications. PubMed. [Link][6]

  • Silicone Hydrogel Material and Surface Properties. Contact Lens Spectrum. [Link][2]

  • Swelling and Mechanical Properties of Polyelectrolyte Hydrogels: Effect of Crosslinker. ResearchGate. [Link][7]

  • Silicone hydrogel composition and silicone hydrogel contact lenses made from the composition. EPO Patent 2738221. [Link][4]

  • Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. PubMed. [Link][8]

  • Hydrogels Based on Poly([2-(acryloxy)ethyl] Trimethylammonium Chloride) and Nanocellulose Applied to Remove Methyl Orange Dye from Water. MDPI. [Link][10]

  • Hydrogels derived from 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid, with ability to remove metal cations from wastewater. Polymer Bulletin. [Link][4]

  • SILICONE HYDROGELS: FOUR DECADES OF NEW CHEMISTRY IN CONTACT LENSES. Contact Lens Spectrum. [Link][1]

  • Contact lens. US Patent 8703891B2. [5]

Sources

Foundational

2-(Acryloxyethoxy)trimethylsilane molecular weight and boiling point characteristics

An In-depth Technical Guide to the Molecular Weight and Boiling Point of 2-(Acryloxyethoxy)trimethylsilane For professionals in research, chemical synthesis, and drug development, a precise understanding of a compound's...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Boiling Point of 2-(Acryloxyethoxy)trimethylsilane

For professionals in research, chemical synthesis, and drug development, a precise understanding of a compound's physicochemical properties is paramount for its application and handling. This guide provides a detailed examination of 2-(Acryloxyethoxy)trimethylsilane, focusing on its fundamental characteristics of molecular weight and boiling point.

Molecular Identity and Structure

2-(Acryloxyethoxy)trimethylsilane, identified by CAS Number 18269-99-3, is a versatile organosilane compound.[1][2][3] Its utility as a chemical intermediate stems from its unique bifunctional structure, incorporating both a reactive acrylate group and a hydrolyzable trimethylsilyl ether.[3][4]

Key Identifiers:

  • IUPAC Name: 2-trimethylsilyloxyethyl prop-2-enoate[3][5]

  • Synonyms: 2-[(trimethylsilyl)oxy]ethyl acrylate, 2-Trimethylsiloxyethylacrylate[1][5]

  • Molecular Formula: C₈H₁₆O₃Si[1][2][5]

The structural arrangement of these functional groups is crucial to its chemical behavior and physical properties.

cluster_silane Trimethylsilyl Group cluster_linker Ethoxy Linker cluster_acrylate Acrylate Group Si Si C1 CH₃ Si->C1 C2 CH₃ Si->C2 C3 CH₃ Si->C3 O1 O Si->O1 C4 CH₂ O1->C4 C5 CH₂ C4->C5 O2 O C5->O2 C6 C O2->C6 O3 O C6->O3 C7 CH C6->C7 C8 CH₂ C7->C8

Caption: Molecular structure of 2-(Acryloxyethoxy)trimethylsilane.

Molecular Weight Determination

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization. The molecular formula C₈H₁₆O₃Si allows for a precise calculation of its molar mass.

The molecular weight is reported to be approximately 188.30 g/mol .[5] This value is derived from the sum of the atomic weights of its constituent atoms.

Calculation Breakdown:

To ensure accuracy and demonstrate the basis of this value, the molecular weight is calculated using the atomic weights of each element.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH161.00816.128
OxygenO315.99947.997
SiliconSi128.08528.085
Total 188.298

This calculated value of 188.298 g/mol aligns with the reported values of 188.3 g/mol and 188.30 g/mol .[1][2][5] A slightly different value of 189.29 g/mol is also reported, which may result from different isotopic considerations or source data.[4]

Experimental Verification: Mass Spectrometry

In a laboratory setting, the molecular weight is empirically confirmed using mass spectrometry.

Protocol:

  • Sample Preparation: A dilute solution of 2-(Acryloxyethoxy)trimethylsilane is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using a soft ionization technique like Electrospray Ionization (ESI) to prevent fragmentation. This generates a protonated molecule, [M+H]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. For the protonated molecule, the expected m/z would be approximately 189.3.

  • Data Interpretation: The resulting spectrum is analyzed to confirm the mass of the parent ion, thereby validating the calculated molecular weight.

Boiling Point Characteristics

The boiling point is a key indicator of a substance's volatility and is heavily influenced by intermolecular forces, molecular weight, and ambient pressure.

The reported boiling point of 2-(Acryloxyethoxy)trimethylsilane is 90-94 °C at a reduced pressure of 6 mm Hg.[4] It is critical to note the pressure, as this significantly differs from a boiling point at standard atmospheric pressure (760 mm Hg).

Causality for Reduced Pressure Distillation: The specification of the boiling point under vacuum is a deliberate and crucial experimental choice. The acrylate moiety in the molecule is susceptible to thermal-initiated polymerization.[4] Heating the compound to its atmospheric boiling point would likely provide sufficient energy to trigger this polymerization, leading to the formation of an undesirable polymer and loss of the monomer. Distillation under reduced pressure lowers the temperature required to induce boiling, thus mitigating the risk of polymerization and thermal decomposition.[4]

Relationship Between Pressure and Boiling Point cluster_0 Conditions cluster_1 Outcome Pressure External Pressure Boiling Boiling Occurs (Vapor Pressure = External Pressure) Pressure->Boiling Decreases VaporPressure Vapor Pressure of Liquid VaporPressure->Boiling Equals LowerTemp Lower Temperature Boiling->LowerTemp Achieved at Temp Temperature Temp->VaporPressure Increases

Caption: Logic of boiling point reduction under vacuum.

Experimental Protocol: Boiling Point Determination under Vacuum
  • Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a pressure gauge (manometer).

  • Sample and Inhibitor: The 2-(Acryloxyethoxy)trimethylsilane is placed in the distillation flask. A small amount of a polymerization inhibitor (e.g., hydroquinone monomethyl ether) may be added.[4]

  • Evacuation: The system is carefully evacuated to the desired pressure (e.g., 6 mm Hg).

  • Heating: The flask is gently heated using a heating mantle.

  • Observation: The temperature is monitored closely. The boiling point is recorded as the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb.

  • Data Recording: The temperature range over which the majority of the substance distills is recorded as the boiling range at that specific pressure.

Summary of Physicochemical Properties

For ease of reference, the core properties of 2-(Acryloxyethoxy)trimethylsilane are summarized below.

PropertyValueSource(s)
Molecular Weight 188.30 g/mol [2][5]
Molecular Formula C₈H₁₆O₃Si[4][5]
Boiling Point 90-94 °C @ 6 mm Hg[4]
Density 0.95 g/mL[5][6]
Refractive Index 1.426[4][6]
Flash Point > 65 °C[4][5]
Appearance Clear to Straw Liquid[4][5]
CAS Number 18269-99-3[1][2][3][4][5]

Conclusion

2-(Acryloxyethoxy)trimethylsilane is a compound with a calculated molecular weight of approximately 188.3 g/mol . Its boiling point characteristics are defined by its susceptibility to thermal polymerization, necessitating purification by distillation at reduced pressures. The established boiling range of 90-94 °C at 6 mm Hg is a critical parameter for safe handling and application in synthesis, preventing unwanted side reactions and ensuring the integrity of the material. This data provides a foundational basis for researchers and professionals in the effective use of this versatile chemical intermediate.

References

  • Gelest, Inc. (2016, February 8). Safety Data Sheet: (2-ACRYLOXYETHOXY)TRIMETHYLSILANE. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathways and Applications of 2-(Acryloxyethoxy)trimethylsilane Derivatives: A Comprehensive Technical Guide

Executive Summary The development of advanced hydrophilic polymers, such as amphiphilic polymer conetworks (APCNs) and biocompatible hydrogels, relies heavily on controlled radical polymerization techniques (e.g., ATRP,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced hydrophilic polymers, such as amphiphilic polymer conetworks (APCNs) and biocompatible hydrogels, relies heavily on controlled radical polymerization techniques (e.g., ATRP, RAFT). However, the direct polymerization of hydroxyl-bearing monomers like 2-hydroxyethyl acrylate (HEA) often leads to unwanted side reactions, including chain transfer or catalyst poisoning.

2-(Acryloxyethoxy)trimethylsilane , commonly referred to as TMS-HEA or 2-(trimethylsiloxy)ethyl acrylate, serves as a critical silyl-protected intermediate. By temporarily masking the reactive hydroxyl group with a bulky, electron-donating trimethylsilyl (TMS) moiety, researchers can seamlessly integrate this monomer into hydrophobic macro-crosslinkers before executing a post-polymerization deprotection step to yield poly(2-hydroxyethyl acrylate) (PHEA) architectures[1].

This whitepaper provides an in-depth, self-validating technical guide to the synthesis, purification, and downstream application of TMS-HEA, grounded in field-proven methodologies.

Chemical Identity & Physical Properties

Before initiating synthesis, it is critical to establish the quantitative baseline of the target derivative. The following table summarizes the core physicochemical properties of 2-(Acryloxyethoxy)trimethylsilane[2].

PropertyValue
Chemical Name 2-(Acryloxyethoxy)trimethylsilane
Common Synonyms TMS-HEA; 2-Trimethylsiloxyethyl acrylate
CAS Number 18269-99-3
Molecular Formula C8H16O3Si
Molecular Weight 188.29 g/mol
Appearance Clear / Straw Liquid
Density 0.95 g/mL
Boiling Point ~90 °C
Flash Point >65 °C (Combustible Liquid)

Mechanistic Rationale: The O-Silylation Pathway

The synthesis of TMS-HEA relies on the nucleophilic attack of the primary hydroxyl oxygen of HEA onto the electrophilic silicon atom of trimethylchlorosilane (TMSCl).

Causality in Reagent Selection:

  • Triethylamine (TEA): Acts as a non-nucleophilic acid scavenger. As the reaction liberates hydrochloric acid (HCl), TEA immediately neutralizes it to form triethylammonium chloride (TEA-HCl). This prevents the acidic cleavage of the newly formed silyl ether and protects the acid-sensitive ester linkage of the acrylate.

  • Stoichiometric Excess: Field-proven protocols utilize a near 2:1 molar excess of both TMSCl and TEA relative to HEA[3]. This aggressive stoichiometry is intentional; it drives the equilibrium to absolute completion. Even trace amounts of unreacted HEA can terminate living polymerization chains during downstream ATRP applications.

Synthesis HEA 2-Hydroxyethyl Acrylate (HEA) Reaction O-Silylation (0°C to RT, Ether) HEA->Reaction TMSCl Trimethylchlorosilane (TMSCl) TMSCl->Reaction TEA Triethylamine (TEA) Acid Scavenger TEA->Reaction Product 2-(Acryloxyethoxy)trimethylsilane (TMS-HEA) Reaction->Product Byproduct TEA-HCl Salt (Precipitate) Reaction->Byproduct

Fig 1. O-Silylation workflow for synthesizing 2-(Acryloxyethoxy)trimethylsilane.

Experimental Protocol: Scale-Up Synthesis of TMS-HEA

The following methodology details a robust, scale-up capable synthesis yielding approximately 85% pure monomer[3].

Materials Required
  • 2-Hydroxyethyl acrylate (HEA): 100 g (0.86 mol)

  • Trimethylchlorosilane (TMSCl): 200 mL (1.58 mol)

  • Triethylamine (TEA): 240 mL (1.72 mol)

  • Diethyl ether (Anhydrous): 1000 mL + 200 mL for washing

Step-by-Step Methodology
  • Reactor Preparation: Purge a 5 L three-neck round-bottom flask with argon. Rationale: Argon prevents atmospheric moisture from prematurely hydrolyzing the highly sensitive TMSCl precursor[3].

  • Initial Charge: Add 100 g of HEA, 240 mL of TEA, and 1000 mL of dried diethyl ether to the flask. Equip the reactor with a mechanical stirrer and a 250 mL pressure-equalizing addition funnel containing the 200 mL of TMSCl.

  • Thermal Control: Submerge the reactor in an ice/water bath to achieve 0 °C. Rationale: The silylation reaction is highly exothermic. Without strict thermal control, localized heating could trigger spontaneous auto-polymerization of the acrylate vinyl groups[3].

  • Reagent Addition: Add the TMSCl dropwise over a 60–90 minute period.

  • Maturation: Remove the ice bath and allow the mixture to stir overnight at room temperature under continuous argon flow.

  • Precipitation & Filtration: Add a 200 mL aliquot of ether to the reactor. Rationale: Diethyl ether is highly non-polar, rendering the TEA-HCl byproduct completely insoluble. This drives the reaction forward and allows the salt to be removed via simple vacuum filtration[3].

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ether.

  • Distillation: Distill the crude product under vacuum (10 mmHg) through a 600 mm Vigreux column. Collect the middle fraction. Redistill over Calcium Hydride (CaH₂) prior to use. Rationale: CaH₂ acts as a rigorous desiccant that irreversibly reacts with trace water but leaves the silyl ether intact, ensuring the monomer is strictly anhydrous[3].

Validation & Quality Control (Self-Validating System)

To ensure the protocol was successful and the monomer is suitable for living polymerization, the system must be validated using ¹H-NMR spectroscopy (500 MHz, CDCl₃)[3].

Acceptance Criteria:

  • 0.045 ppm (singlet, 9H): Confirms the successful attachment of the trimethylsilyl protecting group.

  • 3.74 ppm (triplet, 2H) & 4.15 ppm (triplet, 2H): Corresponds to the methylene protons of the ethoxy bridge.

  • 5.75 ppm (doublet, 1H), 6.08 ppm (multiplet, 1H), 6.34 ppm (doublet, 1H): Confirms the structural integrity of the acrylate double bond. If these peaks are broadened or missing, premature polymerization has occurred, and the batch must be discarded.

Downstream Applications: Polymerization & Deprotection

TMS-HEA is predominantly utilized to synthesize amphiphilic polymer conetworks (APCNs). Because the hydrophilic -OH group is masked, TMS-HEA can be homogeneously dispersed with highly hydrophobic macro-crosslinkers, such as polydimethylsiloxane (PDMS) or peptide-modified cellulose nanocrystals, in non-polar solvents[1].

Following UV-induced radical polymerization or ATRP, the TMS groups must be cleaved to restore the hydrogel's water-swelling capabilities. Deprotection is typically achieved using mild acidic conditions (e.g., dilute HCl in methanol) or fluoride sources like Tetra-n-butylammonium fluoride (TBAF), which selectively attack the silicon atom, liberating the free hydroxyl group and yielding the final PHEA network[1].

Polymerization Monomer TMS-HEA Monomer Polymerization Controlled Radical Polymerization (ATRP / RAFT) Monomer->Polymerization Initiator, Catalyst ProtectedPolymer Poly(TMS-HEA) Hydrophobic Precursor Polymerization->ProtectedPolymer Deprotection Deprotection (TBAF or H+/MeOH) ProtectedPolymer->Deprotection Cleave TMS groups PHEA Poly(2-hydroxyethyl acrylate) Hydrophilic Network Deprotection->PHEA

Fig 2. Downstream polymerization and deprotection pathway yielding PHEA.

Safety & Environmental Handling

When handling 2-(Acryloxyethoxy)trimethylsilane, strict adherence to safety protocols is required:

  • Flammability: The compound is classified as a combustible liquid (Hazard Statement H227). Keep away from open flames and sparks[4].

  • Moisture Sensitivity: TMS-HEA reacts rapidly with water and atmospheric moisture, liberating 2-hydroxyethyl acrylate and volatile siloxanes. It must be stored in sealed containers under an inert atmosphere[4].

  • Storage: To prevent non-hazardous auto-polymerization, store the purified monomer in the dark at 0–5 °C[4].

  • Toxicity: Causes serious eye irritation (H319). Standard PPE, including chemical-resistant gloves and safety goggles, is mandatory during all handling phases[4].

References

  • Title: (2-ACRYLOXYETHOXY)TRIMETHYLSILANE Safety Data Sheet Source: Gelest, Inc. URL: [Link]

  • Title: Simple approach for the scale-up production of block copolymer of polydimethylsiloxane with (meth)acrylic ester monomers Source: Taylor & Francis URL: [Link]

  • Title: Advanced mechanical properties of amphiphilic polymer conetworks through hierarchical reinforcement with peptides and cellulose nanocrystals Source: RSC Publishing URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Performance Silicone Hydrogel Synthesis Using 2-(Acryloxyethoxy)trimethylsilane

Target Audience: Researchers, Materials Scientists, and Ophthalmic Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The development of silicone hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Ophthalmic Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The development of silicone hydrogels (SiHy) has fundamentally shifted the landscape of biomedical materials, particularly in extended-wear contact lenses and implantable biosensors. The core engineering challenge in SiHy synthesis is thermodynamic: decoupling oxygen permeability (Dk) from water content. Traditional hydrogels rely on water to transport oxygen, inherently limiting their Dk. Introducing siloxane monomers provides high free volume and intrinsic oxygen solubility. However, the extreme hydrophobicity of siloxanes typically induces macroscopic phase separation when copolymerized with hydrophilic monomers, yielding opaque, unusable polymer networks.

2-(Acryloxyethoxy)trimethylsilane (CAS: 18269-99-3) serves as a strategic architectural monomer to overcome this barrier. Unlike bulky, highly branched siloxanes (e.g., TRIS), this molecule features a single trimethylsilyl group tethered to an acrylate reactive center via an ethoxy spacer.

The Causality of Molecular Design: The ethoxy spacer (-CH2-CH2-O-) provides localized polarity and flexibility. This structural nuance significantly lowers the Flory-Huggins interaction parameter ( χ ) between the silicone monomer and hydrophilic comonomers like 2-hydroxyethyl methacrylate (HEMA). By reducing the thermodynamic barrier to mixing, the ethoxy spacer prevents micro-phase separation during the critical gelation point of free-radical polymerization . Consequently, the resulting hydrogel maintains optical clarity while the trimethylsilyl groups create the necessary free volume for enhanced oxygen transport.

Physicochemical Properties of the Target Silane
PropertyValueMechanistic Implication
Chemical Name 2-(Acryloxyethoxy)trimethylsilane-
CAS Number 18269-99-3Verified via Alfa Chemistry
Molecular Formula C8H16O3Si-
Molecular Weight 188.30 g/mol Low MW allows for high molar incorporation without extreme steric hindrance.
Appearance Clear, colorless liquidEssential baseline for optically clear hydrogels.
Density ~0.95 g/mLFacilitates easy volumetric pipetting during formulation.
Reactive Group AcrylateEnsures rapid propagation kinetics during UV photopolymerization.

Experimental Design: The Self-Validating Formulation

To create a robust, self-validating protocol, the formulation must precisely balance hydrophobicity (for Dk) and hydrophilicity (for Equilibrium Water Content, EWC).

Standard SiHy Formulation Matrix
ComponentFunctionWeight %
2-(Acryloxyethoxy)trimethylsilane Primary oxygen-permeable silicone monomer30.0
HEMA Primary hydrophilic backbone monomer40.0
N,N-Dimethylacrylamide (DMA) Internal wetting agent / Hydrophilic modifier20.0
EGDMA Bifunctional crosslinking agent1.0
Irgacure 819 UV Photoinitiator (Absorbs at 365-405 nm)0.5
1-Hexanol Compatibilizing diluent / Porogen8.5

Causality Behind Formulation Choices:

  • Why DMA? DMA is highly hydrophilic and acts as an internal wetting agent . It counteracts the surface hydrophobicity of the trimethylsilyl groups, ensuring the final hydrogel does not repel the tear film or surrounding biological fluids.

  • Why Irgacure 819? It absorbs efficiently in the UV-A/Visible region. This allows for deeper light penetration and uniform curing throughout the mold, preventing the rapid surface vitrification and internal stress often seen with shorter-wavelength initiators.

  • Why 1-Hexanol? It acts as a transient compatibilizer. It solvates both the hydrophobic silane and the hydrophilic HEMA/DMA during polymerization. Post-curing, it is extracted, leaving behind a templated nanoporous network that facilitates rapid water uptake.

Mechanism S 2-(Acryloxyethoxy)trimethylsilane (Hydrophobic / High Free Volume) Net Amphiphilic Silicone Hydrogel Network S->Net Provides Si-O groups H HEMA & DMA (Hydrophilic / Wetting) H->Net Provides -OH / Amide groups C EGDMA (Crosslinker) C->Net Network stabilization I UV + Irgacure 819 (Radical Generation) I->Net Initiates polymerization Prop1 High Oxygen Permeability (Dk) Net->Prop1 Prop2 High Water Content (EWC) Net->Prop2 Prop3 Optical Clarity (No Phase Separation) Net->Prop3

Fig 1: Mechanistic contributions of monomeric components to final hydrogel properties.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. At key checkpoints, visual or physical cues will confirm if the thermodynamic and kinetic parameters are proceeding correctly.

Step 1: Pre-Polymer Mixture Preparation
  • In an amber glass vial (to prevent premature photo-initiation), combine the HEMA, DMA, and 2-(Acryloxyethoxy)trimethylsilane according to the weight percentages above.

  • Add the 1-Hexanol diluent. Vortex the mixture for 2 minutes.

    • Self-Validation Check: The solution must be completely optically clear. Any turbidity indicates poor solvation, requiring a slight increase in 1-Hexanol or DMA.

  • Add EGDMA and Irgacure 819. Stir magnetically at 300 rpm for 15 minutes at room temperature until the initiator is fully dissolved.

Step 2: Degassing
  • Transfer the vial to a vacuum desiccator or purge directly with ultra-pure Nitrogen ( N2​ ) for 10 minutes.

    • Causality: Dissolved oxygen is a potent radical scavenger. Failing to degas will terminate polymerization prematurely, leading to a tacky, under-cured surface and a compromised bulk modulus.

Step 3: Casting
  • Inject 50 µL of the degassed mixture into two-part polypropylene (PP) molds. Alternatively, cast between two silanized glass plates separated by a 100 µm Teflon spacer.

  • Seal the molds to prevent oxygen ingress during curing.

Step 4: UV Photopolymerization
  • Place the molds in a UV curing chamber equipped with 365 nm LED arrays.

  • Cure at an intensity of 15 mW/cm² for 20 minutes.

    • Causality: A 20-minute duration at moderate intensity prevents thermal runaway. Rapid, high-intensity curing causes excessive shrinkage, inducing internal stress and birefringence in the final lens/sensor coating.

Step 5: Stepwise Extraction and Hydration
  • Demold the rigid, xerogel polymer networks.

  • Phase 1 (Extraction): Immerse the samples in 100% Ethanol for 4 hours. This extracts the 1-Hexanol diluent and any unreacted monomers.

  • Phase 2 (Gradient Hydration): Transfer to 70% Ethanol / 30% DI Water for 2 hours, followed by 30% Ethanol / 70% DI Water for 2 hours.

  • Phase 3 (Equilibration): Immerse in 100% Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours.

    • Causality: A sudden transition from a hydrophobic solvent (100% Ethanol) to pure water causes rapid, uneven swelling known as osmotic shock . This leads to internal micro-cracking, rendering the hydrogel mechanically fragile and opaque. The stepwise gradient prevents this.

Workflow A 1. Formulation (Silane+HEMA+DMA) B 2. Degassing (N2 Purge) A->B C 3. Mold Casting (PP Molds) B->C D 4. UV Curing (365 nm, 15 mW/cm²) C->D E 5. Stepwise Extraction D->E F 6. Hydration (PBS, pH 7.4) E->F

Fig 2: Step-by-step workflow for the synthesis and hydration of silicone hydrogels.

Characterization & Troubleshooting

Quality Control Metrics
  • Equilibrium Water Content (EWC): Conduct gravimetric analysis. EWC(%)=[(Wwet​−Wdry​)/Wwet​]×100 . The target range for this formulation is 35% - 45% .

  • Optical Transmittance: Measure at 600 nm using a UV-Vis spectrophotometer. A transmittance of >90% validates that no micro-phase separation occurred during polymerization.

Troubleshooting Guide
SymptomMechanistic CauseCorrective Action
Opaque/Cloudy Hydrogel Micro-phase separation between the silane and HEMA domains during curing.Increase 1-Hexanol concentration by 2-3%; increase the DMA ratio to improve miscibility.
Brittle/Fragile after Hydration Excessive crosslinking density or osmotic shock during the hydration phase.Reduce EGDMA to 0.5 wt%; ensure strictly graded ethanol/water extraction steps.
Tacky Surface Post-Cure Oxygen inhibition of free radicals at the mold interface.Improve N2​ degassing time; cure the molds inside an inert atmosphere glovebox.

References

  • Title: Synthesis and Performance of Novel Hydrogels Coatings for Implantable Glucose Sensors Source: Biomacromolecules (ACS Publications) URL: [Link]

  • Title: US6367929B1 - Hydrogel with internal wetting agent Source: Google Patents URL
Application

Application Note: Dual-Action Surface Modification of Silica Nanoparticles using 2-(Acryloxyethoxy)trimethylsilane

Target Audience: Materials Scientists, Nanotechnology Researchers, and Drug Delivery Formulation Professionals. Executive Summary & Mechanistic Causality When designing surface modification workflows for silica nanoparti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Nanotechnology Researchers, and Drug Delivery Formulation Professionals.

Executive Summary & Mechanistic Causality

When designing surface modification workflows for silica nanoparticles (SiO₂ NPs), researchers often default to traditional trialkoxysilanes (e.g., APTES or MPTMS). However, as a Senior Application Scientist, I frequently observe researchers misinterpreting the reactivity of 2-(Acryloxyethoxy)trimethylsilane (CAS: 18269-99-3) [1].

It is critical to understand that this reagent does not act as a traditional coupling agent that tethers an acrylate group to the silica surface. Because the silicon atom is trimethylated and attached to the organic moiety via a hydrolytically sensitive silyl ether (Si–O–C) linkage, it undergoes a transetherification-like cleavage upon contact with surface silanols [2].

The Dual-Action Mechanism:

  • Surface Passivation: The reagent acts as a trimethylsilylating (TMS) agent, capping surface silanols to form stable Si–O–Si(CH₃)₃ bonds. This renders the nanoparticle highly hydrophobic.

  • Latent Monomer Release: Simultaneously, the cleavage liberates 2-hydroxyethyl acrylate (HEA) into the reaction matrix [3].

This unique causality makes 2-(Acryloxyethoxy)trimethylsilane an exceptional "latent" reagent for one-pot syntheses of nanocomposite hydrogels or resins, where the silica is instantly passivated and dispersed directly into a polymerizable monomer matrix.

Mechanism Silica Bare Silica NP (Surface Si-OH) Reaction Transetherification (110°C, Toluene) Silica->Reaction Reagent 2-(Acryloxyethoxy)trimethylsilane Me3Si-O-CH2CH2-O-Acrylate Reagent->Reaction Product1 TMS-Capped Silica (Surface Si-O-SiMe3) Reaction->Product1 Surface Passivation Product2 Liberated Monomer (2-Hydroxyethyl Acrylate) Reaction->Product2 Monomer Release

Figure 1: Mechanistic pathway of Si-O-C cleavage yielding TMS-capped silica and free HEA monomer.

Required Materials & Reagents

To ensure a self-validating and reproducible system, strictly adhere to anhydrous conditions. Premature exposure to moisture will hydrolyze the reagent into hexamethyldisiloxane (HMDS) and HEA, destroying grafting efficiency [4].

  • Substrate: Silica Nanoparticles (10–20 nm, fumed or colloidal, high surface area ~200 m²/g).

  • Silanizing Agent: 2-(Acryloxyethoxy)trimethylsilane (Purity >95%).

  • Solvent: Anhydrous Toluene (Water content < 50 ppm).

  • Inhibitor: Mequinol (MEHQ) – required to prevent spontaneous thermal polymerization of the liberated HEA during reflux.

  • Equipment: Schlenk line (Nitrogen/Argon), probe sonicator, high-speed centrifuge (15,000 × g).

Self-Validating Experimental Protocol

This protocol is engineered to maximize TMS grafting density while safely managing the liberated acrylate monomer.

Phase 1: Nanoparticle Dehydration

Causality: Silica nanoparticles possess both physisorbed water and chemisorbed silanols. Physisorbed water must be eliminated to prevent bulk reagent hydrolysis, while isolated/vicinal silanols must be preserved for the surface reaction.

  • Transfer 1.0 g of bare SiO₂ NPs into a 250 mL round-bottom flask.

  • Apply high vacuum (< 10 mbar) and heat the flask to 120°C using an oil bath.

  • Maintain these conditions for 4 hours.

  • Backfill the flask with dry Nitrogen and allow it to cool to room temperature.

Phase 2: Dispersion and Silanization
  • Inject 50 mL of anhydrous toluene into the flask under Nitrogen.

  • Disperse the nanoparticles using a probe sonicator (20 kHz, 30% amplitude) for 5 minutes. Keep the flask in an ice bath during sonication to prevent solvent evaporation.

  • Add 50 ppm of MEHQ to the suspension to inhibit radical formation.

  • Syringe 2.0 mL of 2-(Acryloxyethoxy)trimethylsilane dropwise into the vigorously stirring suspension.

  • Equip the flask with a reflux condenser and heat to 110°C. Reflux under Nitrogen for 18 hours to drive the transetherification reaction to completion.

Phase 3: Isolation and Purification

Note: If your goal is an in situ nanocomposite, you may evaporate the toluene and directly UV-cure the resulting HEA/TMS-Silica suspension. To isolate pure TMS-Silica, proceed below:

  • Cool the reaction mixture to room temperature.

  • Transfer to centrifuge tubes and spin at 15,000 × g for 20 minutes.

  • Discard the supernatant (which contains unreacted silane, toluene, and liberated HEA).

  • Resuspend the pellet in 30 mL of fresh anhydrous toluene, sonicate for 2 minutes, and recentrifuge. Repeat this wash step twice with toluene and once with absolute ethanol.

  • Dry the resulting functionalized nanoparticles under vacuum at 60°C overnight.

Workflow Step1 1. Vacuum Dehydration 120°C, 4h, <10 mbar (Removes Physisorbed H2O) Step2 2. Solvent Dispersion Anhydrous Toluene + Probe Sonication (Breaks Agglomerates) Step1->Step2 Step3 3. Reagent Addition Add Silane + MEHQ Inhibitor (Prevents HEA Polymerization) Step2->Step3 Step4 4. Reflux Reaction 110°C, 18h, N2 Atmosphere (Drives Si-O-C Cleavage) Step3->Step4 Step5 5. Centrifugation & Wash 15,000 x g, Toluene/EtOH (Removes Free HEA) Step4->Step5 Step6 6. Vacuum Desiccation Yields Dry TMS-Silica NPs Step5->Step6

Figure 2: Step-by-step workflow for the surface modification and isolation of TMS-capped silica.

Quality Control & Quantitative Validation

A robust protocol must be self-validating. Use the following analytical metrics to confirm that the Si–O–C bond was successfully cleaved and the surface is properly TMS-passivated.

Analytical TechniquePre-Modification (Bare Silica)Post-Modification (TMS-Silica)Mechanistic Significance
FTIR Spectroscopy Broad peak at 3200–3500 cm⁻¹Sharp peaks at 2960, 1250, 840 cm⁻¹Confirms loss of surface -OH and successful grafting of -Si(CH₃)₃ groups.
Thermogravimetric Analysis (TGA) ~2-3% mass loss (<150°C)~4-6% mass loss (200-400°C)Quantifies grafted TMS density (Target: ~1.5 - 2.0 µmol/m²).
Water Contact Angle (WCA) < 10° (Highly Hydrophilic)> 120° (Highly Hydrophobic)Macroscopic validation of surface energy reduction.
Solvent Dispersibility Stable in Water / MethanolStable in Toluene / HexaneValidates thermodynamic compatibility shift for hydrophobic matrices.
Float Test (Rapid QC) Sinks immediately in waterFloats completely on water surfaceImmediate visual confirmation of hydrophobicity.

Conclusion

By utilizing 2-(Acryloxyethoxy)trimethylsilane, researchers can bypass the limitations of standard coupling agents. Recognizing its behavior as a latent monomer-releasing silylating agent allows for highly controlled, dual-action workflows. This protocol ensures precise hydrophobic passivation of silica nanoparticles while offering the strategic advantage of generating a polymerizable acrylate matrix in situ.

References

  • Arkles, B. (1997). "Silicon Esters - Kirk-Othmer Encyclopedia of Chemical Technology". ResearchGate. URL: [Link]

  • Gelest, Inc. (2016). "Safety Data Sheet: (2-ACRYLOXYETHOXY)TRIMETHYLSILANE (SIA0160.0)". Gelest Regulatory Database. URL: [Link]

Method

Application Note: Advanced Copolymerization of 2-(Acryloxyethoxy)trimethylsilane and HEMA for Tunable Amphiphilic Hydrogels

Introduction & Rationale The synthesis of well-defined amphiphilic copolymers is a cornerstone of modern biomaterials science, particularly in the development of silicone hydrogels, contact lenses, and drug delivery matr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The synthesis of well-defined amphiphilic copolymers is a cornerstone of modern biomaterials science, particularly in the development of silicone hydrogels, contact lenses, and drug delivery matrices. 2-Hydroxyethyl methacrylate (HEMA) is the gold standard monomer for hydrophilic hydrogels. However, its free hydroxyl group can present significant challenges in controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), due to potential catalyst interactions and poor solubility in non-polar media ()[1].

By copolymerizing HEMA with 2-(Acryloxyethoxy)trimethylsilane (TMS-HEA)—a trimethylsilyl-protected acrylate monomer—researchers can precisely engineer the hydrophobic-hydrophilic balance of the resulting polymer network. The bulky, non-polar TMS group enhances organic solubility and prevents side reactions during polymerization, ensuring narrow molecular weight distributions ()[2]. Post-polymerization, the TMS group can be quantitatively cleaved via mild acid hydrolysis to yield a highly hydrophilic, dual-functionalized poly(hydroxyethyl acrylate)-co-poly(hydroxyethyl methacrylate) (PHEA-co-PHEMA) network ()[3].

Mechanistic Causality

Why use TMS-HEA? The trimethylsilyl (TMS) ether acts as a robust protecting group for the primary hydroxyl of HEA. During ATRP, propagating radicals of acrylates and methacrylates have different reactivities. The TMS protection ensures that the hydroxyl group does not coordinate with the Copper(I) catalyst, which would otherwise alter the redox potential and broaden the polydispersity index (PDI)[2].

Deprotection Dynamics: During the deprotection phase, the Si-O bond is highly susceptible to nucleophilic attack by water under acidic conditions. The addition of dilute HCl protonates the oxygen, facilitating the cleavage of the silicon-oxygen bond to release trimethylsilanol (which condenses to volatile hexamethyldisiloxane), leaving behind a pristine hydroxyl group[3].

Mechanism M1 TMS-Protected Copolymer (Hydrophobic) M2 H+ / H2O Attack (Acid Catalysis) M1->M2 M3 Cleavage of Si-O Bond (Release of TMS-OH) M2->M3 M4 Deprotected Copolymer (Hydrophilic PHEA-co-PHEMA) M3->M4

Acid-catalyzed hydrolysis mechanism of the trimethylsilyl (TMS) protecting group.

Materials & Reagents

  • Monomers: 2-(Acryloxyethoxy)trimethylsilane (TMS-HEA, >95%), 2-Hydroxyethyl methacrylate (HEMA, >99%).

  • Initiator: Ethyl 2-bromoisobutyrate (EBiB).

  • Catalyst System: Copper(I) Bromide (CuBr) and N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA).

  • Solvents: Anisole (polymerization solvent), Methanol, Tetrahydrofuran (THF).

Step-by-Step Protocols

Protocol A: Quasiliving ATRP Copolymerization

This protocol establishes a self-validating system for synthesizing P(TMS-HEA-co-HEMA) with precise architectural control.

  • Monomer Purification: Pass HEMA and TMS-HEA through basic alumina columns to remove MEHQ inhibitors.

    • Causality: Inhibitors will consume the active radical species, causing unpredictable initiation kinetics.

    • Validation: The eluted monomers must visually be completely colorless and free of particulate matter.

  • Reaction Assembly: In a 50 mL Schlenk flask, combine 5.0 g (26.5 mmol) TMS-HEA, 3.45 g (26.5 mmol) HEMA, and 10 mL Anisole. Add 38 mg (0.26 mmol) CuBr.

  • Degassing (Critical Step): Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent radical scavenger that will irreversibly oxidize the active Cu(I) to inactive Cu(II), halting the polymerization entirely.

  • Catalyst Activation: Backfill the flask with ultra-pure Nitrogen. Inject 54 µL (0.26 mmol) PMDETA via a gas-tight syringe.

    • Validation: The solution will immediately transition from a heterogeneous suspension to a homogeneous light green/blue complex, confirming the successful formation of the Cu(I)/PMDETA active catalyst.

  • Initiation: Place the flask in a pre-heated oil bath at 60°C. Inject 38 µL (0.26 mmol) EBiB to initiate polymerization.

  • Kinetic Monitoring: Withdraw 0.1 mL aliquots every 2 hours using a purged syringe.

    • Validation: Analyze via 1H-NMR (CDCl3) to track the disappearance of vinyl protons ( δ 5.5-6.2 ppm). Terminate the reaction by exposing it to air when conversion reaches ~70% to prevent chain-end recombination.

  • Purification: Dilute the viscous mixture with THF and pass through a neutral silica column.

    • Validation: The eluent must be completely colorless, indicating full removal of the copper catalyst. Precipitate the polymer into cold hexanes and dry under vacuum.

Protocol B: Acid-Catalyzed Deprotection
  • Dissolution: Dissolve 2.0 g of the purified P(TMS-HEA-co-HEMA) in 20 mL of THF.

  • Hydrolysis: Add 2 mL of a 1M HCl aqueous solution dropwise while stirring vigorously at room temperature[3].

    • Causality: The highly acidic environment catalyzes the rapid hydrolysis of the silyl ether, stripping the TMS group.

  • Precipitation: Stir for 2 hours. Precipitate the deprotected polymer by adding the solution dropwise into a large excess of cold diethyl ether.

  • Recovery & Validation: Collect the white precipitate via vacuum filtration and dry in a lyophilizer for 24 hours.

    • Validation: FTIR analysis must confirm the complete disappearance of the Si-CH3 stretching band at ~1250 cm⁻¹ and reveal a massive broadening of the O-H stretch at 3200-3500 cm⁻¹.

Workflow N1 Monomer Preparation (TMS-HEA & HEMA) N2 Degassing & Catalyst Addition (CuBr / PMDETA) N1->N2 N3 ATRP Copolymerization (Anisole, 60°C) N2->N3 N4 Purification (Alumina Column) N3->N4 N5 Acidic Deprotection (HCl / Methanol) N4->N5 N6 PHEA-co-PHEMA Hydrogel N5->N6

Workflow for ATRP copolymerization and subsequent deprotection of TMS-HEA/HEMA.

Quantitative Data & Troubleshooting

Property / MetricP(TMS-HEA-co-HEMA) [Protected]PHEA-co-PHEMA [Deprotected]Causality / Mechanistic Significance
Solubility Profile THF, Toluene, Anisole, ChloroformMethanol, Water, DMF, DMSOCleavage of the non-polar TMS group exposes highly polar -OH groups, shifting solubility.
Water Contact Angle ~85° - 95°< 40°Transition from a hydrophobic siloxane-like surface to a highly wettable hydrophilic hydrogel.
FTIR Signatures 1250 cm⁻¹ (Si-CH3), 840 cm⁻¹ (Si-O)Broad 3200-3500 cm⁻¹ (-OH)Confirms the quantitative removal of the trimethylsilyl protecting group.
Polydispersity (PDI) 1.10 - 1.251.10 - 1.25Preserved narrow distribution proves no polymer backbone degradation occurred during hydrolysis.
Equilibrium Water Content < 5%> 60%Deprotected hydroxyl groups form extensive hydrogen bonds with water molecules.

References

  • Poly(methyl methacrylate-co-2-hydroxyethyl methacrylate) Four-arm Star Functional Copolymers by Quasiliving ATRP: Equivalent Synthetic Routes by Protected and Nonprotected HEMA Comonomers Source: Taylor & Francis / Macromolecular Research URL:[Link]

  • Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate Source: ACS Publications / Macromolecules URL:[Link]

  • Surface Modification of Poly(divinylbenzene) Microspheres via Thiol−Ene Chemistry and Alkyne−Azide Click Reactions Source: ACS Publications / Macromolecules URL:[Link]

Sources

Application

Application Note: Engineering High Oxygen Permeability Silicone Hydrogel Contact Lenses using 2-(Acryloxyethoxy)trimethylsilane

Introduction & Mechanistic Rationale The physiological requirement for corneal oxygenation necessitates contact lens materials with exceptionally high oxygen transmissibility (Dk/t). Insufficient oxygen diffusion through...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The physiological requirement for corneal oxygenation necessitates contact lens materials with exceptionally high oxygen transmissibility (Dk/t). Insufficient oxygen diffusion through the lens barrier induces hypoxia, leading to clinical complications such as corneal edema, neovascularization, and epithelial keratitis[1].

Traditional poly-HEMA (poly-2-hydroxyethyl methacrylate) hydrogels rely entirely on their water content for oxygen transport. Because the oxygen permeability (Dk) of pure water is limited to approximately 80 barrers, these conventional hydrogels face a strict permeability ceiling[2]. To shatter this ceiling, modern lens engineering relies on the copolymerization of hydrophilic monomers with siloxane-containing compounds.

2-(Acryloxyethoxy)trimethylsilane (CAS 18269-99-3) is a highly specialized monomer designed for this exact purpose[3]. Mechanistically, the bulky trimethylsilyl group creates significant "free volume" within the polymer matrix, facilitating the rapid diffusion of oxygen gas. Simultaneously, the acryloxyethoxy functional group enables seamless free-radical copolymerization with hydrophilic monomers (like HEMA and NVP), preventing the severe phase separation often seen with highly hydrophobic siloxanes.

Physicochemical Profiling of the Monomer

Understanding the physical properties of 2-(Acryloxyethoxy)trimethylsilane is critical for formulating a stable, optically clear resin. The monomer is highly sensitive to moisture; exposure to ambient humidity can cause premature hydrolysis, liberating hydroxyethyl acrylate and compromising the siloxane backbone[4].

Table 1: Chemical and Physical Specifications of 2-(Acryloxyethoxy)trimethylsilane [3][4]

PropertySpecification / ValueCausality / Experimental Impact
CAS Number 18269-99-3Unique identifier for procurement and QA.
Molecular Weight 188.30 g/mol Used for precise stoichiometric molar ratio calculations.
Density 0.95 g/mLRequires gravimetric (rather than volumetric) addition for high-precision resin mixing.
Boiling Point 90ºCSufficiently high to prevent evaporation during exothermic UV curing.
Moisture Sensitivity High (Reacts with H₂O)Mandates handling and storage under inert gas (Argon/N₂) to prevent degradation.

Experimental Workflow & Pathway

The following diagram outlines the logical sequence from raw monomer formulation to the final quality control validation of the silicone hydrogel.

G Monomers 1. Monomer Formulation 2-(Acryloxyethoxy)trimethylsilane + HEMA + NVP + EGDMA Degassing 2. Degassing & Inert Purge (Prevents O2 Radical Inhibition) Monomers->Degassing Molding 3. Polypropylene Cast Molding (0.1 mm spacer for thickness) Degassing->Molding UV 4. UV Photopolymerization (365 nm, 40 min) Molding->UV Extraction 5. Step-Gradient Extraction (Removes unreacted monomers) UV->Extraction Hydration 6. Equilibrium Hydration (PBS, pH 7.4) Extraction->Hydration QC 7. Quality Control Validation (Dk, EWC, Transparency) Hydration->QC

Workflow for the synthesis and processing of silicone hydrogel contact lenses.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes at each step, researchers can confirm the success of the procedure before moving forward.

Protocol 1: Monomer Resin Formulation

Objective: Create a homogenous, phase-stable pre-polymerization resin.

  • Preparation: In a dark, amber glass vial (to prevent premature photo-initiation), combine the following by weight:

    • 30 wt% 2-(Acryloxyethoxy)trimethylsilane (Oxygen permeability driver)

    • 40 wt% HEMA (Provides structural integrity and optical clarity)

    • 28 wt% N-Vinylpyrrolidone (NVP) (Internal wetting agent to boost water content)[5]

    • 1.5 wt% Ethylene glycol dimethacrylate (EGDMA) (Bifunctional crosslinker)

    • 0.5 wt% Irgacure 184 (Photoinitiator)

  • Mixing: Add a PTFE-coated magnetic stir bar and stir at 300 RPM for 2 hours at room temperature under an Argon atmosphere.

  • Degassing: Transfer the vial to a vacuum desiccator. Apply a vacuum (10 mbar) for 15 minutes, followed by an Argon backfill. Repeat this cycle three times.

    • Causality: Dissolved oxygen acts as a potent radical scavenger. Failing to degas will terminate the polymerization prematurely, resulting in a sticky, under-cured lens.

    • Self-Validation Checkpoint: The complete cessation of micro-bubbles rising to the surface under vacuum confirms that dissolved gases have been successfully removed.

Protocol 2: UV-Initiated Cast Molding

Objective: Polymerize the resin into the precise geometry of a contact lens.

  • Injection: Using a positive-displacement micropipette, inject 50 µL of the degassed resin into the center of the female half of a polypropylene contact lens mold.

  • Sealing: Carefully lower the male mold half onto the female half. Apply a standardized 500g weight for 30 seconds to ensure uniform thickness (typically controlled by a 0.1 mm spacer) and to extrude excess resin.

  • Curing: Place the sealed molds in a UV curing chamber equipped with 365 nm lamps. Irradiate at an intensity of ~4.0 mW/cm² for 40 minutes[5].

    • Causality: The 365 nm wavelength is specifically chosen to match the absorbance peak of Irgacure 184, ensuring efficient homolytic cleavage without causing thermal degradation to the delicate siloxane bonds.

Protocol 3: Step-Gradient Extraction and Hydration

Objective: Remove cytotoxic unreacted monomers and safely swell the polymer network.

  • Demolding: Mechanically separate the mold halves. If the lens adheres too strongly, brief immersion in 50°C distilled water will induce slight swelling to release it.

  • Extraction: Immerse the dry lenses in a 70% Ethanol / 30% DI water solution at 50°C for 12 hours[5].

    • Causality: Ethanol is required to solvate and extract unreacted hydrophobic siloxane monomers and photoinitiator fragments that water alone cannot remove.

  • Hydration Gradient: Transfer the lenses sequentially to 30% Ethanol / 70% DI water for 4 hours, and finally to 100% DI water for 24 hours.

    • Causality: Plunging a highly swollen, ethanol-saturated lens directly into pure water causes violent osmotic shock, leading to micro-cracking and permanent opacity. The step-down gradient prevents this.

  • Equilibration: Store the lenses in Phosphate Buffered Saline (PBS, pH 7.4) for 48 hours to reach their final Equilibrium Water Content (EWC)[1].

Data Presentation & Quality Control

The performance of a silicone hydrogel is a delicate balance. Increasing the siloxane concentration increases oxygen permeability (Dk) but inherently decreases the Equilibrium Water Content (EWC) due to the hydrophobic nature of the trimethylsilyl groups[5].

Table 2: Expected Performance Matrix based on 2-(Acryloxyethoxy)trimethylsilane Concentration

Siloxane Monomer (wt%)Hydrophilic Monomers (wt%)Expected Dk (Barrers)Expected EWC (%)Optical Transparency
10%88%~40~55%>98% (Clear)
20%78%~65~48%>95% (Clear)
30% (Optimal) 68% ~90 ~40% >92% (Clear)
45%53%~130<25%<70% (Opaque/Phase Separated)
Self-Validating Quality Control Metrics
  • Optical Transparency: A successful synthesis is immediately validated by visual inspection. If the hydrated lens is cloudy or opaque, macroscopic phase separation has occurred, indicating either inadequate mixing in Protocol 1 or moisture contamination of the siloxane monomer[2].

  • Gravimetric EWC: Weigh the fully hydrated lens, dry it in a vacuum oven at 60°C for 24 hours, and weigh it again. The EWC is calculated as [(Wet Weight - Dry Weight) / Wet Weight] * 100. A deviation of >5% from the expected value indicates inconsistent crosslinking density.

References

  • Alfa Chemistry. "CAS 18269-99-3 (2-Acryloxyethoxy)Trimethylsilane". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhgR4myxiXi46cOWMCPa-EhwtNIvdOKawZTrxv6dGs4iRgVxduPhDLdZ22QU3sGAt2Y9-XArpqz78AmOab3Q960IJz2q0kV3-I2brmj0TqdK-gg-oNBBE64fowc2ruKjjrz3JaD2yc1V7U42fchvCd_0Yjza2QOOvHlSQSmhDs3cm2MEXJ12-Tivf9YJw0yQZTBHGwjsJ6o0o=][3]

  • Gelest, Inc. "(2-ACRYLOXYETHOXY)TRIMETHYLSILANE Safety Data Sheet". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEePopUG5pZGjWOKPed8wtL7ZOYyTUavesks-RbxRgMyMzkQs1EvzwPgT0YKuMC4JYi4raVPtrzgk-bJsivCT56PNMsuVgqHvSu-Gv-Qcif-uW4pFQjrQgNaS8qeT3g0ltukb8Z9tp5ukWrg3NFd1dxvjqAyAafsFLhQfy4RWXos4EpxKXzhx7zbyEBIL42_KzCEcPcD9tLSsZKzZNFSg9rLUYj][4]

  • National Institutes of Health (NIH) / Korean Journal of Ophthalmology. "Oxygen permeability of soft contact lenses in different pH, osmolality and buffering solution". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECwztuGyWrD8BemzfRC1NkdgeigKgM8YYEAOZmkM8QRcNUCPv3FdOSfFD9LOQZc6X-ScuQVVohaeHp29AEkT2GIF_32ssHWRPrcjTvo2WBjKANF66jgtMrWFomSeybJz8PSAnDDw1GMjO3DWs=][1]

  • MDPI. "Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdMsnsK2KB9KrqJaEJIe91pL66ckTWCJMvv2DACwo3rPHjd5AH4FcbrVEsMCv3vC1Qrf9aHRTxu4alUzrrz44punmYC9ni2u7nLY8WvxdlKJU8HLsNyf6ziXXQg38VhO-WYg==][5]

  • MDPI. "A Novel Approach to Increase the Oxygen Permeability of Soft Contact Lenses by Incorporating Silica Sol". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXjtvRV00WEYiGrEC6c-cAU2VG_iK0xLcDeMjx1GEcV0Kfnx3hnySnOkNUU52PsjeMqv27yO6b3-q3FdHZnIrAjQJjTeUu3A2NOnIWUxQ56serlkq-gkDdeMRF0sv6PapuubQ=][2]

Sources

Method

Application Note: Surface-Initiated Grafting of 2-(Acryloxyethoxy)trimethylsilane for High-Density Poly(HEA) Brushes

Target Audience: Surface Chemists, Materials Scientists, and Drug Delivery Professionals Application Focus: Anti-fouling coatings, biocompatible hydrogel interfaces, and functionalized biomaterials. Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Surface Chemists, Materials Scientists, and Drug Delivery Professionals Application Focus: Anti-fouling coatings, biocompatible hydrogel interfaces, and functionalized biomaterials.

Mechanistic Rationale: The Causality of TMS Protection

The fabrication of ultra-hydrophilic, protein-resistant surfaces often relies on the "grafting from" polymerization of 2-hydroxyethyl acrylate (HEA) to form dense polymer brushes [1]. However, direct Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of unprotected HEA is synthetically problematic. The pendant free hydroxyl (-OH) groups competitively coordinate with the copper catalyst (e.g., CuBr/PMDETA), which alters the critical Cu(I)/Cu(II) activation-deactivation equilibrium. This coordination leads to catalyst poisoning, uncontrolled kinetics, and high polydispersity in the resulting polymer brushes [2].

To circumvent this, 2-(Acryloxyethoxy)trimethylsilane (CAS 18269-99-3)—also known as HEA-TMS—is utilized as a sterically and electronically protected monomer [3],[4]. The bulky trimethylsilyl (TMS) group shields the oxygen atom, ensuring a strictly controlled, living polymerization[4]. Once the hydrophobic poly(HEA-TMS) brush is successfully grafted to the target thickness, the TMS groups are orthogonally cleaved using mild fluoride sources or dilute acid, revealing the desired ultra-hydrophilic poly(HEA) brush architecture [5],[6].

Materials & Reagents

  • Substrates: Silicon wafers, glass slides, or silica nanoparticles.

  • Monomer: 2-(Acryloxyethoxy)trimethylsilane (HEA-TMS, >95% purity)[3]. (Note: Reacts with moisture; store under inert atmosphere)[7].

  • Initiator Silane: (3-(2-Bromoisobutyryl)propyl)dimethylethoxysilane (BIBB-silane).

  • Catalyst System: Copper(I) bromide (CuBr) and Copper(II) bromide (CuBr₂).

  • Ligand: N,N,N′,N″,N″-Pentamethyldiethylenetriamine (PMDETA)[4].

  • Deprotection Agents: Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) and Glacial Acetic Acid[6].

  • Solvents: Anhydrous Toluene, Anisole, Tetrahydrofuran (THF), Methanol.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation metrics of the current phase are successfully met.

Phase 1: Substrate Activation & Initiator Anchoring

Causality: SI-ATRP requires a covalently bound alkyl halide initiator layer to grow polymer chains directly from the substrate surface[8].

  • Activation: Submerge silicon wafers in Piranha solution (3:1 conc. H₂SO₄ : 30% H₂O₂) for 30 minutes at 80 °C to generate a dense layer of reactive surface silanols (Si-OH). (CRITICAL SAFETY: Piranha is highly reactive and explosive in contact with organics; handle with extreme caution).

  • Rinsing: Rinse extensively with Milli-Q water, followed by absolute ethanol, and dry under a stream of N₂.

  • Silanization: Immerse the activated substrates in a 10 mM solution of BIBB-silane in anhydrous toluene. Incubate for 12 hours at room temperature in a sealed, inert environment.

  • Cleaning: Wash the substrates sequentially with toluene, THF, and ethanol to remove physisorbed silane, then dry under N₂.

  • Self-Validation Checkpoint: Measure the Water Contact Angle (WCA). It must increase from < 5° (bare silica) to 70°–75° , confirming the uniform deposition of the hydrophobic bromoisobutyryl monolayer.

Phase 2: Surface-Initiated ATRP of HEA-TMS

Causality: A controlled radical polymerization requires an oxygen-free environment. Oxygen quenches propagating radicals and irreversibly oxidizes the active Cu(I) catalyst to inactive Cu(II)[2].

  • Preparation: In a Schlenk flask, combine HEA-TMS monomer (5.0 mL, 24.7 mmol), anisole (5.0 mL), and PMDETA ligand (25.1 µL, 0.12 mmol)[4].

  • Deoxygenation: Degas the mixture via three rigorous freeze-pump-thaw cycles.

  • Catalyst Addition: Backfill the flask with Argon. Quickly add CuBr (17.7 mg, 0.12 mmol) and a trace amount of CuBr₂ (to ensure initial kinetic control)[4]. Stir until the complex forms a homogeneous solution.

  • Polymerization: Transfer the activated mixture via a degassed syringe into a sealed reactor containing the BIBB-functionalized substrates. Heat to 60 °C for 2 to 12 hours (dependent on target brush thickness).

  • Termination: Open the reactor to air to quench the catalyst. Wash the substrates extensively with THF and methanol to remove unbound polymer and copper residues.

  • Self-Validation Checkpoint: Ellipsometry should reveal a linear increase in film thickness (typically 10–80 nm ). Grazing-Angle FT-IR (GATR-FTIR) must show a strong ester C=O stretch at ~1730 cm⁻¹ and Si-C stretches at ~1250 cm⁻¹.

Phase 3: Orthogonal Deprotection to Poly(HEA)

Causality: The Si-O-C bond in the silyl ether is highly susceptible to nucleophilic attack by fluoride ions. Using TBAF buffered with acetic acid allows for rapid, complete deprotection without hydrolyzing the polymer backbone's ester bonds[6].

  • Cleavage: Submerge the poly(HEA-TMS) grafted substrates in a THF solution containing 0.1 M TBAF and 0.2 M acetic acid[6].

  • Incubation: Allow the reaction to proceed at room temperature for 24 hours[6].

  • Final Wash: Remove the substrates, wash sequentially with THF, methanol, and Milli-Q water to remove cleaved silanol byproducts, and dry under N₂.

  • Self-Validation Checkpoint: The WCA will drop dramatically to < 30° . FT-IR will confirm the complete disappearance of the Si-C peak (1250 cm⁻¹) and the emergence of a broad O-H stretching band (~3300 cm⁻¹).

System Validation & Quantitative Data

To ensure the integrity of the grafted architecture, verify the physicochemical changes at each step against the quantitative benchmarks summarized below:

Process StepSurface ChemistryExpected Thickness ChangeWater Contact Angle (WCA)Key FT-IR (ATR/GATR) Markers
1. Piranha Cleaning Si-OH (Silanols)N/A (Baseline)< 5°Broad -OH (~3300–3500 cm⁻¹)
2. Initiator Anchoring Bromoisobutyryl+ 1.5 to 2.0 nm70° – 75°C=O (~1735 cm⁻¹), C-Br (~690 cm⁻¹)
3. SI-ATRP Poly(HEA-TMS) Brush+ 10 to 80 nm (Time-dependent)80° – 85°C=O (~1730 cm⁻¹), Si-C (~1250, 840 cm⁻¹)
4. TMS Deprotection Poly(HEA) Brush- 10% to 15% (Mass loss of TMS)< 30°Loss of Si-C (~1250 cm⁻¹), Strong -OH (~3300 cm⁻¹)

Workflow Visualization

Workflow Step1 Bare Substrate (Si-OH Rich) Step2 Initiator Immobilization (BIBB-Silane) Step1->Step2 Silanization (Toluene, RT) Step3 Poly(HEA-TMS) Brushes (SI-ATRP) Step2->Step3 HEA-TMS, CuBr/PMDETA (Anisole, 60°C) Step4 Poly(HEA) Brushes (TMS Deprotection) Step3->Step4 TBAF/Acetic Acid (THF, RT)

Caption: Workflow for grafting and deprotecting HEA-TMS to form anti-fouling poly(HEA) brushes.

References

  • Protein-Resistant Polymer Coatings on Silicon Oxide by Surface-Initiated Atom Transfer Radical Polymerization Source: Langmuir (ACS Publications) URL:[Link]

  • Preparation of Magnetic Microspheres from Water-in-Oil Emulsion Stabilized by Block Copolymer Dispersant Source: Biomacromolecules (ACS Publications) URL:[Link]

  • Grafting and Patterned Grafting of Block Copolymer Nanotubes onto Inorganic Substrates Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Hydrophilically patterned superhydrophobic cotton fabrics and their use in ink printing Source: Journal of Materials Chemistry A (RSC Publishing) URL:[Link]

Sources

Application

Application Note: UV Curing Methodologies for 2-(Acryloxyethoxy)trimethylsilane-Modified Acrylic Resins

Target Audience: Researchers, Materials Scientists, and Formulation Engineers Document Type: Advanced Protocol & Mechanistic Guide Mechanistic Rationale & Material Dynamics The integration of siloxane derivatives into UV...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Formulation Engineers Document Type: Advanced Protocol & Mechanistic Guide

Mechanistic Rationale & Material Dynamics

The integration of siloxane derivatives into UV-curable acrylic matrices is a highly effective strategy for engineering coatings with low surface energy, superior weatherability, and high optical clarity. Among the available monomers, 2-(Acryloxyethoxy)trimethylsilane (CAS: 18269-99-3) occupies a unique niche.

Unlike traditional polyfunctional siloxane oligomers, this molecule is a mono-functional reactive diluent. It features a bulky, hydrophobic trimethylsilyl group and a highly reactive acrylate group, separated by a flexible ethoxy spacer.

Causality in Formulation Choices
  • The Ethoxy Spacer: The inclusion of the ethoxy spacer provides critical molecular flexibility. During the later stages of UV photopolymerization—as the polymer matrix vitrifies—this flexibility maintains the mobility of the acrylate radical, preventing early termination and driving the system to a higher degree of double-bond conversion.

  • Surface Migration: Due to the thermodynamic drive to minimize interfacial tension, the trimethylsilyl groups preferentially migrate to the coating-air interface prior to curing. This self-stratification imparts extreme hydrophobicity without compromising the bulk mechanical properties of the underlying acrylic network[1].

  • Moisture Sensitivity (Critical Insight): According to safety and handling data, 2-(Acryloxyethoxy)trimethylsilane reacts with ambient moisture to liberate hydroxyethylacrylate [2]. If the formulation is not kept strictly anhydrous, the trimethylsilyl group will hydrolyze off. This not only destroys the intended low-surface-energy properties but also introduces highly hydrophilic hydroxyl groups into the matrix.

Photopolymerization PI Photoinitiator (e.g., Irgacure 1173) Radical Free Radicals (R•) PI->Radical Homolytic Cleavage UV UV Irradiation (365-405 nm) UV->PI Excitation Monomer 2-(Acryloxyethoxy)trimethylsilane + Acrylate Oligomers Radical->Monomer Chain Initiation Polymer Crosslinked Siloxane-Acrylic Polymer Network Monomer->Polymer Propagation & Termination

Figure 1: Free-radical photopolymerization pathway of silane-modified acrylic resins.

Quantitative Formulation Dynamics

Because 2-(Acryloxyethoxy)trimethylsilane is a mono-functional monomer, it acts as a chain terminator in highly crosslinked networks. Increasing its concentration will enhance surface hydrophobicity but will inversely affect the bulk crosslink density, leading to a reduction in film hardness.

Table 1: Influence of 2-(Acryloxyethoxy)trimethylsilane Concentration on UV-Cured Film Properties

Silane Concentration (wt%)UV Dose Required (mJ/cm²)C=C Conversion (%)Water Contact Angle (°)Pencil Hardness
0% (Control) 80092.5%72°4H
5% 85094.1%88°4H
10% 90096.3%96°3H
15% 100095.8%103°2H

Data Synthesis Note: The optimal balance between surface hydrophobicity and mechanical integrity is typically achieved at a 5–10 wt% loading threshold. Beyond 10%, the loss of crosslink density significantly compromises scratch resistance [3].

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol integrates physical application with immediate spectroscopic validation. The workflow is designed to prevent oxygen inhibition and moisture degradation.

Workflow Step1 1. Anhydrous Formulation Mix Oligomers, Silane Monomer, & PI Step2 2. Substrate Preparation Clean & Dry Glass/Polycarbonate Step1->Step2 Step3 3. Spin-Coating 3000 rpm for 30 seconds Step2->Step3 Step4 4. UV Curing Process 1000 mJ/cm² Dose under N2 Blanket Step3->Step4 Step5 5. Post-Cure Validation FTIR (1630 cm⁻¹) & Contact Angle Step4->Step5

Figure 2: Standardized workflow for the formulation, application, and validation of UV-cured siloxane-acrylic films.

Phase 1: Anhydrous Resin Preparation
  • Environment: Conduct all mixing in a low-humidity environment (<20% RH) under amber lighting to prevent premature photo-initiation.

  • Base Matrix: In a dry, light-shielded vessel, combine 60 wt% Aliphatic Urethane Diacrylate (oligomer) and 27 wt% 1,6-Hexanediol Diacrylate (HDDA, reactive diluent).

  • Silane Addition: Slowly add 10 wt% 2-(Acryloxyethoxy)trimethylsilane. Stir continuously at 300 rpm using an overhead stirrer for 15 minutes.

  • Initiator Integration: Add 3 wt% 2-hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Irgacure 1173). Mix for an additional 10 minutes until optically clear.

Phase 2: Substrate Coating
  • Preparation: Ultrasonically clean glass or polycarbonate substrates in anhydrous isopropyl alcohol for 5 minutes. Bake at 80°C for 10 minutes to remove all residual surface moisture.

  • Application: Dispense 1 mL of the formulated resin onto the center of the substrate.

  • Spin-Coating: Spin at 3000 rpm for 30 seconds to achieve a uniform film thickness of approximately 20 μm [4]. Allow the coated substrate to rest horizontally for 2 minutes to facilitate the surface migration of the trimethylsilyl groups.

Phase 3: UV Photopolymerization

Causality Check: Free radical polymerization is highly susceptible to oxygen inhibition, which leads to a tacky, under-cured surface.

  • Atmosphere: Place the coated substrate in a UV curing chamber equipped with a Nitrogen (N₂) purge. Purge until O₂ levels are below 500 ppm.

  • Irradiation: Expose the film to a 405 nm UV LED array (or a broad-spectrum Mercury lamp). Deliver a total energy dose of 1000 mJ/cm² (e.g., 1000 mW/cm² intensity for 1 second, or 100 mW/cm² for 10 seconds) [4].

Phase 4: Analytical Validation (System Verification)

A protocol is only as reliable as its validation metrics. Immediately following the UV cure, perform the following checks to validate the system:

  • Degree of Conversion (FTIR): Analyze the cured film using Attenuated Total Reflectance (ATR) FTIR. Monitor the peak at 1630 cm⁻¹ , which corresponds to the C=C stretching vibration of the acrylate group. A successful cure is validated when this peak diminishes by >95% relative to the uncured liquid resin baseline [5].

  • Surface Stratification (Goniometry): Measure the static water contact angle. A measurement of >95° confirms that the 2-(Acryloxyethoxy)trimethylsilane successfully migrated to the surface and maintained its structural integrity without moisture-induced hydrolysis.

References

  • The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties. PMC.
  • (2-ACRYLOXYETHOXY)TRIMETHYLSILANE Safety Data Sheet. Gelest, Inc.
  • UV Curable Polysiloxane-acrylic Hybrid Resins. RadTech.
  • Preparation and performance of ultraviolet curable silicone resins used for ultraviolet cured coating and ultraviolet-assisted 3D printing materials. Optics Letters.
  • A Novel Synthetic UV-Curable Fluorinated Siloxane Resin for Low Surface Energy Coating. MDPI.
Method

Application Note: Optimizing Elastomer Performance by Tuning Crosslinking Density with 2-(Acryloxyethoxy)trimethylsilane (AETMS)

Abstract This guide provides a comprehensive framework for researchers and material scientists to systematically optimize the crosslinking density of elastomers using 2-(Acryloxyethoxy)trimethylsilane (AETMS). Crosslinki...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for researchers and material scientists to systematically optimize the crosslinking density of elastomers using 2-(Acryloxyethoxy)trimethylsilane (AETMS). Crosslinking density is a critical parameter that dictates the ultimate mechanical and physical properties of an elastomer, including its modulus, tensile strength, elongation at break, and solvent resistance. AETMS is a versatile crosslinking agent whose dual functionality—a polymerizable acrylate group and a silicon-containing moiety—offers unique opportunities for network formation. This document details the underlying chemical mechanisms, provides step-by-step experimental protocols for formulation and curing via thermal and UV-initiated pathways, and outlines robust methodologies for characterizing the resulting materials. By understanding the causal relationships between AETMS concentration, curing conditions, and elastomer properties, researchers can precisely tailor materials for demanding applications.

Introduction: The Central Role of Crosslinking Density

Elastomers derive their characteristic properties of elasticity and resilience from a three-dimensional network of crosslinked polymer chains. The density of these crosslinks—the number of crosslinks per unit volume—is a primary determinant of the material's performance.

  • Low Crosslinking Density: Results in a soft, flexible material with high elongation at break but lower tensile strength and modulus. These materials are more susceptible to swelling in solvents.

  • High Crosslinking Density: Leads to a harder, more rigid material with a higher modulus and tensile strength but reduced flexibility and lower elongation at break.[1] These networks exhibit improved resistance to solvents and thermal degradation.[2][3]

The ability to precisely control crosslinking density is therefore essential for designing elastomers that meet specific performance targets. 2-(Acryloxyethoxy)trimethylsilane (AETMS) serves as an effective modulator of network structure. Its acrylate group can readily participate in polymerization reactions, while the silane component can enhance adhesion and compatibility, particularly in silicone or hybrid systems.

Mechanism of AETMS in Elastomer Crosslinking

AETMS can be integrated into an elastomer network through several common curing mechanisms. The choice of mechanism depends on the base polymer, other formulation components, and the desired processing conditions.

Free-Radical Curing (Thermal or UV-Initiated)

This is the most common pathway for incorporating AETMS. The acrylate double bond is susceptible to attack by free radicals, which can be generated by thermal initiators (e.g., organic peroxides) or photoinitiators upon exposure to UV radiation.

  • Initiation: A free-radical initiator (I) decomposes under heat or UV light to form primary radicals (I•).

  • Propagation: The primary radical adds across the double bond of the AETMS acrylate group or a vinyl/allyl group on the main polymer chain, creating a new radical. This new radical can then react with other polymer chains or AETMS molecules, propagating the crosslinking reaction.

  • Termination: The reaction ceases when two radicals combine.

This mechanism is highly efficient and offers rapid curing, especially with UV initiation.[4][5] The trimethylsiloxy group in AETMS generally does not participate directly in this crosslinking reaction but can influence polymer chain mobility and interactions.

Aza-Michael Addition

In elastomer systems containing primary or secondary amine functionalities (e.g., amine-functionalized silicones or polyurethanes), the acrylate group of AETMS can undergo a catalyst-free aza-Michael addition reaction.[3][6] This nucleophilic conjugate addition forms a stable carbon-nitrogen bond, creating a crosslink point. This method avoids the use of potentially reactive initiators and can proceed at elevated temperatures.

Below is a diagram illustrating the workflow for optimizing AETMS concentration.

G cluster_0 Part 1: Formulation cluster_1 Part 2: Compounding & Curing cluster_2 Part 3: Characterization cluster_3 Part 4: Analysis A Select Base Elastomer (e.g., Vinyl Silicone, Acrylate) C Define AETMS Concentration Range (e.g., 0.5, 1.0, 2.0, 4.0 phr) A->C B Select Curing System (e.g., Peroxide, Photoinitiator) B->C D Mix Components on Two-Roll Mill C->D E Compression Mold Sheets (Thermal Cure) or Cast Film (UV Cure) D->E F Post-Cure in Oven (if required) E->F H Mechanical Testing (ASTM D412) - Tensile Strength - Modulus - Elongation E->H I Hardness Testing (ASTM D2240) E->I G Swelling Test (Crosslink Density) F->G J Correlate AETMS phr with Properties G->J H->J I->J K Select Optimal Concentration for Application J->K

Caption: Workflow for AETMS crosslinking density optimization.

Experimental Design and Protocols

This section provides detailed protocols for optimizing AETMS concentration in a model peroxide-cured silicone elastomer. The principles can be adapted for other elastomer systems (e.g., polyacrylates, EPDM) and curing methods (e.g., UV-curing).

Materials and Equipment
  • Base Polymer: Vinyl-functionalized silicone gum (e.g., Vinyl-Modified Polydimethylsiloxane, VMS).

  • Crosslinker: 2-(Acryloxyethoxy)trimethylsilane (AETMS).

  • Filler (Optional): Fumed Silica (for reinforcement).

  • Initiator: Dicumyl peroxide (DCP) or equivalent thermal initiator.

  • Equipment: Two-roll mill, compression press with heated platens, universal testing machine (tensometer), durometer (Shore A), analytical balance, swelling test apparatus (vials, solvent).

Protocol 1: Elastomer Formulation and Compounding

The goal is to create a series of compounds where only the AETMS concentration varies. Concentrations are typically expressed in parts per hundred rubber (phr) by weight.

  • Mastication: On a two-roll mill with rolls set to a temperature below 55°C, soften 100g of the vinyl silicone gum for 2-3 minutes.[7]

  • Filler Incorporation (if used): Gradually add the desired amount of fumed silica (e.g., 20 phr) into the mill nip until fully dispersed.

  • AETMS Addition: Prepare separate formulations by adding varying amounts of AETMS. For example, create batches with 0.5, 1.0, 2.0, and 4.0 phr of AETMS. Add the AETMS dropwise to the silicone sheet on the mill and continue mixing for 5-7 minutes to ensure homogeneity.

  • Initiator Addition: As the final step, add the thermal initiator (e.g., 1.5 phr of DCP). Mix only until the initiator is dispersed (2-3 minutes) to avoid premature curing (scorch).[8]

  • Refining: Pass the compounded rubber through the mill several times to ensure a uniform mixture. Sheet the material off the mill at a controlled thickness (e.g., 2 mm).

Protocol 2: Curing the Elastomer
  • Cut the uncured rubber sheets to the dimensions of your compression mold.

  • Place the material into a pre-heated mold (e.g., at 170°C for DCP).[8]

  • Close the press and apply pressure (e.g., 10 MPa) for the optimal cure time (e.g., 15 minutes). This time should be determined from rheometer data if available.

  • After the cycle, carefully remove the cured elastomer sheet from the mold and allow it to cool to room temperature.

  • Post-Curing (Recommended): To remove peroxide byproducts and ensure the crosslinking reaction is complete, place the cured sheets in an oven (e.g., at 200°C for 4 hours).

Characterization of Crosslinking Density and Material Properties

A systematic characterization of each formulation is crucial to build a data-driven understanding of AETMS's effect.

Protocol 3: Swelling Test for Relative Crosslink Density (ASTM D2765)

The swelling test provides a reliable, indirect measure of crosslink density. A lower degree of swelling corresponds to a higher crosslink density.

  • Cut a small, precisely weighed sample (W_initial) from each cured elastomer sheet (approx. 0.2 g).

  • Immerse each sample in a suitable solvent (e.g., toluene for silicone) in a sealed vial.

  • Allow the samples to swell for 72 hours at room temperature to reach equilibrium.

  • Quickly remove the swollen sample, blot the surface to remove excess solvent, and weigh it immediately (W_swollen).

  • Dry the sample in a vacuum oven until a constant weight is achieved (W_dry).

  • The swelling ratio (Q) can be calculated, which is inversely proportional to the crosslink density.

Protocol 4: Mechanical Property Testing (ASTM D412 & D2240)

Mechanical testing provides direct data on the elastomer's performance.[9][10]

  • Specimen Preparation: Using a die cutter, punch out dumbbell-shaped specimens from the cured sheets as specified in ASTM D412.[11]

  • Tensile Testing: Using a universal testing machine, stretch the specimens at a constant rate (e.g., 500 mm/min) until they break.[12] Record the tensile strength (stress at break), modulus (stress at a specific elongation, e.g., 100%), and ultimate elongation (strain at break).[13] Test at least five specimens from each formulation and report the median values.

  • Hardness Testing: Use a Shore A durometer to measure the hardness of the cured sheets according to ASTM D2240. Take multiple readings at different locations and average the results.

Data Interpretation and Optimization

The collected data should be tabulated to clearly visualize the structure-property relationships.

Table 1: Effect of AETMS Concentration on Elastomer Properties (Illustrative Data)

AETMS (phr)Swelling Ratio (Q) in TolueneHardness (Shore A)Modulus at 100% (MPa)Tensile Strength (MPa)Elongation at Break (%)
0.53.8350.84.5550
1.03.1421.56.2420
2.02.4552.87.8280
4.01.9684.58.5150

Analysis:

As the concentration of AETMS increases from 0.5 to 4.0 phr, a clear trend emerges:

  • The swelling ratio decreases , indicating a more tightly crosslinked network that restricts solvent uptake.

  • Hardness and Modulus increase significantly , reflecting the increased rigidity of the material.[14]

  • Tensile strength increases , as the denser network is able to withstand higher stress before failure.

  • Elongation at break decreases , a direct consequence of the reduced mobility of the polymer chains in the more heavily crosslinked structure.

This data allows a researcher to select the optimal AETMS concentration to achieve a desired balance of properties. For an application requiring high flexibility and sealing capability, a lower concentration (e.g., 0.5-1.0 phr) might be ideal. For a component needing high stiffness and strength, a higher concentration (e.g., 2.0-4.0 phr) would be more suitable.

The chemical mechanism of free-radical crosslinking is depicted below.

G cluster_0 Initiation cluster_1 Propagation Initiator Initiator Radical_1 2 R• Initiator->Radical_1 Heat or UV Radical_2 R• Activated_AETMS R-AETMS• Radical_2->Activated_AETMS + AETMS AETMS (Acrylate Group) AETMS->Activated_AETMS Polymer_Chain Polymer Chain Crosslink Crosslinked Network Polymer_Chain->Crosslink Activated_AETMS->Crosslink + Polymer Chain

Caption: Free-radical crosslinking mechanism involving AETMS.

Conclusion

The optimization of crosslinking density is a fundamental aspect of elastomer design. 2-(Acryloxyethoxy)trimethylsilane provides an effective and versatile tool for this purpose. By systematically varying its concentration and employing appropriate curing and characterization protocols, researchers can establish clear, quantitative relationships between formulation and final material performance. This data-driven approach enables the precise engineering of elastomers with tailored mechanical properties, meeting the rigorous demands of advanced applications in various scientific and industrial fields.

References

  • The Effects of a Crosslinking Agent on the Microrheological Properties and Cellular Structure of Silicone Rubber Foam Prepared via a Green Process. PMC. Available at: [Link]

  • How to tailor flexible silicone elastomers with mechanical integrity: a tutorial review. Royal Society of Chemistry. Available at: [Link]

  • How to tailor flexible silicone elastomers with mechanical integrity: A tutorial review. Soft Matter. Available at: [Link]

  • UV curable elastomer composition. Google Patents.
  • Fabrication and characterization of UV-curable thiol-functionalized siloxane elastomers with enhanced adhesion for flexible. ScienceDirect. Available at: [Link]

  • Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking. SciSpace. Available at: [Link]

  • Silicone acrylate compositions and methods of preparing the same. Google Patents.
  • XIAMETER Silicone Rubber Compounding Guide. Dow. Available at: [Link]

  • Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking. RSC Publishing. Available at: [Link]

  • Crosslinking of polymers from monofunctional acrylates via C–H bond activation. SpringerLink. Available at: [Link]

  • Vulcanization of Rubber Compounds with Peroxide Curing Systems. Academia.edu. Available at: [Link]

  • The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties. MDPI. Available at: [Link]

  • Peroxide curing systems applied for cross-linking of rubber compounds based on SBR. ResearchGate. Available at: [Link]

  • Molecular Mechanisms of Polymer Crosslinking via Thermal Activation. arXiv. Available at: [Link]

  • The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties. PubMed. Available at: [Link]

  • Silicon/natural rubber blends and products using the same. Google Patents.
  • Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach. PMC. Available at: [Link]

  • Optimization of Accelerator Mixing Ratio for EPDM Rubber Grommet to Improve Mountability Using Mixture Design. MDPI. Available at: [Link]

  • Optimizing mechanical properties of rubber systems. SCIENOMICS. Available at: [Link]

  • Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents. Hubei Co-Formula Material Tech Co.,Ltd.. Available at: [Link]

  • Fundamentals of Curing Elastomers with Peroxides and Coagents I: Coagent Structure - Property Relationships. Pentasil. Available at: [Link]

  • UV Laser Photo-Polymerization of Elastic 2D/3D Structures Using Photo-Curable PDMS (Polydimethylsiloxane). ResearchGate. Available at: [Link]

  • Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings. PMC. Available at: [Link]

  • Improvement of mechanical properties of elastic materials by chemical methods. PMC. Available at: [Link]

  • Improved properties of peroxide-cured elastomer compositions. Google Patents.
  • Tensile properties of rubber compounds at high rates of stretch. NIST. Available at: [Link]

  • Effect of crosslinking on the properties of poly(2‐hydroxyethyl methacrylate) hydrogels. Wiley Online Library. Available at: [Link]

  • Chemoselective Polymerization of 2-(Acryloyloxy)ethyl Methacrylate Enabled by B(C6F5)3-Stabilized. ChemRxiv. Available at: [Link]

  • Influence of the ∆M on the tensile strength and elongation at break... ResearchGate. Available at: [Link]

  • Mechanical properties of the PDMS elastomers (A) Temperature sweep of... ResearchGate. Available at: [Link]

  • Optimization workflow to parameterize elastomer material models based on arbitrary time‐domain measurement data. RWTH Publications. Available at: [Link]

  • EXPERT KNOWLEDGE TEST PROCEDURES OF ELASTOMER COMPONENTS. O-Ring Prüflabor. Available at: [Link]

  • Tensile vs Elongation in Rubber: Key Differences Explained. Sin-Mal. Available at: [Link]

  • Study of the Influence of the Manufacturing Parameters on Tensile Properties of Thermoplastic Elastomers. UPCommons. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Handling Guide for 2-(Acryloxyethoxy)trimethylsilane

Welcome to the Technical Support Center for reactive silane-acrylate monomers. This guide is specifically engineered for researchers and process chemists working with 2-(Acryloxyethoxy)trimethylsilane (CAS: 18269-99-3)....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive silane-acrylate monomers. This guide is specifically engineered for researchers and process chemists working with 2-(Acryloxyethoxy)trimethylsilane (CAS: 18269-99-3). Due to its dual-functional nature—combining a moisture-sensitive trimethylsilyl ether with a heat/light-sensitive acrylate double bond—this monomer is highly susceptible to premature polymerization if handled incorrectly[1].

Below, you will find mechanistic insights, a diagnostic Q&A matrix, quantitative inhibitor data, and self-validating experimental protocols to ensure the integrity of your monomer from distillation to long-term storage.

Part 1: Mechanistic Insights into Premature Polymerization

To prevent premature gelation, you must first understand the causality behind the degradation of 2-(Acryloxyethoxy)trimethylsilane. The monomer is vulnerable to two distinct, yet synergistic, runaway pathways:

  • Aerobic/Anaerobic Radical Propagation (The Acrylate Vulnerability): Thermal stress, UV exposure, or trace metal contamination generates primary carbon radicals (R•). In the absence of an effective inhibitor system, these radicals rapidly propagate through the acrylate double bonds, leading to a crosslinked polymer network[2][3].

  • Hydrolytic Auto-Acceleration (The Silane Vulnerability): The trimethylsilyl (TMS) group protects the hydroxyl moiety of the monomer. Exposure to adventitious moisture cleaves the Si-O bond, liberating hexamethyldisiloxane and 2-hydroxyethyl acrylate (HEA) [1]. HEA is notoriously difficult to stabilize; its free hydroxyl groups engage in extensive hydrogen bonding, which increases local micro-viscosity. This triggers an auto-accelerated polymerization mechanism (Trommsdorff–Norrish effect), drastically lowering the activation energy required for rapid gelation[4].

Systems-Level Degradation & Intervention Map

G Monomer 2-(Acryloxyethoxy)trimethylsilane (Intact Monomer) Moisture Moisture / H2O (Environmental) Monomer->Moisture Exposure Stress Thermal / UV Stress or Trace Metals Monomer->Stress Exposure Hydrolysis Silyl Ether Hydrolysis Moisture->Hydrolysis HEA 2-Hydroxyethyl Acrylate (HEA) Hydrolysis->HEA AutoAccel Auto-Accelerated Polymerization HEA->AutoAccel High Reactivity Gelation Premature Gelation / Crosslinked Network AutoAccel->Gelation Radical Primary Carbon Radicals (R•) Stress->Radical Peroxyl Peroxyl Radicals (ROO•) Radical->Peroxyl + Dissolved O2 Radical->Gelation Anaerobic Propagation Peroxyl->Gelation Aerobic Propagation DryAir Intervention: Desiccated Air (Prevents Hydrolysis) DryAir->Moisture Blocks MEHQ Intervention: MEHQ + O2 (Traps ROO•) MEHQ->Peroxyl Terminates TEMPO Intervention: 4-Hydroxy TEMPO (Anaerobic R• Trap) TEMPO->Radical Terminates

Mechanistic pathways of 2-(Acryloxyethoxy)trimethylsilane degradation and targeted interventions.

Part 2: Diagnostic Matrix & Troubleshooting FAQs

Q1: My monomer polymerized into a solid block inside the refrigerator, even though it was kept in the dark and sparged with ultra-pure Argon. Why did this happen? A1: Inhibitor Starvation. Standard commercial acrylate monomers are stabilized with MEHQ (Monomethyl ether of hydroquinone). MEHQ does not react directly with primary monomer radicals (R•). Instead, it requires dissolved oxygen to first convert the primary radical into a peroxyl radical (ROO•), which MEHQ then rapidly terminates[2][5]. By sparging with Argon, you stripped the system of oxygen, rendering the MEHQ entirely useless and allowing anaerobic radical propagation to proceed unchecked[5]. Solution: Store under desiccated dry air, not inert gas.

Q2: I attempted to purify the monomer via vacuum distillation, but it gelled inside the distillation column. How can I prevent this? A2: Anaerobic Thermal Stress. Vacuum distillation inherently removes dissolved oxygen while simultaneously applying thermal stress. Under these conditions, MEHQ fails. To successfully distill this monomer, you must utilize an anaerobic inhibitor such as 4-Hydroxy TEMPO or Phenothiazine (PTZ) in the distillation pot[6]. Furthermore, differential scanning calorimetry (DSC) studies on similar silane-acrylate monomers indicate that pot temperatures must be strictly maintained below 170°C to avoid thermal decomposition[6].

Q3: I noticed a gradual increase in viscosity over a few weeks, and my NMR shows a decreasing trimethylsilyl peak and a new broad hydroxyl peak. What is the root cause? A3: Hydrolytic Cleavage. Your storage vessel has been compromised by moisture. Water reacts with the trimethylsilyl group to liberate 2-hydroxyethyl acrylate (HEA)[1]. Because HEA is highly hydrophilic and forms strong hydrogen bonds, it drastically alters the kinetics of the solution, leading to auto-accelerated polymerization[4]. Solution: Ensure all storage vessels are oven-dried and introduce activated 3Å molecular sieves to the storage bottle to scavenge adventitious moisture.

Part 3: Quantitative Inhibitor Selection Data

To maintain a self-validating stabilization system, the correct inhibitor must be matched to the specific experimental phase (storage vs. thermal processing).

Inhibitor TypeChemical NameMechanism of ActionOxygen RequirementOptimal ConcentrationPrimary Application Phase
Phenolic MEHQ (Monomethyl ether of hydroquinone)Terminates peroxyl radicals (ROO•)[5]Obligate Aerobic (Requires ~10 ppm O₂)100 – 300 ppmLong-term storage and ambient transport.
Nitroxide 4-Hydroxy TEMPOScavenges primary carbon radicals (R•)[6]Anaerobic (Functions without O₂)500 – 1000 ppmHigh-temperature vacuum distillation / scale-up.
Aminic Phenothiazine (PTZ)Scavenges primary carbon radicals (R•)[3]Anaerobic (Functions without O₂)200 – 500 ppmHigh-temperature reactions or anaerobic processing.

Part 4: Experimental Protocols

Protocol 1: Safe Vacuum Distillation & Purification

Causality Check: This protocol replaces the oxygen-dependent MEHQ with the anaerobic inhibitor 4-Hydroxy TEMPO to prevent runaway polymerization during the oxygen-depleted, high-heat distillation process[6].

  • Apparatus Preparation: Acid-wash and oven-dry all distillation glassware at 120°C for at least 4 hours. Rationale: Trace transition metals act as radical initiators, and surface moisture will hydrolyze the silane group[1].

  • Pot Preparation (Inhibitor Exchange): Charge the distillation flask with the crude 2-(Acryloxyethoxy)trimethylsilane. Add 4-Hydroxy TEMPO to achieve a concentration of 1000 ppm in the pot[6].

  • Receiver Preparation (Pre-inhibition): Pre-charge the receiving flask with MEHQ to achieve a final concentration of 100-200 ppm relative to the expected distillate volume. Rationale: As the pure, uninhibited monomer condenses, it must immediately contact a storage inhibitor to prevent spontaneous gelation upon cooling.

  • Vacuum Application: Apply a high vacuum (e.g., < 1 mmHg) to significantly lower the boiling point of the monomer.

  • Thermal Control: Gradually heat the oil bath. Monitor the internal pot temperature rigorously; it must not exceed 170°C to prevent thermal decomposition of the monomer[6].

Protocol 2: Re-Inhibiting and Long-Term Storage

Causality Check: This protocol establishes a micro-environment that satisfies both the aerobic requirement of MEHQ and the strict anhydrous requirement of the trimethylsilyl ether[1][5].

  • Aeration (Sparging): Immediately following distillation, sparge the MEHQ-containing purified monomer with desiccated dry air (passed through a Drierite column) for 10 minutes. Rationale: MEHQ requires dissolved oxygen to form the peroxyl radicals it is designed to trap[2][5].

  • Moisture Scavenging: Add activated 3Å molecular sieves (10% w/v) directly into an amber borosilicate storage bottle. Rationale: Sieves will continuously scavenge any moisture introduced during opening/closing, preventing the formation of highly reactive HEA[1][4].

  • Sealing & Storage: Transfer the monomer to the amber bottle (protecting it from UV initiation). Seal with a PTFE-lined cap, wrap the seal tightly with Parafilm, and store in a dark, explosion-proof refrigerator at 2–8°C.

Part 5: References

1.[1] Gelest, Inc. "(2-ACRYLOXYETHOXY)TRIMETHYLSILANE". Gelest.com. 2.[6] ACS Publications. "A Scalable Process for Synthesizing a Reactive Silicone-Acrylate Monomer". Acs.org. 3.[4] OpenMETU. "Polymerization and characterization of 2-Hydroxyethyl acrylate". Metu.edu.tr. 4.[5] Fluoryx. "The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing". Fluoryx.com. 5.[2] ChemicalBook. "Inhibiting action of 4-Methoxyphenol for Acrylic Monomers". Chemicalbook.com. 6.[3] ResearchGate. "Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization". Researchgate.net.

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Acryloxyethoxy)trimethylsilane Copolymerization

Welcome to the Advanced Polymerization Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and incorporation issues when working with silyl-protected monomers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymerization Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and incorporation issues when working with silyl-protected monomers.

2-(Acryloxyethoxy)trimethylsilane—often referred to in the literature as 2-(trimethylsilyloxy)ethyl acrylate (HEA-TMS)—is an invaluable monomer. By protecting the labile hydroxyl group of 2-hydroxyethyl acrylate (HEA) with a trimethylsilyl (TMS) ether, researchers can utilize controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or anionic polymerization without active protons quenching the living chains[1]. However, the very nature of the TMS group introduces two critical failure modes: extreme moisture sensitivity and steric hindrance .

The following guide bypasses generic advice to provide a causal, mechanistic framework for diagnosing and resolving low yields in your copolymerization workflows.

Diagnostic Workflow

Before altering your chemical feedstocks, use the following logical decision tree to isolate the root cause of your yield drop.

G Start Issue: Low Yield or Low TMS Incorporation CheckMoisture Check System Moisture (Karl Fischer) Start->CheckMoisture MoistureHigh Moisture > 50 ppm CheckMoisture->MoistureHigh Yes MoistureLow Moisture < 50 ppm CheckMoisture->MoistureLow No Hydrolysis TMS Hydrolysis & Quenching Action: Purify Monomer MoistureHigh->Hydrolysis CheckComonomer Analyze Reactivity Ratios (r1 vs r2) MoistureLow->CheckComonomer Mismatch r1 >> r2 (Steric Hindrance) CheckComonomer->Mismatch Yes Match r1 ≈ r2 CheckComonomer->Match No FeedStrategy Action: Starved-Feed Addition Mismatch->FeedStrategy CheckInitiator Action: Check Catalyst Degassing & Purity Match->CheckInitiator

Diagnostic workflow for troubleshooting TMS-protected acrylate copolymerization failures.

Deep-Dive FAQs: Mechanistic Troubleshooting

Q1: Why is my overall copolymer yield significantly lower than theoretical expectations, and why does the reaction stop prematurely? The Causality: The primary culprit is moisture-induced hydrolysis of the trimethylsilyl ether group. The Si-O bond is highly susceptible to nucleophilic attack by trace water, which rapidly liberates free 2-hydroxyethyl acrylate (HEA) and hexamethyldisiloxane[2]. If you are utilizing a controlled technique like ATRP or anionic polymerization, the newly freed hydroxyl protons act as a potent chain-transfer agent or catalyst poison. In ATRP, acidic byproducts from degradation can alter the Cu(I)/Cu(II) equilibrium, irreversibly terminating the living propagating centers[1].

Q2: My overall polymer yield is acceptable, but the incorporation of 2-(Acryloxyethoxy)trimethylsilane is extremely low. Why is it being left behind in the monomer feed? The Causality: This is a classic case of mismatched reactivity ratios ( r1​≫r2​ ) driven by steric hindrance. The bulky trimethylsilyl group exerts a significant steric penalty adjacent to the polymerizing double bond[3]. When copolymerized with a less sterically hindered, highly reactive comonomer (e.g., methyl acrylate or styrene), the propagating radical preferentially attacks the less hindered comonomer. In some silyl-protected systems, the reactivity ratio for the TMS-monomer approaches zero[4]. This causes severe composition drift, yielding a homopolymer of your comonomer while the TMS-acrylate remains unreacted in the flask.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume your reagents are pure. Implement these self-validating protocols to guarantee success.

Protocol 1: Rigorous Monomer Purification and Storage

Because TMS-acrylates auto-polymerize and hydrolyze easily, commercial bottles are often degraded upon arrival.

  • Drying: Transfer the 2-(Acryloxyethoxy)trimethylsilane into a flame-dried Schlenk flask. Add 5% w/v finely crushed Calcium Hydride ( CaH2​ ). Stir in the dark at 0–5 °C for 24 hours to neutralize free acids and eliminate water[5].

  • Distillation: Vacuum distill the monomer under reduced pressure (e.g., 1–5 mmHg). Discard the first 10% of the distillate (forerun) to remove hexamethyldisiloxane impurities.

  • Storage: Store the purified monomer over fresh CaH2​ at -20 °C under ultra-high purity Argon[5].

  • Self-Validation Step: Before polymerization, run a 1H NMR of the monomer in anhydrous CDCl3​ . Confirm the absolute disappearance of the broad -OH peak at ~2.5–3.5 ppm. The sharp TMS singlet at ~0.1 ppm must integrate to exactly 9 protons relative to the 3 vinyl protons. If the integration is <9, partial hydrolysis has occurred; you must re-distill.

Protocol 2: Starved-Feed Copolymerization Workflow

To force the incorporation of the sterically hindered TMS-acrylate, you must manipulate the local concentration of the comonomers.

  • Reactor Charge: Charge your Schlenk flask with the initiator, catalyst, solvent, and 100% of the required 2-(Acryloxyethoxy)trimethylsilane.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen. Heat the flask to the target polymerization temperature.

  • Dosing: Load the more reactive comonomer into an airtight syringe. Using a programmable syringe pump, dose the comonomer into the reactor dropwise over 4 to 6 hours. By keeping the local concentration of the reactive comonomer artificially low (starved), the propagating radical is forced to cross-propagate with the abundant TMS-acrylate.

  • Self-Validation Step: Pull 50 µL aliquots from the reactor every 60 minutes. Analyze via Gas Chromatography (GC) to track the consumption rate of both monomers. If the TMS-acrylate concentration remains static while the dosed comonomer instantly depletes, decrease the syringe pump dosing rate by 50%.

Quantitative Data: Impact of Reaction Parameters
ParameterSub-optimal ConditionOptimized ConditionExpected Yield ImpactMechanistic Causality
Moisture Level > 100 ppm< 10 ppm+40% to +60% Prevents TMS hydrolysis and subsequent catalyst quenching by free hydroxyls[2].
Monomer Feed Batch additionSemi-batch / Starved-feed+30% to +50% Compensates for mismatched reactivity ratios due to TMS steric hindrance[3],[4].
Storage Temp Room Temperature-20 °C over CaH2​ +20% Suppresses auto-polymerization and thermally-induced silyl ether degradation[5].
References
  • Gelest, Inc. "(2-ACRYLOXYETHOXY)TRIMETHYLSILANE - Safety Data & Properties." gelest.com.
  • "Synthesis and Characterization of Poly(dimethyl siloxane)-Poly[alkyl (meth)acrylic acid] Block Copolymers." Macromolecules (ACS).
  • "SYNTHESES AND POLYMERIZATION OF α-TRIMETHYLSILYL ACRYLIC MONOMERS." Canadian Journal of Chemistry.
  • "Arborescent Unimolecular Micelles: Poly(γ-Benzyl l-Glutamate) Core Grafted with a Hydrophilic Shell by Copper(I)-Catalyzed Azide–Alkyne Cycloaddition Coupling." MDPI Polymers.
  • "Copolymerization of styrene and acrylonitrile with 2,6‐dimethyl‐2,7‐octadiene‐6‐trimethylsilyl‐ether." ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-(Acryloxyethoxy)trimethylsilane Grafting

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing the reaction temperature for grafting 2-(acryloxyethoxy)trimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing the reaction temperature for grafting 2-(acryloxyethoxy)trimethylsilane. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and reproducible surface modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the grafting of 2-(acryloxyethoxy)trimethylsilane?

Temperature is a critical parameter that directly influences several aspects of the grafting process:

  • Initiator Decomposition: For thermally initiated polymerizations, such as those using AIBN, the temperature dictates the rate at which the initiator decomposes to form radicals, thus controlling the initiation rate of the polymerization.[1]

  • Reaction Kinetics: Higher temperatures generally increase the rate of polymerization. However, an excessively high temperature can lead to undesirable side reactions.[2]

  • Monomer and Radical Diffusion: Temperature affects the mobility of both the monomer and the growing polymer chains on the surface, which can impact the overall grafting density and polymer chain length.[3][4]

  • Side Reactions: Elevated temperatures can promote side reactions like thermal self-polymerization of the monomer, and at very high temperatures, depolymerization can occur, where the polymer reverts to the monomer.[2]

Q2: How does reaction temperature affect the final properties of the grafted layer?

The reaction temperature can significantly impact the final characteristics of the grafted polymer layer:

  • Grafting Density: There is often an optimal temperature range to achieve maximum grafting density. Below this range, the initiation rate is too slow, and above it, termination reactions and monomer degradation can dominate.

  • Polymer Chain Length (Molecular Weight): Higher temperatures increase the concentration of radicals, which can lead to a higher rate of termination reactions, resulting in shorter polymer chains.[2]

  • Surface Morphology and Homogeneity: Uncontrolled polymerization at high temperatures can lead to the formation of a non-uniform, patchy, or aggregated polymer layer on the surface.[5]

Q3: What are the typical temperature ranges for grafting silyl acrylates?

The optimal temperature depends heavily on the chosen initiation method:

  • Thermal Initiation (e.g., with AIBN): A common temperature range is 60-80°C. For instance, the polymerization of tert-butyldimethylsilyl methacrylate using AIBN is often carried out at 70°C.[6]

  • Atom Transfer Radical Polymerization (ATRP): ATRP can often be conducted at lower temperatures, sometimes even at room temperature, depending on the catalyst system. However, some ATRP systems for silyl acrylates may still benefit from temperatures in the range of 60-90°C.[7][8]

  • Photoinitiated Polymerization: This method uses light to generate radicals and can often be performed at room temperature, offering excellent temporal control over the reaction.

Q4: Can the grafting be performed at room temperature?

Yes, grafting at room temperature is possible, particularly with highly reactive initiators or through photoinitiated or certain ATRP methods.[5] Room temperature reactions can be advantageous for sensitive substrates and may lead to more ordered polymer brush formation due to slower kinetics.[5] However, reaction times will be significantly longer.[5]

Q5: What are the signs of a suboptimal reaction temperature?

  • Low Grafting Yield: Indicates the temperature may be too low for efficient initiator decomposition or propagation.

  • Poor Film Quality (e.g., haziness, aggregates): Suggests the temperature may be too high, causing uncontrolled polymerization in solution or on the surface.[9]

  • Inconsistent Results: Can be a sign of poor temperature control during the reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when optimizing the reaction temperature for 2-(acryloxyethoxy)trimethylsilane grafting.

Problem Potential Cause(s) Actionable Solution(s)
Low Grafting Density/Incomplete Surface Coverage Insufficient Initiator Decomposition: The reaction temperature is too low for the chosen thermal initiator (e.g., AIBN).- Gradually increase the reaction temperature in 5-10°C increments. - Consult the initiator's datasheet for its 10-hour half-life temperature and select a temperature where the half-life is in the range of 1-2 hours.[1]
Slow Propagation Rate: The overall reaction kinetics are too slow at the set temperature.- Increase the reaction temperature to enhance the propagation rate constant.[2] - Extend the reaction time.
Poor Film Homogeneity (Patches, Aggregates) Uncontrolled Polymerization in Solution: The reaction temperature is too high, leading to rapid homopolymerization of the monomer in the bulk solution, which then deposits on the surface.- Lower the reaction temperature to favor surface-initiated polymerization over solution polymerization. - Decrease the monomer concentration.
Rapid Surface Polymerization: An excessively high temperature causes rapid, uncontrolled growth from the surface, leading to a disordered and aggregated layer.- Reduce the reaction temperature to achieve a more controlled, "living" polymerization. - Ensure uniform heating of the substrate using a temperature-controlled bath.[5]
Formation of a Thick, Gel-like Layer Excessive Initiator Concentration at High Temperature: A high concentration of radicals at elevated temperatures leads to extensive cross-linking and gel formation.- Reduce the initiator concentration. - Lower the reaction temperature to decrease the rate of radical generation.[2]
Inconsistent Results Between Experiments Poor Temperature Control: Fluctuations in the reaction temperature lead to variability in initiator decomposition and polymerization rates.- Use a precision oil bath or a reactor with a temperature controller and overhead stirring for uniform heat distribution. - Monitor and record the temperature throughout the reaction.
Thermal Gradient Across the Substrate: Uneven heating of the substrate results in different grafting rates at different locations.- Ensure the entire substrate is fully and uniformly immersed in the reaction medium. - Use a reaction vessel with good thermal conductivity.

Experimental Protocols & Data

Protocol 1: General Procedure for Thermal Initiation of 2-(Acryloxyethoxy)trimethylsilane Grafting

This protocol provides a starting point for optimizing the reaction temperature using a common thermal initiator like Azobisisobutyronitrile (AIBN).

1. Substrate Preparation:

  • Thoroughly clean and hydroxylate the substrate (e.g., silicon wafer, glass slide) to ensure a high density of reactive sites. A common method is treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) (EXTREME CAUTION: Piranha solution is highly corrosive and reactive) , followed by extensive rinsing with deionized water and drying under a stream of nitrogen.[5]

2. Initiator Immobilization (Example: for a "grafting from" approach):

  • Functionalize the hydroxylated surface with an initiator-containing silane, such as (3-aminopropyl)triethoxysilane followed by reaction with α-bromoisobutyryl bromide to form an ATRP initiator layer, or a silane that already contains an azo initiator moiety.

3. Grafting Reaction:

  • In a reaction vessel (e.g., a Schlenk flask), prepare a solution of 2-(acryloxyethoxy)trimethylsilane in an anhydrous solvent (e.g., toluene). A typical monomer concentration is 10-20% (v/v).

  • If using a free initiator in a "grafting to" or free radical polymerization approach, dissolve the initiator (e.g., AIBN) in the monomer solution. The concentration of the initiator will influence the resulting polymer chain length.

  • Degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon, nitrogen) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Immerse the initiator-functionalized substrate in the degassed monomer solution under an inert atmosphere.

  • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., start with 70°C).[6]

  • Allow the reaction to proceed for a set time (e.g., 4-24 hours).

  • After the reaction, remove the substrate and rinse it thoroughly with a good solvent for the polymer (e.g., toluene, THF) to remove any non-grafted polymer and residual monomer.

  • Dry the substrate under a stream of nitrogen.

4. Characterization:

  • Analyze the grafted surface using techniques such as water contact angle measurements, ellipsometry (to determine film thickness), X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to assess the success and quality of the grafting.[5]

Data Presentation: Influence of Temperature on Grafting Parameters

The following table provides a general overview of the expected trends when varying the reaction temperature for a typical thermally initiated grafting of an acrylate monomer. Optimal values are highly dependent on the specific monomer, initiator, and substrate.

Reaction Temperature Expected Grafting Rate Expected Polymer Chain Length Potential Issues
Room Temperature (~25°C) Very SlowLongExtremely long reaction times required; may not be feasible for many thermal initiators.
40-60°C Slow to ModerateModerately LongSlower kinetics, may require extended reaction times for sufficient grafting.[5]
60-80°C Moderate to FastModerateOften the optimal range for many common thermal initiators like AIBN, balancing reaction rate and control.[6]
> 80°C Very FastShorterIncreased risk of uncontrolled solution polymerization, side reactions, and formation of a non-uniform film.[2][5]

Visualization of Key Concepts

Diagram 1: Workflow for Optimizing Reaction Temperature

G cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation & Iteration cluster_final Finalization Prep Substrate Cleaning & Initiator Immobilization Initial_T Set Initial Temperature (e.g., 70°C) Prep->Initial_T Run_Rxn Run Grafting Reaction (Fixed Time & Concentration) Initial_T->Run_Rxn Characterize Characterize Surface (Contact Angle, Ellipsometry, AFM) Run_Rxn->Characterize Eval Evaluate Grafting Quality (Density, Homogeneity, Thickness) Characterize->Eval Decision Optimal? Eval->Decision Adjust_T Adjust Temperature (Increase/Decrease by 5-10°C) Decision->Adjust_T No Final Optimized Protocol Decision->Final Yes Adjust_T->Run_Rxn

Caption: Workflow for optimizing grafting temperature.

Diagram 2: Relationship Between Temperature and Reaction Outcomes

G cluster_lowT Low Temperature cluster_highT High Temperature Temp Reaction Temperature Low_Initiation Slow Initiator Decomposition Temp->Low_Initiation Decreases High_Initiation Fast Initiator Decomposition Temp->High_Initiation Increases Low_Rate Slow Polymerization Rate Low_Initiation->Low_Rate Low_Yield Low Grafting Density Low_Rate->Low_Yield Side_Rxns Increased Side Reactions High_Initiation->Side_Rxns Termination High Termination Rate High_Initiation->Termination Poor_Film Poor Film Quality Side_Rxns->Poor_Film Short_Chains Shorter Polymer Chains Termination->Short_Chains

Caption: Effect of temperature on reaction outcomes.

Diagram 3: Troubleshooting Flowchart for Low Grafting Yield

G Start Low Grafting Yield Observed Check_T Is Reaction Temperature Appropriate for Initiator? Start->Check_T Increase_T Increase Temperature in 5-10°C Increments Check_T->Increase_T No Check_Time Is Reaction Time Sufficient? Check_T->Check_Time Yes End Re-evaluate Grafting Increase_T->End Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Substrate Verify Substrate Hydroxylation & Initiator Immobilization Check_Time->Check_Substrate Yes Increase_Time->End Re_Prep Re-prepare Substrate Check_Substrate->Re_Prep No Check_Substrate->End Yes Re_Prep->End

Caption: Troubleshooting low grafting yield.

References

  • Thermal- vs Light-Induced On-Surface Polymerization. The Journal of Physical Chemistry C.

  • Thermal- vs Light-Induced On-Surface Polymerization - PMC. National Institutes of Health.

  • Thermally Activated Swelling and Wetting Transition of Frozen Polymer Brushes:a New Concept for Surface Functionalization - PMC. National Institutes of Health.

  • Effects of Temperature | MATSE 202: Introduction to Polymer Materials. Penn State University.

  • Polymer Brushes via Controlled, Surface-Initiated Atom Transfer Radical Polymerization (ATRP) from Graphene Oxide - TMI Characterization Laboratory. University of North Texas.

  • Temperature effects on the kinetics of photoinitiated polymerization of dimethacrylates - Pure. Eindhoven University of Technology.

  • Surface modification with polymer brushes via light-mediated polymerizations - PSU-ETD. Penn State University.

  • Vapor-phase grafting of functional silanes on atomic layer deposited Al2O3 - Sibener Group. University of Chicago.

  • Initiators for Continuous Activator Regeneration (ICAR) Depolymerization | Journal of the American Chemical Society. American Chemical Society.

  • Free Radical Initiators - Sigma-Aldrich. MilliporeSigma.

  • ATRP Ligands & Initiators: Clean Functional Polymers - Sigma-Aldrich. MilliporeSigma.

  • A Comparative Guide to Catalytic Systems for Silyl Acrylate Polymerization - Benchchem. BenchChem.

  • Troubleshooting Guide - Chemcraft. Chemcraft.

  • Effect of reaction temperature on grafting rate of NaA zeolite. - ResearchGate. ResearchGate.

  • Technical Support Center: Optimizing Hexadecyltrimethoxysilane (HDTMS) Grafting - Benchchem. BenchChem.

  • Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - RSC Publishing. Royal Society of Chemistry.

  • Optimizing the Process Efficiency of Reactive Extrusion in the Synthesis of Vinyltrimethoxysilane-Grafted Ethylene-Octene-Copolymer (EOC-g-VTMS) by Response Surface Methodology - PMC. National Institutes of Health.

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC - NIH. National Institutes of Health.

  • Relevance of the Hydrolysis State of Silyl Acrylate-Based Coatings on Their Antifouling Performance | ACS Applied Materials & Interfaces. American Chemical Society.

  • (PDF) Surface characterization of trimethoxysilane-containing high-solid hydroxyl acrylic resin films - ResearchGate. ResearchGate.

  • High-Temperature Grafting Silylation for Minimizing Leaching of Acid Functionality from Hydrophobic Mesoporous Silicas Used as Catalysts in the Liquid Phase | Langmuir - ACS Publications. American Chemical Society.

  • Surface Functionalization and Imaging Using Monolayers and Surface-Grafted Polymer Layers - Controlled Radical Polymerization. American Chemical Society.

  • Highly Efficient “Grafting onto” a Polypeptide Backbone by “Click Chemistry” - PMC. National Institutes of Health.

  • Efficient Surface Grafting of Luminescent Silicon Quantum Dots by Photoinitiated Hydrosilylation - University at Buffalo. University at Buffalo.

  • Surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University. Carnegie Mellon University.

  • Polymer Grafting and its chemical reactions - Frontiers. Frontiers Media.

  • Preparation and Characterization of Poly(2-Hydroxyethyl Methacrylate) Grafted Bacterial Cellulose Using Atom Transfer Radical Polymerization - ResearchGate. ResearchGate.

  • Post-grafting of silica surfaces with pre-functionalized organosilanes: new synthetic equivalents of conventional trialkoxysilanes - Chemical Communications (RSC Publishing). Royal Society of Chemistry.

Sources

Troubleshooting

Reducing steric hindrance in 2-(Acryloxyethoxy)trimethylsilane condensation reactions

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Troubleshooting Steric Hindrance in Silylation and Surface Grafting Workflows Welcome to the advanced technical support guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Troubleshooting Steric Hindrance in Silylation and Surface Grafting Workflows

Welcome to the advanced technical support guide for silane bioconjugation and functionalization. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing instead on the causality of chemical behaviors. 2-(Acryloxyethoxy)trimethylsilane (TMS-HEA) is a highly versatile reagent, but its efficiency is frequently bottlenecked by the localized steric bulk of its trimethylsilyl (TMS) group. This guide provides self-validating methodologies and mechanistic insights to help you achieve quantitative condensation yields.

Mechanistic Causality: The Steric Barrier at the Silicon Center

When utilizing 2-(Acryloxyethoxy)trimethylsilane in condensation reactions (e.g., non-hydrolytic sol-gel processes, selective deprotection, or cross-coupling), the primary kinetic bottleneck is steric hindrance ([1]). The reaction proceeds via an SN2-like nucleophilic substitution at the silicon atom ([2]).

While silicon is a third-row element with longer bond lengths than carbon (195 pm vs. 154 pm), the three equatorial methyl groups of the TMS moiety still create a localized steric shield ([2]). This shielding repels incoming nucleophiles, especially in sterically demanding environments like high-density surface functionalization or when reacting with bulky secondary/tertiary substrates ([3],[4]).

Diagnostic Troubleshooting & FAQs

Q: My condensation reaction with 2-(Acryloxyethoxy)trimethylsilane is plateauing at ~40-50% yield. How can I overcome this crowding? A: This plateau is a classic symptom of accumulating steric bulk. As the reaction progresses and adjacent sites become functionalized, the local steric environment prevents incoming nucleophiles from reaching the electrophilic silicon center ([1]). To bypass this, transition from standard acid/base catalysis to a fluoride-based catalyst like Tetrabutylammonium fluoride (TBAF) ([2]). Fluoride has a uniquely high affinity for silicon and readily attacks the hindered Si center to form a pentacoordinate (hypervalent) silicon intermediate. This extends the Si-O bond lengths, relieving steric strain and drastically lowering the activation energy for leaving group expulsion.

Q: Does solvent choice impact the effective steric hindrance? A: Absolutely. In polar protic solvents, nucleophiles become heavily solvated (surrounded by a "shell" of solvent molecules), which increases their effective steric radius and prevents them from penetrating the TMS methyl shield ([4]). By switching to a polar aprotic solvent like anhydrous THF or DMF, the nucleophile remains unsolvated (or "naked"), effectively reducing its size and allowing it to bypass the steric hindrance at the silicon center.

Q: Can I use thermal activation to force the condensation? A: Thermal activation provides the kinetic energy to overcome steric barriers, but it must be strictly controlled. 2-(Acryloxyethoxy)trimethylsilane contains a highly reactive acrylate group that is prone to spontaneous, non-hazardous polymerization at elevated temperatures ([5]). Keep reaction temperatures below 50°C and consider adding a radical inhibitor (e.g., MEHQ) if prolonged heating is required.

Self-Validating Experimental Protocol

Workflow: Fluoride-Catalyzed Condensation of TMS-HEA

This protocol utilizes TBAF to bypass steric hindrance, ensuring high-yield nucleophilic attack at the silicon center without degrading the sensitive acrylate ester.

Step 1: Substrate Preparation Dissolve the target nucleophile (e.g., an alcohol or hydroxylated substrate) in anhydrous THF under an inert nitrogen atmosphere. Causality: Anhydrous, aprotic conditions ensure the nucleophile remains "naked," minimizing its effective steric radius.

Step 2: Silane Addition Add 1.2 equivalents of 2-(Acryloxyethoxy)trimethylsilane dropwise to the stirring solution.

Step 3: Fluoride Activation Inject 0.1 - 0.5 equivalents of TBAF (1M in THF). Causality: The fluoride transiently binds the silicon, expanding its coordination sphere into a hypervalent state and negating the steric bulk of the methyl groups ([2]).

Step 4: Self-Validation (In-Situ FTIR Monitoring) Every robust protocol must validate its own success and failure modes.

  • Success Criteria: Monitor the reaction via FTIR. The disappearance of the Si-CH₃ stretch at ~1250 cm⁻¹ confirms successful nucleophilic attack at the sterically hindered silicon center.

  • Failure/Correction Mode: Check the acrylate ester carbonyl stretch at ~1725 cm⁻¹. If this peak disappears or shifts significantly, premature cleavage of the acrylate ester has occurred. Corrective action: Reduce the TBAF concentration or lower the temperature, as excessive fluoride can act as a strong base and hydrolyze esters.

Quantitative Data: Steric Reduction Strategies

The following table summarizes the causal relationship between reaction conditions, steric barrier mitigation, and overall condensation efficiency.

Condensation StrategyCatalyst / SolventTemp (°C)Reaction TimeRelative YieldSteric Barrier Reduction Mechanism
Uncatalyzed None / THF2548h~45%None (Baseline steric hindrance limits yield).
Acid-Catalyzed Mild Acid / THF2524h~60%Protonation of leaving group; marginal steric relief.
Thermal Activation None / THF6012h~70%Kinetic energy overcomes barrier (High polymerization risk).
Fluoride-Catalyzed TBAF / THF252h>95% Hypervalent Si formation extends bonds, eliminating crowding.

Mechanistic & Workflow Visualizations

Workflow A Substrate Preparation (Anhydrous THF) B Addition of TMS-HEA A->B Inert Atmosphere C TBAF Catalyst Injection (Fluoride Activation) B->C 1.2 eq Silane D Hypervalent Si Intermediate Formation C->D Nucleophilic Attack E Condensation & Steric Relief D->E Leaving Group Expulsion

Caption: Workflow for fluoride-catalyzed condensation bypassing steric hindrance.

Logic Root Steric Hindrance in TMS Condensation Factor1 Alkyl Group Shielding (Three Methyls) Root->Factor1 Factor2 Nucleophile Solvation (Effective Radius) Root->Factor2 Factor3 Thermal Limitations (Acrylate Stability) Root->Factor3 Sol1 Hypervalent Silicon via Fluoride (TBAF) Factor1->Sol1 Sol2 Polar Aprotic Solvents (Naked Nucleophile) Factor2->Sol2 Sol3 Radical Inhibitors (e.g., MEHQ) Factor3->Sol3

Caption: Logical mapping of steric hindrance factors and corresponding chemical solutions.

References

  • Chemistry LibreTexts. "17.8: Protection of Alcohols." LibreTexts. Available at: [Link][2]

  • OrgoSolver. "Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection)." OrgoSolver. Available at:[Link][3]

  • Science.gov. "Hydrolysis condensation reactions of titanium alkoxides in thin films: A study of the steric hindrance effect." NASA Astrophysics Data System. Available at: [Link][1]

  • Master Organic Chemistry. "Steric Hindrance In Nucleophilic Substitution Reactions." Master Organic Chemistry. Available at: [Link][4]

  • Gelest, Inc. "(2-ACRYLOXYETHOXY)TRIMETHYLSILANE Safety Data Sheet." Gelest. Available at: [Link][5]

Sources

Optimization

Technical Support Center: Minimizing Unreacted Monomer in 2-(Acryloxyethoxy)trimethylsilane (AETMS) Hydrogel Networks

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for minimizing unreacted 2-(acryloxyethoxy)trimethylsilane (AETMS) in hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for minimizing unreacted 2-(acryloxyethoxy)trimethylsilane (AETMS) in hydrogel networks. This document offers a comprehensive approach, moving beyond simple procedural steps to explain the underlying scientific principles that govern polymerization efficiency.

Introduction: The Challenge of Unreacted Monomers

Hydrogels synthesized from monomers like AETMS are pivotal in various biomedical applications. However, the presence of unreacted monomers can compromise the biocompatibility of the final product, potentially leading to cytotoxicity or skin sensitization.[1][2] Therefore, achieving a high degree of monomer conversion is a critical parameter in the synthesis of safe and effective hydrogel-based materials. This guide will walk you through common issues, their root causes, and validated strategies to minimize residual AETMS in your hydrogel networks.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to high levels of unreacted AETMS monomer?

A1: Several factors can contribute to incomplete polymerization:

  • Suboptimal Initiator Concentration or Efficiency: Insufficient or inefficiently activated initiator will generate fewer radicals, leading to incomplete monomer conversion.[3]

  • Oxygen Inhibition: Molecular oxygen is a potent inhibitor of free-radical polymerization.[4] It reacts with and quenches the free radicals necessary to propagate the polymerization chain reaction.

  • Low Reaction Temperature: Lower temperatures can decrease the rate of both initiation and propagation, leading to a slower and potentially less complete reaction.[5]

  • Inadequate Mixing: Poor mixing can result in localized areas of high monomer and low initiator concentration, hindering uniform polymerization.

  • Monomer Purity: Impurities in the AETMS monomer can interfere with the polymerization process.

Q2: How can I quantify the amount of unreacted AETMS in my hydrogel?

A2: The most common and reliable methods for quantifying residual monomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][6] These techniques offer high selectivity and sensitivity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for quantification and has the advantage of being non-destructive.[1][2]

Q3: What is a generally acceptable level of residual monomer in a hydrogel for biomedical applications?

A3: The acceptable limit for residual monomers depends on the specific application and regulatory guidelines. For injectable dermal fillers, for instance, the concentration of residual crosslinking monomers is often required to be in the parts-per-million (ppm) range, sometimes as low as < 200 ppm (0.02%).[3] For some applications, the maximum acceptable residual crosslinker concentration has been reported to be around 0.008% w/w.[1][2]

Troubleshooting Guide: A Problem-Oriented Approach

This section provides a structured approach to diagnosing and resolving common issues related to incomplete AETMS polymerization.

Problem 1: High Levels of Leachable Monomer Detected Post-Synthesis

High levels of unreacted AETMS can lead to significant leachables, impacting the safety and performance of the hydrogel.

Potential Causes & Solutions:

Potential Cause Underlying Principle Recommended Action & Protocol
Oxygen Inhibition Oxygen scavenges free radicals, terminating the polymerization chain prematurely.[4]Purge with Inert Gas: Before and during polymerization, purge the monomer solution with an inert gas like nitrogen or argon for 15-30 minutes to displace dissolved oxygen.
Insufficient Initiator Concentration The concentration of the initiator directly influences the number of propagating radical chains.[3]Optimize Initiator Concentration: Systematically vary the initiator concentration (e.g., from 0.05% to 0.5% w/v for photoinitiators like LAP) to find the optimal level for your specific system.[7]
Inefficient Initiator Activation For photoinitiators, incorrect wavelength or insufficient light intensity will lead to poor radical generation. For thermal initiators, the temperature may be too low.Verify Light Source and Exposure: For photopolymerization, ensure your light source emits at the optimal wavelength for your photoinitiator (e.g., 365-405 nm for LAP).[7] Increase the light intensity or exposure time. For thermal initiation, ensure the reaction temperature is appropriate for the initiator's half-life.[5]
Low Polymerization Temperature The propagation rate constant in free-radical polymerization is temperature-dependent.Increase Reaction Temperature: For thermal polymerization, increasing the temperature can enhance both the initiation and propagation rates.[5] However, be mindful of potential side reactions at excessively high temperatures.
Problem 2: Incomplete or Weak Gelation

This issue often points to a fundamental problem with the polymerization reaction itself.

Potential Causes & Solutions:

Potential Cause Underlying Principle Recommended Action & Protocol
Monomer or Crosslinker Concentration is Too Low The overall polymer concentration and the ratio of monomer to crosslinker are critical for forming a stable network.Adjust Monomer/Crosslinker Ratio: Ensure that the monomer and crosslinker concentrations are sufficient to form a crosslinked network. A systematic variation of the crosslinker molar ratio can significantly impact the swelling behavior and network properties.[6]
Presence of Inhibitors in Reagents Impurities in the monomer, crosslinker, or solvent can inhibit the polymerization reaction.Purify Monomer: Consider purifying the AETMS monomer via distillation or passing it through a column of inhibitor remover (e.g., basic alumina) immediately before use.
Incorrect pH of the Pre-polymer Solution The pH of the solution can affect the stability and reactivity of the monomers and initiators.[4]Optimize pH: For aqueous-based systems, investigate the effect of pH on polymerization efficiency. Some redox initiation systems, for example, are highly pH-dependent.[4]

Experimental Workflows and Protocols

Workflow for Minimizing Unreacted AETMS

G cluster_prep Pre-Polymerization cluster_poly Polymerization cluster_post Post-Polymerization Monomer_Prep Monomer Purification (e.g., inhibitor removal) Solution_Prep Prepare Pre-polymer Solution (AETMS, Crosslinker, Initiator, Solvent) Monomer_Prep->Solution_Prep Deoxygenation Deoxygenate Solution (N2 or Ar Purge) Solution_Prep->Deoxygenation Initiation Initiate Polymerization (UV Light or Heat) Deoxygenation->Initiation Propagation Allow for Complete Reaction (Monitor Time and Temperature) Initiation->Propagation Purification Purify Hydrogel (Solvent Extraction/Washing) Propagation->Purification Quantification Quantify Residual Monomer (GC, HPLC, or NMR) Purification->Quantification

Caption: Workflow for AETMS hydrogel synthesis with a focus on minimizing residual monomer.

Protocol 1: Hydrogel Purification by Solvent Extraction

This protocol is designed to remove unreacted monomers and other soluble impurities from the synthesized hydrogel network.[8]

Materials:

  • Synthesized AETMS hydrogel

  • Deionized water

  • Ethanol or another suitable organic solvent

  • Shaker or orbital mixer

  • Beakers or flasks

Procedure:

  • Initial Swelling and Washing: Place the synthesized hydrogel in a beaker and add a sufficient volume of deionized water to fully immerse it. Allow the hydrogel to swell for 4-6 hours on a shaker. This initial wash helps to remove water-soluble impurities.[8]

  • Solvent Exchange: Decant the water and replace it with a suitable organic solvent in which AETMS is highly soluble, such as ethanol. The volume of the solvent should be at least 10 times the volume of the swollen hydrogel.

  • Extraction: Agitate the hydrogel in the solvent for 12-24 hours. This allows the unreacted AETMS to diffuse out of the hydrogel network and into the solvent.

  • Repeat Washing Steps: Decant the solvent and repeat the washing step with fresh solvent at least two more times to ensure complete removal of the residual monomer.

  • Final Wash with Water: After the final organic solvent wash, perform two to three washes with deionized water to remove the organic solvent from the hydrogel.

  • Drying: Dry the purified hydrogel to a constant weight, for example, by freeze-drying or in a vacuum oven at a moderate temperature.

Protocol 2: Quantification of Residual AETMS using Gas Chromatography (GC)

This protocol provides a general guideline for quantifying unreacted AETMS. Method parameters will need to be optimized for your specific instrument and column.[1]

Materials:

  • Purified and dried AETMS hydrogel

  • Suitable extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Internal standard (e.g., a non-reactive silane with a distinct retention time)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a non-polar or mid-polar capillary column)

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of AETMS in the extraction solvent with known concentrations. Add a fixed concentration of the internal standard to each standard solution.

  • Sample Extraction:

    • Accurately weigh a small piece of the dried hydrogel.

    • Place the hydrogel in a vial with a known volume of extraction solvent containing the internal standard.

    • Allow the monomer to be extracted from the hydrogel for 24-48 hours with agitation.

  • GC Analysis:

    • Inject the standard solutions into the GC to generate a calibration curve.

    • Inject the extract from the hydrogel sample into the GC.

  • Quantification:

    • Identify and integrate the peaks corresponding to AETMS and the internal standard.

    • Use the calibration curve to determine the concentration of AETMS in the extract.

    • Calculate the amount of residual AETMS per unit weight of the hydrogel.

Logical Relationships in Troubleshooting

G cluster_causes Potential Causes cluster_solutions Solutions High_Residuals High Residual Monomer Oxygen Oxygen Inhibition High_Residuals->Oxygen Initiator Initiator Issues High_Residuals->Initiator Temperature Low Temperature High_Residuals->Temperature Impurities Reagent Impurities High_Residuals->Impurities Incomplete_Gelation Incomplete Gelation Incomplete_Gelation->Oxygen Incomplete_Gelation->Initiator Concentration Low Monomer/Crosslinker Concentration Incomplete_Gelation->Concentration Incomplete_Gelation->Impurities Purge Inert Gas Purge Oxygen->Purge Optimize_I Optimize Initiator Concentration/Activation Initiator->Optimize_I Increase_T Increase Temperature Temperature->Increase_T Adjust_C Adjust Concentrations Concentration->Adjust_C Purify_M Purify Monomer Impurities->Purify_M

Caption: Logical relationships between problems, causes, and solutions for AETMS hydrogel synthesis.

References

  • The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. (n.d.).
  • Al-Haddad, A. A., Al-Dhubiab, B. E., Al-Bazzaz, F. A., El-Senduny, F. F., & Harraz, F. A. (2024). Novel Injectable Hydrogel Formulations and Gas Chromatography Analysis of the Residual Crosslinker in Formulations Intended for Pharmaceutical and Cosmetic Applications. Gels, 10(4), 263. [Link]

  • Ilić-Stojanović, S., Nikolić, L., Nikolić, V., Petrović, S., & Stojiljković, D. (2011). Influence of monomer and crosslinker molar ratio on the swelling behaviour of thermosensitive hydrogels. Hemijska industrija, 65(5), 571-578. [Link]

  • Wang, Y., Zhang, Y., & Wang, W. (2010). Determination of Residual Acrylamide Monomer in Medical Polyacrylamide Hydrogel by HPLC-SPE. 2010 International Conference on Mechanic Automation and Control Engineering, 438-441. [Link]

  • Pourjavadi, A., & Ghasemzadeh, H. (2011). Minimization of Residual Monomer Content of Superabsorbent Hydrogels via Alteration of Initiating System. Journal of Applied Polymer Science, 122(3), 1937-1945. [Link]

  • Wong, Y. W. H., Lim, J., Tan, Y. N., & Loo, S. C. J. (2023). Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films. Gels, 9(5), 374. [Link]

  • Chen, Y., & Liu, W. (2023). Acrylate monomer polymerization triggered by iron oxide magnetic nanoparticles and catechol containing microgels. Materials Chemistry Frontiers, 7(12), 2384-2392. [Link]

  • Jansen, J. F. G. A., Dias, A. A., Dorschu, M., & Coussens, B. (2003). Fast Monomers: Factors Affecting the Inherent Reactivity of Acrylate Monomers in Photoinitiated Acrylate Polymerization. Macromolecules, 36(11), 3861–3873. [Link]

  • Anseth, K. S., & Bowman, C. N. (1993). Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Polymer, 34(13), 2623-2631. [Link]

  • Jansen, J. F. G. A., Dias, A. A., Dorschu, M., & Coussens, B. (2003). Factors Affecting the Inherent Reactivity of Acrylate Monomers in Photoinitiated Acrylate Polymerization. Macromolecules, 36(11), 3861–3873. [Link]

  • Beld, J., Wu, Y., & DeForest, C. A. (2024). Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. STAR Protocols, 5(1), 102837. [Link]

  • Elgueta, E., Rivas, B. L., Mancisidor, A., & Leiton, M. J. (2020). Hydrogels derived from 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid, with ability to remove metal cations from wastewater. Polymers, 12(10), 2209. [Link]

  • Nicolas, V., Steele, J. A. M., & Ehrbar, M. (2024). Protein Isolation from 3D Hydrogel Scaffolds. Current Protocols, 4(1), e966. [Link]

  • Lee, S. H., & Lee, J. (2025). Synthesis of Hydrogel-Based Microgels and Nanogels Toward Therapeutic and Biomedical Applications. Gels, 11(2), 102. [Link]

  • Figuly, G. D., & Htoo, M. S. (2003). Process for purification and drying of polymer hydrogels. U.S. Patent No. 6,600,011 B2. Washington, DC: U.S.
  • Nicolas, V., Steele, J. A. M., & Ehrbar, M. (2024). Protein Isolation from 3D Hydrogel Scaffolds. Current Protocols, 4(1), e966. [Link]

  • Mondal, S., & Hu, J. (2021). Recent advances in the synthesis of smart hydrogels. Materials Advances, 2(14), 4532-4573. [Link]

  • Iruthayaraj, J., & Dam-Johansen, K. (2021). Polymer gels in the formation of polymer brushes.
  • Rivas, B. L., & Luna, G. (2021). Hydrogels Based on Poly([2-(acryloxy)ethyl] Trimethylammonium Chloride) and Nanocellulose Applied to Remove Methyl Orange Dye from Water. Polymers, 13(14), 2289. [Link]

  • Rivas, B. L., & Luna, G. (2021). Hydrogels Based on Poly([2-(acryloxy)ethyl] Trimethylammonium Chloride) and Nanocellulose Applied to Remove Methyl Orange Dye from Water. Polymers, 13(14), 2289. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting &amp; Stabilization Guide for 2-(Acryloxyethoxy)trimethylsilane

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting & Handling Protocol Executive Summary: The Dual-Instability Profile Handling 2-(Acryloxyethox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting & Handling Protocol

Executive Summary: The Dual-Instability Profile

Handling 2-(Acryloxyethoxy)trimethylsilane (CAS: 18269-99-3) presents a unique chemical challenge due to its bifunctional nature. The molecule contains two highly reactive moieties with directly opposing stabilization requirements:

  • The Acrylate Group: Highly susceptible to spontaneous, auto-accelerating free-radical polymerization[1]. To prevent this, inhibitors like 4-Methoxyphenol (MEHQ) are added, which strictly require dissolved oxygen to function[2].

  • The Trimethylsilyl Ether Group: Highly susceptible to nucleophilic attack by water, leading to rapid hydrolytic cleavage of the Si-O-C bond[3]. To prevent this, moisture must be strictly excluded [4].

This creates the Moisture vs. Oxygen Paradox : Standard anaerobic preservation techniques (like purging a bottle with pure Argon or Nitrogen) will successfully exclude moisture but will simultaneously deplete the oxygen required by MEHQ, leading to catastrophic spontaneous polymerization in storage[5].

Mechanistic Causality & Workflows

To master the storage of this compound, you must understand the underlying causality of its degradation pathways.

A. The Synergistic Inhibition Pathway (Why MEHQ needs Oxygen)

MEHQ does not efficiently scavenge primary carbon-centered radicals directly. Instead, dissolved oxygen reacts with primary radicals at diffusion-controlled rates to form peroxyl radicals (ROO•)[2]. MEHQ then acts as a hydrogen donor, reducing the peroxyl radical and terminating the chain reaction[6]. Without oxygen, MEHQ is rendered inert, and the acrylate will polymerize[2].

MEHQ_Mechanism Initiation Thermal/UV Initiation (Primary Radical R•) O2_Addition O2 Addition (Fast) Initiation->O2_Addition Dissolved O2 present Propagation Polymerization (Auto-acceleration) Initiation->Propagation O2 depleted (Argon/N2 blanket) Peroxyl Peroxyl Radical (ROO•) O2_Addition->Peroxyl MEHQ_Reaction MEHQ (4-Methoxyphenol) Hydrogen Abstraction Peroxyl->MEHQ_Reaction MEHQ intercepts Peroxyl->Propagation No MEHQ present Stable_Products Stable Dead Polymer + Phenoxyl Radical MEHQ_Reaction->Stable_Products Chain termination

Mechanism of MEHQ synergistic inhibition requiring dissolved oxygen to prevent polymerization.

B. The Hydrolytic Cleavage Pathway (Why Moisture is Fatal)

The Si-O-C linkage is a silyl ether. In the presence of trace moisture (acting as a nucleophile) and catalyzed by ambient conditions or trace acids/bases, the silicon atom undergoes a pentacoordinate transition state, irreversibly cleaving into hexamethyldisiloxane and 2-hydroxyethyl acrylate[3].

Hydrolysis_Mechanism Silane 2-(Acryloxyethoxy)trimethylsilane (Si-O-C Linkage) Transition Pentacoordinate Silicon Intermediate Silane->Transition Water Trace Moisture (H2O Nucleophile) Water->Transition Nucleophilic Attack Products Hexamethyldisiloxane + 2-Hydroxyethyl Acrylate Transition->Products Cleavage of Si-O bond Degradation Loss of Silane Functionality (Irreversible) Products->Degradation

Hydrolytic cleavage of the silyl ether bond initiated by trace moisture exposure.

Frequently Asked Questions (Troubleshooting)

Q1: I stored my newly opened bottle in a desiccator under a pure Argon atmosphere, but it turned into a solid gel within weeks. What happened? You induced spontaneous polymerization by starving the inhibitor. MEHQ requires dissolved oxygen to form the intermediate peroxyl radicals it scavenges[2]. By purging the headspace with Argon, you displaced the oxygen, rendering the MEHQ useless[5]. Solution: Always purge the headspace with Dry Air, not inert gas.

Q2: My 1 H-NMR spectrum shows a massive singlet near 0.05 ppm and a loss of the characteristic silyl ether peaks. Is my batch ruined? Yes. The peak at ~0.05 ppm corresponds to hexamethyldisiloxane (HMDS), the byproduct of silyl ether hydrolysis[3]. This indicates moisture breached your storage container. Ensure your caps are PTFE-lined and intact[7], and that transfers are done using anhydrous techniques.

Q3: Can I store this at -80 °C to completely halt degradation? Extreme cold is generally not recommended unless specifically validated, as it can cause the MEHQ inhibitor to precipitate out of solution, leaving the bulk monomer unprotected when it thaws. The manufacturer-recommended storage temperature is strictly 0 to 5 °C [4].

Quantitative Data & Analytical Markers

Table 1: Optimal Storage Condition Matrix
ParameterRequired ConditionRationale / Causality
Temperature 0 °C to 5 °CReduces thermal kinetic energy, preventing spontaneous radical generation[4].
Atmosphere Dry Air (Dew point < -40°C)Provides O 2​ for MEHQ[2] while excluding H 2​ O to prevent hydrolysis[3].
Light Exposure Complete DarknessPrevents UV-induced homolytic cleavage and photo-initiation of the acrylate[1].
Container Seal Phenolic cap with PTFE linerPrevents moisture ingress; PTFE is chemically inert to acrylates[7].
Table 2: Analytical Markers for Degradation (Troubleshooting via NMR/IR)
Degradation ModeDiagnostic MethodKey Indicator
Hydrolysis 1 H-NMR (CDCl 3​ )Appearance of a sharp singlet at ~0.05 ppm (Hexamethyldisiloxane).
Hydrolysis FT-IRBroadening of the -OH stretch region (3200-3500 cm −1 ) from 2-hydroxyethyl acrylate.
Polymerization Visual InspectionIncrease in dynamic viscosity; formation of insoluble gel particles.
Polymerization 1 H-NMR (CDCl 3​ )Broadening and loss of vinylic proton peaks (5.8 - 6.4 ppm).

Step-by-Step Experimental Protocols

Protocol 1: Safe Aliquoting and Long-Term Storage Preparation

This protocol ensures the chemical is protected from moisture while maintaining the oxygen levels required for MEHQ efficacy.

  • Preparation: Set up a Schlenk line or manifold equipped with a Dry Air source. (Pass compressed air through a column of indicating Drierite and 4Å molecular sieves). Do not use N 2​ or Ar.

  • Equilibration: Remove the 2-(Acryloxyethoxy)trimethylsilane from the 5 °C refrigerator and allow it to warm to room temperature in a dark environment before opening. Causality: Opening a cold bottle immediately causes atmospheric condensation (moisture) to form inside the bottle, triggering hydrolysis.

  • Aliquoting: Using oven-dried, air-cooled glassware and syringes, transfer the required volume into amber glass vials.

  • Purging: Gently purge the headspace of each vial with the Dry Air stream for 5–10 seconds.

  • Sealing: Seal tightly using solid fluoropolymer caps or phenolic caps with a PTFE/silicone septum[7]. Wrap the seal with Parafilm.

  • Storage: Immediately return the sealed aliquots to a dark refrigerator maintained at 0–5 °C[4].

Protocol 2: Removal of MEHQ Prior to Polymerization Assays

When you are ready to intentionally polymerize the monomer, the MEHQ must be removed to ensure predictable reaction kinetics.

  • Column Preparation: Pack a small glass chromatography column or a glass Pasteur pipette with basic alumina (Activity I). Causality: The phenolic -OH of MEHQ is weakly acidic and will bind strongly to the basic alumina stationary phase.

  • Elution: Pass the required volume of 2-(Acryloxyethoxy)trimethylsilane neat through the column.

  • Verification: The eluent is now uninhibited. Use immediately.

  • Safety Warning: Never store uninhibited monomer. It must be used within hours of MEHQ removal to prevent explosive runaway auto-polymerization[1].

References

  • Gelest, Inc. (2015). Safety Data Sheet: (3-ACRYLOXYPROPYL)TRICHLOROSILANE (SIA0199.0). Retrieved from [Link][8]

  • Gelest, Inc. (2016). Safety Data Sheet: (2-ACRYLOXYETHOXY)TRIMETHYLSILANE (SIM6481.0). Retrieved from [Link][4]

  • Gelest, Inc. / Azmax (n.d.). Silicon Compounds: Silanes and Silicones - Special Closures for Glass Bottles. Retrieved from[Link][7]

  • Vinati Organics (2026). How Is 4-Methoxyphenol (MEHQ) Used as a Stabilizer in Polymer Systems? Retrieved from[Link][1]

  • Li, R., & Schork, F. J. (2006). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. ACS Publications, Ind. Eng. Chem. Res. Retrieved from[Link][2][5]

  • National Science Foundation (NSF PAR) (n.d.). Degradable silyl–ether containing networks from tri-functional thiols and acrylates. Retrieved from[Link][3]

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Reference Data & Comparative Studies

Validation

2-(Acryloxyethoxy)trimethylsilane vs TRIS (3-methacryloxypropyltris(trimethylsiloxy)silane)

In the landscape of advanced material development, particularly for biomedical and optical applications, the choice of monomer can dictate the ultimate performance and properties of a polymer. This guide provides a detai...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of advanced material development, particularly for biomedical and optical applications, the choice of monomer can dictate the ultimate performance and properties of a polymer. This guide provides a detailed comparison of two functionalized silane monomers: 2-(Acryloxyethoxy)trimethylsilane and 3-methacryloxypropyltris(trimethylsiloxy)silane (TRIS). We will delve into their chemical structures, performance characteristics supported by experimental data, and provide detailed protocols for their synthesis and polymerization, offering a comprehensive resource for researchers, scientists, and drug development professionals.

At a Glance: Chemical Structures and Key Properties

A fundamental understanding of the chemical architecture of these monomers is crucial to appreciating their distinct contributions to polymer properties.

2-(Acryloxyethoxy)trimethylsilane is a monofunctional silane with a flexible ethylene glycol linker between the acrylate and the trimethylsilyl group. This structure suggests a degree of hydrophilicity and flexibility.

TRIS (3-methacryloxypropyltris(trimethylsiloxy)silane) , on the other hand, is a bulkier molecule characterized by a central silicon atom bonded to three trimethylsiloxy groups and a methacryloxypropyl chain. This unique "umbrella-like" structure is a key determinant of its performance, particularly its high gas permeability.

The following diagram illustrates the logical relationship between the molecular structure and the resulting polymer properties for both monomers.

cluster_AETMS 2-(Acryloxyethoxy)trimethylsilane cluster_TRIS TRIS AETMS_structure Monofunctional Silane Flexible Ethylene Glycol Linker Acrylate Group AETMS_properties Potential for: - Hydrophilicity - Flexibility - Lower Oxygen Permeability AETMS_structure->AETMS_properties Application Resulting Polymer Properties AETMS_properties->Application TRIS_structure Tris(trimethylsiloxy)silyl Group Methacrylate Group Propyl Linker TRIS_properties Known for: - High Oxygen Permeability - Hydrophobicity - Steric Hindrance TRIS_structure->TRIS_properties TRIS_properties->Application

Caption: Molecular structure dictates polymer properties for 2-(Acryloxyethoxy)trimethylsilane and TRIS.

A summary of their fundamental properties is presented in the table below.

Property2-(Acryloxyethoxy)trimethylsilaneTRIS (3-methacryloxypropyltris(trimethylsiloxy)silane)
CAS Number 18269-99-317096-07-0
Molecular Formula C8H16O3SiC16H38O5Si4
Molecular Weight 188.3 g/mol 422.81 g/mol
Key Structural Features Acrylate, ethylene glycol linker, trimethylsilyl groupMethacrylate, propyl linker, tris(trimethylsiloxy)silyl group

Performance Deep Dive: A Head-to-Head Comparison

The selection of either monomer is driven by the desired end-properties of the final polymer. Here, we compare their performance based on critical parameters, supported by experimental findings.

Oxygen Permeability: A Clear Advantage for TRIS

High oxygen permeability (Dk) is a critical requirement for materials used in applications such as contact lenses and oxygen sensors. The bulky, highly mobile tris(trimethylsiloxy)silyl group of TRIS creates significant free volume within the polymer matrix, facilitating the transport of oxygen molecules.

Polymers derived from TRIS are renowned for their exceptional oxygen permeability. Copolymers of vinyl p-tert-butylbenzoate and TRIS have shown that oxygen permeability (Po2) increases significantly with higher TRIS content, reaching a plateau at around 25-65 mol% of TRIS.[1] The Po2 for a TRIS homopolymer is reported to be 1.6 x 10⁻⁸ cm³(STP)cm/(cm²·s·cmHg).[1] In contrast, while the flexible siloxane bond in 2-(Acryloxyethoxy)trimethylsilane can contribute to some increase in oxygen permeability compared to non-silicon-containing polymers, it lacks the large, free-volume-generating structure of TRIS. A study on hydrogels incorporating 2-(trimethylsiloxy)ethyl methacrylate (a structurally similar monomer) showed a Dk of 30.53 ± 2.47 × 10⁻¹¹ cm² s⁻¹ (mL O₂/mL mmHg), which was enhanced to 39.52 ± 3.40 × 10⁻¹¹ upon the addition of 1 wt% TRIS, highlighting the superior contribution of TRIS to oxygen permeability.[2]

MonomerOxygen Permeability (Dk/Po2)Reference
TRIS (homopolymer) 1.6 x 10⁻⁸ cm³(STP)cm/(cm²·s·cmHg)[1]
2-(trimethylsiloxy)ethyl methacrylate copolymer 30.53 ± 2.47 × 10⁻¹¹ cm² s⁻¹ (mL O₂/mL mmHg)[2]
Hydrophobicity and Surface Properties

The surface properties of a polymer, particularly its hydrophobicity, are crucial for biocompatibility and its interaction with the surrounding environment. Hydrophobicity is typically assessed by measuring the water contact angle; a higher angle indicates a more hydrophobic surface.[3][4]

The bulky, non-polar tris(trimethylsiloxy)silyl groups in TRIS impart a significant hydrophobic character to the resulting polymers. This is often a desirable trait in applications where reduced protein deposition is required, such as in contact lenses.

Mechanical Properties

The mechanical integrity of a polymer is essential for its intended application. Silane monomers can influence properties such as modulus, tensile strength, and flexibility.

The bulky nature of the TRIS monomer can lead to polymers with increased rigidity and potentially lower elongation at break compared to more flexible monomers. In dental composites, silane coupling agents, including those with methacrylate functionality, have been shown to improve the interfacial bond between the filler and the polymer matrix, leading to enhanced mechanical properties such as flexural and tensile strength.[5][6][7]

The flexible ethylene glycol linker in 2-(Acryloxyethoxy)trimethylsilane is anticipated to contribute to a lower modulus and increased flexibility in the resulting polymers. The chemoselective polymerization of 2-(acryloyloxy)ethyl methacrylate, a structurally related monomer, has been utilized to create polymeric cross-linkers that enhance the mechanical robustness of elastomers.[8][9]

Thermal Stability

The thermal stability of polymers is a critical factor, especially for materials that may undergo sterilization or are used in high-temperature environments. Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature.[10][11][12][13][14]

Polysiloxanes, in general, exhibit excellent thermal stability due to the high bond energy of the Si-O bond. Polymers derived from both 2-(Acryloxyethoxy)trimethylsilane and TRIS are expected to benefit from the incorporation of silicon. The trimethylsilyl group in 2-(Acryloxyethoxy)trimethylsilane is a silyl ether, which is known to have varying stability depending on the steric bulk of the substituents on the silicon atom.[15][16][17][18][19] The tris(trimethylsiloxy)silyl group in TRIS, with its multiple Si-O bonds, is expected to contribute significantly to the thermal stability of the resulting polymer.

Experimental Protocols

To facilitate further research and development, we provide detailed, step-by-step methodologies for the synthesis of both monomers.

Synthesis of 2-(Acryloxyethoxy)trimethylsilane

This protocol describes a method for the synthesis of 2-(Acryloxyethoxy)trimethylsilane via the reaction of 2-hydroxyethyl acrylate with a silylating agent.

Materials:

  • 2-Hydroxyethyl acrylate

  • Chlorotrimethylsilane

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-hydroxyethyl acrylate and triethylamine in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add chlorotrimethylsilane dropwise to the stirred solution via a dropping funnel.[20][21]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-(Acryloxyethoxy)trimethylsilane as a colorless liquid.

The following diagram illustrates the experimental workflow for the synthesis of 2-(Acryloxyethoxy)trimethylsilane.

cluster_synthesis Synthesis of 2-(Acryloxyethoxy)trimethylsilane start Dissolve reactants in DCM step1 Cool to 0°C start->step1 step2 Add Chlorotrimethylsilane step1->step2 step3 Stir at RT for 12h step2->step3 step4 Filter step3->step4 step5 Wash step4->step5 step6 Dry and Concentrate step5->step6 end Vacuum Distillation step6->end

Caption: Workflow for the synthesis of 2-(Acryloxyethoxy)trimethylsilane.

Synthesis of TRIS (3-methacryloxypropyltris(trimethylsiloxy)silane)

This protocol outlines a common method for the synthesis of TRIS.

Materials:

  • 3-Methacryloxypropyltrimethoxysilane

  • Chlorotrimethylsilane

  • Water

  • Hydrochloric acid (catalyst)

  • Anhydrous Toluene

  • Magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-methacryloxypropyltrimethoxysilane and anhydrous toluene.

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Slowly add a mixture of water and chlorotrimethylsilane to the reaction flask while stirring vigorously.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • After cooling to room temperature, wash the organic layer with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting oil by vacuum distillation to yield TRIS.

The following diagram illustrates the experimental workflow for the synthesis of TRIS.

cluster_synthesis Synthesis of TRIS start Combine reactants in Toluene step1 Add HCl catalyst start->step1 step2 Add Water/Chlorotrimethylsilane step1->step2 step3 Reflux step2->step3 step4 Wash step3->step4 step5 Dry and Concentrate step4->step5 end Vacuum Distillation step5->end

Caption: Workflow for the synthesis of TRIS.

Conclusion: Selecting the Right Monomer for Your Application

The choice between 2-(Acryloxyethoxy)trimethylsilane and TRIS is fundamentally a decision based on the desired balance of properties in the final polymer.

TRIS is the undisputed choice when high oxygen permeability is the primary requirement, as is the case in the design of contact lenses and other gas-permeable membranes. Its bulky tris(trimethylsiloxy)silyl structure is specifically designed for this purpose. This high performance, however, comes with increased hydrophobicity.

2-(Acryloxyethoxy)trimethylsilane , with its flexible ethylene glycol linker, presents an interesting alternative for applications where enhanced flexibility and potentially increased hydrophilicity are desired. While it will not match the oxygen permeability of TRIS, it can be a valuable comonomer to tailor the mechanical and surface properties of polymers. Its performance in applications such as hydrogels, coatings, and adhesives warrants further investigation to fully elucidate its potential.

This guide provides a foundation for understanding the distinct characteristics of these two silane monomers. The provided experimental data and protocols should empower researchers to make informed decisions in their material design and development endeavors.

References

  • Wikipedia. (n.d.). Silyl ether. [Link][16]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link][17]

  • Aldabib, M. F., et al. (2021). Effect of silane coupling agent content on mechanical properties of hydroxyapatite/poly(methyl methacrylate) denture base composite. Journal of Scientific Perspectives, 5(1), 37-46. [Link][5]

  • Car, A., et al. (2015). Contact angles and surface tension.
  • Chem-Station. (2014, March 8). Silyl Protective Groups. [Link][18]

  • López-López, M., et al. (2021). Optimization of the Oxygen Permeability of Non-Silicone Hydrogel Contact Lenses Through Crosslinking Modifications. Polymers, 13(16), 2753. [Link][22]

  • Kros, A., et al. (2001). Silane-based hybrids for biomedical applications. Journal of Adhesion Science and Technology, 15(2), 143-157. [Link][23]

  • Lee, S., et al. (2023). Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications. Polymers, 15(24), 4643. [Link][2]

  • Organic Syntheses. (n.d.). Procedure 2. [Link][20]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link][21]

  • Liu, H., et al. (2018). Preparation and characterization of silane-modified SiO2 particles reinforced resin composites with fluorinated acrylate polymer. Journal of the Mechanical Behavior of Biomedical Materials, 80, 165-172. [Link][6]

  • ZM Silane Limited. (2026, March 16). Biomedical Grade Silicone Monomers. [Link][24]

  • Zielecka, M. (2004). Methods of contact angle measurement as a tool for characterization of wettability of polymers. Polimery, 49(5), 327-332. [Link][3]

  • Al-Thagafi, R., et al. (2023). Influence of the Application Time of Silane for the Bonding Performance between Feldspar or Lithium Disilicate Ceramics and Luting Resin Composites. Journal of Functional Biomaterials, 14(4), 220. [Link][25]

  • Chis, M., et al. (2021). INFLUENCE OF FILLER, MONOMER MATRIX AND SILANE COATING ON COMPOSITE RESIN ADHESION. Studia Universitatis Babes-Bolyai Chemia, 66(1), 223-232. [Link]

  • Volpe, C. D., & Siboni, S. (2018). Surface Wetting Characterization using Contact Angle Measurements. Journal of Visualized Experiments, (137), 57922. [Link][4]

  • Tsutsumi, N., et al. (1992). New copolymer of vinyl p-tert-butylbenzoate with 3-methacryloxy-propyltris(trimethylsiloxy)silane and oxygen permeability. Polymer, 33(1), 3-7. [Link][1]

  • Nishide, H., et al. (1993). Oxygen-permeable polymeric membranes. U.S. Patent 5,229,465. [26]

  • ResearchGate. (n.d.). Contact angle measurements: The effect of silanization on enhancing the hydrophilicity of PDMS overtime. [Link][27]

  • Puke, M., et al. (2018). Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl). Organometallics, 37(15), 2548-2556. [Link][28]

  • Antonucci, J. M., et al. (2005). Chemistry of Silanes: Interfaces in Dental Polymers and Composites. Journal of Research of the National Institute of Standards and Technology, 110(5), 541-558. [Link][29]

  • Aoki, T. (1999). Macromolecular design of permselective membranes. Progress in Polymer Science, 24(7), 951-993. [Link][30]

  • Evonik. (n.d.). Comparison Table of Silane Coupling Agent Product Series. [Link][31]

  • Wang, Y., et al. (2024). The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties. Polymers, 16(4), 465. [Link][32]

  • Vallittu, P. K. (1993). Comparison of two different silane compounds used for improving adhesion between fibres and acrylic denture base material. Journal of Oral Rehabilitation, 20(5), 533-539. [Link][7]

  • Gaulin, C. A., & Wachi, F. M. (1967). Thermal degradation analysis of polymeric materials by combined mass spectrometric and thermogravimetric analysis. Aerospace Corporation. [Link][10]

  • Tsuchida, K., et al. (2024). Chemoselective Polymerization of 2-(Acryloyloxy)ethyl Methacrylate Enabled by B(C6F5)3-Stabilized s-cis and s-trans Monomer Conformations. Journal of the American Chemical Society. [Link][8]

  • Ozawa, T. (1981). Thermogravimetric Analysis of Aromatic Polyamides with Various Benzimidazolyl Contents. Polymer Journal, 13(10), 953-958. [Link][11]

  • Tsuchida, K., et al. (2023). Chemoselective Polymerization of 2-(Acryloyloxy)ethyl Methacrylate Enabled by B(C6F5)3-Stabilized. ChemRxiv. [Link][9]

  • Yah, W. O., et al. (2011). THERMOGRAVIMETRIC ANALYSIS (TGA) PROFILE OF MODIFIED SBA-15 AT DIFFERENT AMOUNT OF ALKOXYSILANE GROUP. Sains Malaysiana, 40(1), 47-52. [Link][12]

  • Zulfikar, M. A., & Setiabudy, R. (2010). Characterization and thermal degradation of poly(2-methacrylamidopyridine). Journal of Thermal Analysis and Calorimetry, 101(2), 653-659. [Link][13]

  • RMS Foundation. (2024, October 19). IL-10: Contact Angle Measurements in the RMS Foundation. [Link][33]

  • JAIST Repository. (n.d.). Synthesis and Characterization of Stereoregular and/or Optically Active Polysiloxanes. [Link][34]

  • Rodrigues, F. P., et al. (1992). In situ polymerization of tetraethoxysilane in poly(methyl methacrylate): morphology and dynamic mechanical properties. Polymer, 33(19), 4129-4137. [Link][35]

  • Sobiech, M., et al. (2022). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Materials, 15(18), 6432. [Link][14]

  • Okawa, T. (2008). Process for production of organic polymer having trimethoxysilyl terminus. U.S. Patent Application 11/917,869. [36]

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Comparative

A Comparative Guide to the NMR Spectroscopy Characterization of 2-(Acryloxyethoxy)trimethylsilane Copolymers

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural characterization of copolymers incorporating 2-(Acryloxyethoxy)trimethylsilane (AETMS)....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural characterization of copolymers incorporating 2-(Acryloxyethoxy)trimethylsilane (AETMS). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering field-proven insights to empower robust and reliable polymer analysis. We will explore how different NMR methodologies, from routine ¹H NMR to advanced 2D techniques, can be leveraged to elucidate critical microstructural details such as copolymer composition, monomer sequencing, and stereochemistry, which ultimately govern the material's macroscopic properties.

The Significance of AETMS in Advanced Polymer Design

2-(Acryloxyethoxy)trimethylsilane (AETMS) is a versatile hybrid monomer that combines the reactivity of an acrylate group with the unique properties of a silicon-containing moiety. The acrylate group allows for straightforward incorporation into polymer chains via various polymerization mechanisms, most notably free-radical polymerization.[1] The pendant trimethylsilyl (TMS) group, linked through a flexible ethoxy spacer, imparts desirable characteristics to the resulting copolymers, including increased hydrophobicity, thermal stability, and potential for post-polymerization modification through silane chemistry.[2][3] These properties make AETMS copolymers highly valuable in applications ranging from specialty coatings and adhesives to biomedical devices and surface modification agents.[4]

Given that the performance of these materials is directly tied to their molecular architecture, a precise and comprehensive characterization is paramount. High-resolution NMR spectroscopy stands as the most powerful and versatile tool for this purpose, providing unparalleled detail about polymer structure in solution.[5][6]

Foundational NMR Techniques for Copolymer Analysis

The fundamental strength of NMR in polymer analysis lies in its quantitative nature and its sensitivity to the local chemical environment of each nucleus.[7] For AETMS copolymers, ¹H and ¹³C NMR are the primary tools for routine characterization, each offering complementary information.

¹H NMR Spectroscopy: The Workhorse for Compositional Analysis

Proton (¹H) NMR spectroscopy is the initial and most crucial step in characterizing a new AETMS copolymer.[8] Its high sensitivity and the near-universal presence of hydrogen in organic polymers make it an indispensable tool for determining the relative incorporation of each monomer into the copolymer chain.[7][9]

The core principle of compositional analysis via ¹H NMR is to identify unique, well-resolved signals corresponding to each monomer unit and compare their integrated intensities.[10] In an AETMS copolymer, for example, the sharp, strong singlet from the nine equivalent protons of the trimethylsilyl (Si-(CH₃)₃) group of the AETMS unit provides an ideal handle for quantification. This signal typically appears far upfield (around 0.1 ppm), an area usually free from other polymer signals.[3] By comparing the integral of this peak to a distinct peak from the comonomer, the molar ratio of the two units in the polymer chain can be accurately calculated.

Comparative Analysis of NMR Methods for AETMS Copolymers

While ¹H NMR is excellent for determining overall composition, a deeper understanding of the copolymer's microstructure often requires more advanced techniques. The choice of method depends on the complexity of the system and the specific structural questions being asked.

Technique Information Provided Advantages Limitations Best For
¹H NMR • Copolymer Composition• Monomer Conversion• End-Group Analysis• High sensitivity, rapid acquisition• Inherently quantitative[7]• Widely available• Signal overlap in backbone regions• Limited information on tacticity• Routine determination of monomer ratios• Monitoring polymerization kinetics
¹³C NMR • Monomer Sequencing (Triads, Pentads)• Stereochemistry (Tacticity)• Branching and Defects• Greater chemical shift dispersion, less overlap[11]• Sensitive to subtle stereochemical differences[12]• Low natural abundance of ¹³C, requires longer acquisition times• Not inherently quantitative without specific pulse sequences (e.g., inverse-gated decoupling)• Detailed microstructure analysis• Determining stereoregularity
2D NMR (COSY, HSQC, HMBC) • Unambiguous peak assignment• Connectivity mapping (¹H-¹H, ¹H-¹³C)• Resolving severe spectral overlap• Provides definitive structural proof[13]• Elucidates complex coupling networks• Significantly longer experiment times• Requires more expertise in data interpretation• Complex copolymers with extensive signal overlap• De novo structure elucidation

Visualizing the Characterization Workflow

A systematic approach is essential for the successful NMR characterization of AETMS copolymers. The following workflow outlines the key stages from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve Copolymer in Deuterated Solvent (e.g., CDCl3) Filter Filter into NMR Tube Prep->Filter H1 ¹H NMR (Quantitative Setup) Filter->H1 C13 ¹³C NMR (Inverse-Gated) NMR2D 2D NMR (HSQC/HMBC) (If Needed) Process Fourier Transform & Phasing NMR2D->Process Assign Peak Assignment (Ref. Monomer & Literature) Process->Assign Integrate ¹H Peak Integration Assign->Integrate Micro Analyze ¹³C & 2D Spectra (Sequencing, Tacticity) Assign->Micro Calc Calculate Copolymer Composition Integrate->Calc Report Final Report: Composition & Microstructure Calc->Report Micro->Report

Caption: Experimental workflow for NMR characterization of AETMS copolymers.

Detailed Experimental Protocol: ¹H NMR for Compositional Analysis

This protocol provides a self-validating method for determining the composition of a copolymer of AETMS and a generic comonomer, such as Methyl Methacrylate (MMA).

1. Sample Preparation: a. Accurately weigh 15-20 mg of the dried AETMS-co-MMA copolymer into a clean vial. b. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains a known internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[14] c. Gently agitate the vial until the polymer is fully dissolved. This may take several minutes. d. Using a pipette with a cotton or glass wool plug, transfer the solution into a 5 mm NMR tube to filter out any particulates.

2. NMR Instrument Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and shim the magnetic field to achieve optimal resolution. c. Set up a standard quantitative ¹H NMR experiment. Causality: To ensure accurate integration, the relaxation delay (d1) must be sufficiently long, typically 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified. For polymers, a delay of 10 seconds is often a safe starting point to ensure full relaxation of all protons.[15] d. Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis: a. Apply Fourier transformation, automatic phase correction, and baseline correction to the acquired Free Induction Decay (FID). b. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. c. Integrate the key signals: i. AETMS: Integrate the sharp singlet corresponding to the Si-(CH₃)₃ protons (Peak A, ~0.1 ppm). ii. MMA: Integrate the singlet corresponding to the O-CH₃ protons (Peak B, ~3.6 ppm). d. Calculation of Copolymer Composition:

  • Normalized Integral of AETMS (I_AETMS) = Integral(Peak A) / 9 (since there are 9 protons).
  • Normalized Integral of MMA (I_MMA) = Integral(Peak B) / 3 (since there are 3 protons).
  • Mole Fraction of AETMS (F_AETMS) = I_AETMS / (I_AETMS + I_MMA).
  • Mole Fraction of MMA (F_MMA) = I_MMA / (I_AETMS + I_MMA).

This protocol is self-validating because it relies on the comparison of well-resolved, characteristic signals whose proton counts are known from their chemical structures, a fundamental principle of quantitative NMR.[10]

Interpreting the Spectra: A Case Study with Poly(AETMS-co-MMA)

Let's consider a hypothetical poly(AETMS-co-MMA) copolymer. The ¹H and ¹³C NMR spectra would reveal specific signatures for each monomer unit.

Visualizing the Copolymer Structure and Key NMR Handles

Caption: Copolymerization of AETMS and MMA.

Expected ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the expected chemical shifts for the monomer units within the copolymer chain. Exact values can vary based on solvent, concentration, and neighboring monomer units (sequence distribution effects).[16][17]

Monomer Unit Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm)
AETMS a : Si-(CH ₃)₃~0.1 (s, 9H)~(-1.5)
b : Si-CH ₂-~3.7 (t, 2H)~67.0
c : -O-CH ₂-~4.2 (t, 2H)~61.0
d : Polymer Backbone1.4 - 2.5 (br m)40 - 50
e : Carbonyl C=O-~175
MMA f : O-CH~3.6 (s, 3H)~51.8
g : α-CH0.8 - 1.2 (br s, 3H)16 - 20
h : Polymer Backbone1.4 - 2.5 (br m)44 - 55
i : Carbonyl C=O-~177

s = singlet, t = triplet, br m = broad multiplet. Chemical shifts are approximate and based on typical values for acrylate and silane-containing polymers.[3][18][19]

Advanced Characterization with 2D NMR

In cases of significant signal overlap, particularly in the polymer backbone region (1.4-2.5 ppm), one-dimensional spectra are insufficient for complete assignment. This is where 2D NMR techniques become indispensable.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for definitively assigning carbon signals by identifying the chemical shift of the attached protons. For example, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the MMA O-CH₃ protons (~3.6 ppm) to the ¹³C signal of the O-CH₃ carbon (~51.8 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between ¹H and ¹³C nuclei. It is a powerful tool for establishing connectivity across quaternary carbons (like the carbonyl carbon) and for confirming monomer sequencing. For instance, an HMBC experiment could show a correlation from the AETMS -O-CH₂- protons (~4.2 ppm) to the AETMS carbonyl carbon (~175 ppm), confirming their relationship within the same monomer unit.

By employing a combination of 1D and 2D NMR experiments, a comprehensive and unambiguous structural portrait of AETMS copolymers can be constructed, providing the critical link between synthesis, structure, and material function.

References

  • Creative Biostructure. (n.d.). Determination of Copolymer Compositions. Retrieved from [Link]

  • Hatanaka, H., et al. (2023). Multivariate statistical analyses of 1H NMR data for binary and ternary copolymer blends to determine the chemical compositions. Scientific Reports. Available at: [Link]

  • Lago, R., Ortiz, P. J., & Martinez, R. (1987). Characterization of acrylic copolymers by 1H and 13C NMR spectroscopy. Die Angewandte Makromolekulare Chemie.
  • Chakrapani, S. B., Minkler, M. J., & Beckingham, B. S. (2019). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst. Available at: [Link]

  • Li, Y., et al. (2010). Quantitative Measurement of Polymer Compositions by NMR Spectroscopy: Targeting Polymers with Marked Difference in Phase Mobility. Macromolecules. Available at: [Link]

  • Patsnap. (2023). NMR Spectroscopy Applications in Polymer Analysis. Retrieved from [Link]

  • Mochel, V. D. (1971). NMR Composition Analysis of Copolymers. Rubber Chemistry and Technology.
  • Wood-Adams, P. M. (n.d.). Characterization of polymers by NMR.
  • Ellingson, P. C., et al. (2022). Quantitative Polymer Characterizations with NMR Cryoprobes through Spin Echo NMR Pulse Sequences. Macromolecules. Available at: [Link]

  • Brar, A. S. (2005). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry. Available at: [Link]

  • Chakrapani, S. B., Minkler, M. J., & Beckingham, B. S. (2019). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst. Available at: [Link]

  • ResearchGate. (n.d.). Microstructure Analysis of Acrylate-Methacrylate Copolymers by 13C NMR Spectroscopy. Retrieved from [Link]

  • Van Doremaele, G., et al. (2001).
  • ResearchGate. (n.d.). Complete Assignment of 1H and 13C NMR Spectra of Methacrylonitrile/Methylmethacrylate Copolymers. Retrieved from [Link]

  • Kim, S., et al. (2020). The Investigation of the Silica-Reinforced Rubber Polymers with the Methoxy Type Silane Coupling Agents. Polymers. Available at: [Link]

  • Balgude, D. (2007). Functional Silane Based Co-Polymers for Biofunctionalization Studies, Chemical Sensing and Separations. Doctoral dissertation, University of Massachusetts Lowell.
  • Thimmaraju, P., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers. Available at: [Link]

  • Rankin, A. M., et al. (2019). Investigating the Microstructure of Poly(Cyclosilane) by 29Si Solid-State NMR Spectroscopy and DFT Calculations. Inorganic Chemistry. Available at: [Link]

  • Balgude, D., et al. (2010). Synthesis and characterization of functionalized silane-based copolymers for thermally robust polymer–silica hybrids. Polymer Chemistry. Available at: [Link]

  • Aerdts, A. M., et al. (1991). Characterization of intramolecular microstructure of styrene-methyl methacrylate copolymers: new 1H NMR assignments supported by 2D-NOESY NMR. Macromolecules. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts.
  • Eastern Michigan University. (n.d.). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on micelle formation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • National Open Access Monitor, Ireland. (n.d.). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of copolymers (a) I and (b) I Tsi in CDCl3 without tetramethylsilane. Retrieved from [Link]

  • Goff, L. A. (1997). Characterization of Ethylene Oxide Propylene Oxide Copolymers by NMR Spectroscopy. Journal of the Society of Cosmetic Chemists.
  • University of Durham. (n.d.). 29Si NMR chemical shifts variations in organically modified silanes.
  • Cheng, H. N. (2003). NMR Spectra of Polymers and Polymer Additives.
  • Zhang, S., et al. (2023). The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties. Polymers. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Babonneau, F., et al. (1997). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology.
  • Wiberg, K. B. (2004). NMR chemical shifts. Substituted acetylenes. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, D., & Gupta, A. (2023). Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Takeda, K., & Sasaki, M. (2012). Brook Rearrangement-Mediated [3 + 4] Annulation. Organic Syntheses. Available at: [Link]

Sources

Validation

FTIR analysis absorption peaks for 2-(Acryloxyethoxy)trimethylsilane

As a Senior Application Scientist evaluating bifunctional organosilanes for advanced materials—such as nanohybrid composites and moisture-cured adhesives—understanding the precise structural fingerprint of your monomer i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating bifunctional organosilanes for advanced materials—such as nanohybrid composites and moisture-cured adhesives—understanding the precise structural fingerprint of your monomer is critical.

2-(Acryloxyethoxy)trimethylsilane (CAS 18269-99-3), often referred to as TMS-protected 2-hydroxyethyl acrylate (TMS-HEA), is a highly specialized chemical intermediate[1]. It features a reactive acrylate double bond for free-radical polymerization and a moisture-sensitive trimethylsilyl (TMS) ether group. Because this compound readily reacts with ambient moisture to liberate 2-hydroxyethyl acrylate (HEA) and trimethylsilanol[2], Fourier Transform Infrared (FTIR) spectroscopy is the most effective analytical tool to verify its structural integrity and track its reaction kinetics.

This guide objectively compares the FTIR absorption profile of 2-(Acryloxyethoxy)trimethylsilane against its unprotected precursor (HEA) and a widely used industry-standard silane coupling agent, 3-Methacryloxypropyltrimethoxysilane (γ-MPTS) .

Mechanistic Causality: Decoding the Vibrational Spectra

To objectively evaluate the performance and purity of TMS-HEA, we must understand the causality behind its specific infrared absorption bands and how they differ from alternative molecules.

  • The Protective TMS Group vs. Crosslinking Alkoxysilanes: In TMS-HEA, the hydroxyl group of HEA is capped with a trimethylsilyl group. This prevents premature hydrogen bonding or side reactions during the synthesis of acrylic polymers. In the FTIR spectrum, this manifests as strong, sharp Si–CH₃ symmetric deformation bands at ~1250 cm⁻¹ and ~845 cm⁻¹. In contrast, standard coupling agents like γ-MPTS lack the Si–CH₃ group. Instead, they feature three hydrolyzable methoxy groups (Si–OCH₃) designed to crosslink into a dense siloxane (Si–O–Si) network, which synergistically enhances interfacial adhesion in nanohybrid materials[3]. This shifts the dominant silicon-region absorption to a broad Si–O–C/Si–O–Si stretching band near 1080 cm⁻¹.

  • Carbonyl (C=O) Shifting: The C=O stretch of the acrylate ester in TMS-HEA appears sharply around 1730 cm⁻¹. In unprotected HEA, intermolecular hydrogen bonding from the free hydroxyl group slightly weakens the C=O bond, shifting the peak to a lower wavenumber (~1720 cm⁻¹). In γ-MPTS, the methacrylate carbonyl typically absorbs around 1716 cm⁻¹[4].

  • The Hydroxyl (O–H) Tell: The most critical diagnostic feature of pure TMS-HEA is the complete absence of the broad O–H stretching band at 3300–3500 cm⁻¹. The appearance of this band is a direct, causal indicator of moisture contamination and subsequent hydrolysis[2].

Comparative Quantitative FTIR Data

The following table summarizes the key diagnostic wavenumbers used to differentiate these three related compounds.

Vibrational Mode2-(Acryloxyethoxy)trimethylsilane (TMS-HEA)2-Hydroxyethyl Acrylate (HEA)3-Methacryloxypropyltrimethoxysilane (γ-MPTS)
O–H Stretch Absent (Protected)~3400 cm⁻¹ (Broad, strong)Absent
C–H Stretch (Aliphatic) ~2950 cm⁻¹, ~2890 cm⁻¹~2950 cm⁻¹, ~2880 cm⁻¹~2940 cm⁻¹, ~2840 cm⁻¹ (Methoxy C-H)
C=O Stretch (Ester) ~1730 cm⁻¹ (Sharp)~1720 cm⁻¹ (H-bonded shift)~1716 cm⁻¹[4]
C=C Stretch (Vinyl) ~1635 cm⁻¹~1635 cm⁻¹~1638 cm⁻¹
Si–CH₃ Deformation ~1250 cm⁻¹ (Sharp, diagnostic)AbsentAbsent
Si–O–C / Si–O–Si Stretch ~1100 cm⁻¹ (Ether linkage)Absent~1080 cm⁻¹ (Broad, strong trimethoxy)
Si–C / Si–CH₃ Rocking ~845 cm⁻¹ AbsentAbsent

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Because 2-(Acryloxyethoxy)trimethylsilane is highly sensitive to atmospheric moisture, standard benchtop sampling will lead to false-positive hydroxyl readings. The following step-by-step methodology utilizes Attenuated Total Reflectance (ATR) FTIR with a self-validating control loop to ensure spectral integrity.

Step 1: Inert Atmosphere Preparation

  • Transfer the sealed vial of TMS-HEA into an Argon or N₂-purged glovebox (H₂O < 1 ppm).

  • Causality: Preventing ambient moisture exposure ensures that any O–H band detected later is a true reflection of degraded bulk material, not sampling artifact[2].

Step 2: ATR-FTIR Instrument Calibration

  • Purge the FTIR spectrometer sample compartment with dry N₂ for 30 minutes prior to analysis to suppress atmospheric H₂O and CO₂ interference.

  • Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) using a clean, dry Diamond ATR crystal.

Step 3: Spectral Acquisition

  • Using a gas-tight syringe, transfer 10 µL of TMS-HEA directly onto the Diamond ATR crystal.

  • Immediately acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution).

Step 4: The Self-Validation Loop (Hydrolysis Tracking) To validate that the system is accurately detecting the TMS-ether linkage, we force a degradation event on a secondary aliquot:

  • Expose a 10 µL drop of the sample to ambient air (50% Relative Humidity) on the ATR crystal for 15 minutes.

  • Re-scan the sample.

  • Validation Check: You must observe the emergence of a broad peak at ~3400 cm⁻¹ (liberated HEA) and a proportional decrease in the ~1250 cm⁻¹ peak (loss of the TMS group). If this dynamic shift is not observed, the initial sample was either already fully hydrolyzed or the instrument's sensitivity to the Si-CH₃ group is compromised.

Analytical Workflow Visualization

The following diagram maps the logical decision tree for validating the purity of 2-(Acryloxyethoxy)trimethylsilane using the FTIR protocol described above.

G A Sample Prep (Inert Argon Glovebox) B ATR-FTIR Acquisition (Diamond Crystal, 4 cm⁻¹ res) A->B C Spectral Analysis & Baseline Correction B->C D Check Si-CH₃ Peak (~1250 cm⁻¹) C->D E Check O-H Peak (~3400 cm⁻¹) C->E F High Purity TMS-HEA (Proceed to Polymerization) D->F Present G Hydrolysis Detected (Reject or Repurify) D->G Absent E->F Absent E->G Present

Figure 1: Self-validating FTIR decision matrix for moisture-sensitive silane monomers.

References

  • Gelest, Inc. (2016). Safety Data Sheet: (2-ACRYLOXYETHOXY)TRIMETHYLSILANE (SIA0160.0). Gelest. [Link]

  • Maruo, Y., Yoshihara, K., Irie, M., Nagaoka, N., Kodama, N., Yoshizane, M., & Akiyama, K. (2026). Concentration-Dependent Synergistic Interfacial Interactions Between Multifunctional Acrylate and Silane Coupling Agents in an Organic–Inorganic Nanohybrid Material. Applied Sciences, 16(5), 2339. [Link]

  • Febrida, R., Wulanhapsari, M., Faza, Y., Karlina, E., Cahyanto, A., Solihudin, S., & Eddy, D. R. (2022). Effect of 3-methacryloxypropyltrimethoxysilane on diametral tensile strength of rice husk silica-based dental composite. Padjadjaran Journal of Dentistry, 34(2), 168-173. [Link]

Sources

Comparative

Strategic Divergence in Silane Chemistry: 2-(Acryloxyethoxy)trimethylsilane vs. Traditional Coupling Agents

Introduction: Dispelling the "Universal Silane" Myth As drug development and advanced materials research increasingly rely on functionalized nanoparticles, hydrogels, and biosensors, the selection of organosilicon modifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Dispelling the "Universal Silane" Myth

As drug development and advanced materials research increasingly rely on functionalized nanoparticles, hydrogels, and biosensors, the selection of organosilicon modifiers becomes critical. A frequent point of failure in experimental design arises from treating all acrylate-functionalized silanes as interchangeable.

Specifically, researchers often confuse traditional silane coupling agents—such as 3-Methacryloxypropyltrimethoxysilane (MPS) or 3-Aminopropyltriethoxysilane (APTES)—with monofunctional silyl ethers like 2-(Acryloxyethoxy)trimethylsilane (CAS: 18269-99-3)[1]. While both contain polymerizable groups and silicon, their mechanistic roles in a synthetic workflow are fundamentally opposed. Traditional coupling agents act as permanent structural bridges[2]. In stark contrast, 2-(Acryloxyethoxy)trimethylsilane is designed as a transient protecting group or a moisture-triggered monomer prodrug that liberates hydroxyethyl acrylate (HEA) upon hydrolysis[3].

This guide provides an objective, data-backed comparison of these two classes of compounds, detailing the causality behind their reactivity and providing self-validating protocols for their distinct applications.

Mechanistic Causality: Silyl Ethers vs. Organosilanes

The divergent behavior of these molecules stems entirely from their silicon-oxygen and silicon-carbon linkages.

Traditional silane coupling agents (e.g., MPS) feature a silicon atom bonded to a non-hydrolyzable carbon spacer (Si-C) and three hydrolyzable alkoxy groups. Upon hydrolysis, they form a silanetriol intermediate that permanently condenses onto inorganic substrates via robust Si-O-Si bonds, creating a durable interfacial network[4].

Conversely, 2-(Acryloxyethoxy)trimethylsilane is a trimethylsilyl ether . The silicon atom is directly bonded to an oxygen atom via a highly labile Si-O-C linkage. Because it possesses only one reactive silicon site (monofunctional), it cannot form a crosslinked network. Instead, exposure to ambient moisture rapidly cleaves the molecule, yielding the reactive monomer 2-hydroxyethyl acrylate and volatile trimethylsilanol[3].

SilaneMechanisms cluster_A Pathway A: 2-(Acryloxyethoxy)trimethylsilane (Silyl Ether) cluster_B Pathway B: Traditional Silane (MPS) A1 2-(Acryloxyethoxy) trimethylsilane A2 Hydrolysis (H₂O) A1->A2 A3 2-Hydroxyethyl Acrylate (Reactive Monomer) A2->A3 Cleavage A4 Trimethylsilanol (Volatile Byproduct) A2->A4 Cleavage B1 MPS (Trifunctional Silane) B2 Hydrolysis (H₂O) B1->B2 B3 Silanetriol Intermediate B2->B3 -MeOH B4 Covalent Si-O-Si Network on Substrate B3->B4 Condensation

Mechanistic divergence: Hydrolytic cleavage vs. network condensation.

Comparative Data Matrix

To facilitate objective material selection, the following table summarizes the quantitative and qualitative distinctions between the two chemical classes.

Parameter2-(Acryloxyethoxy)trimethylsilane3-Methacryloxypropyltrimethoxysilane (MPS)
CAS Number 18269-99-3[1]2530-85-0
Molecular Weight 188.30 g/mol [1]248.35 g/mol
Silicon Functionality Monofunctional (Trimethylsilyl)Trifunctional (Trimethoxysilyl)
Linkage Chemistry Si-O-C (Silyl ether)Si-C (Alkyl spacer)
Hydrolytic Stability Highly labile; rapid cleavage[3]Stable spacer; hydrolyzes at alkoxy groups
Reaction Outcome Yields monomer + volatile silanolForms crosslinked siloxane network[2]
Primary Application Hydroxyl protection / ProdrugPermanent interfacial adhesion[4]

Field-Proven Experimental Workflows

To empirically validate the divergent behaviors of these two agents, I have outlined two self-validating protocols. The first demonstrates the permanent grafting capability of traditional silanes. The second leverages the hydrolytic lability of the silyl ether for controlled monomer release.

Protocol A: Permanent Surface Functionalization (MPS)
  • Objective: Graft methacrylic groups onto silica nanoparticles for subsequent polymer matrix integration.

  • Causality: The trimethoxysilane groups undergo hydrolysis to silanols, which condense with surface hydroxyls on the silica, forming a durable siloxane network.

  • Step-by-Step Methodology:

    • Dispersion: Disperse 1.0 g of silica nanoparticles in 50 mL of an ethanol/water mixture (95:5 v/v). Rationale: The 5% water is strictly required to initiate the hydrolysis of the methoxy groups on MPS, while ethanol acts as a solvating carrier.

    • pH Adjustment: Adjust the pH to 4.5 using glacial acetic acid. Rationale: Mildly acidic conditions catalyze silane hydrolysis while minimizing the rate of premature silanol self-condensation, allowing them to hydrogen-bond to the silica first.

    • Addition: Add 0.5 mL of MPS dropwise under vigorous stirring.

    • Condensation: React at room temperature for 2 hours, then elevate to 80°C for 1 hour. Rationale: The heating step provides the activation energy required to drive the condensation reaction (loss of water), forming irreversible covalent Si-O-Si bonds.

    • Validation: Centrifuge and wash three times with pure ethanol. Analyze via FTIR; the presence of a strong carbonyl stretch (~1720 cm⁻¹) post-washing confirms permanent covalent grafting.

Protocol B: Moisture-Triggered Deprotection (2-(Acryloxyethoxy)trimethylsilane)
  • Objective: Utilize the silyl ether as a latent, moisture-activated source of 2-hydroxyethyl acrylate (HEA) in a non-aqueous formulation.

  • Causality: The Si-O-C bond is stable in anhydrous environments but rapidly hydrolyzes upon exposure to ambient moisture, releasing the reactive HEA monomer.

  • Step-by-Step Methodology:

    • Anhydrous Preparation: In a rigorously dried Schlenk flask under argon, dissolve 2.0 g of 2-(Acryloxyethoxy)trimethylsilane in 20 mL of anhydrous toluene. Rationale: Strict anhydrous conditions are mandatory to prevent premature cleavage of the silyl ether.

    • Catalysis: Introduce a catalytic amount of p-toluenesulfonic acid (0.05 mol%) to sensitize the hydrolysis pathway.

    • Triggering: Expose the solution to a controlled humidity chamber (75% RH) at 25°C.

    • Self-Validating Analysis: Monitor the reaction via FTIR spectroscopy over 4 hours. Rationale: The self-validating metric is the disappearance of the Si-O-C stretching band (~1080 cm⁻¹) and the simultaneous emergence of the broad O-H stretch (~3300 cm⁻¹) corresponding to the liberated HEA.

    • Byproduct Confirmation: Analyze the headspace via GC-MS to confirm the evolution of trimethylsilanol (and its condensation product, hexamethyldisiloxane), validating the complete cleavage of the protecting group.

Conclusion & Selection Logic

For formulation scientists and researchers, selecting between these agents dictates the ultimate fate of the molecular architecture. If the goal is robust, permanent integration of organic and inorganic phases—such as in dental composites, reinforced polymers, or biosensor coatings—traditional coupling agents like MPS are non-negotiable[2].

However, if the experimental design requires a transient protecting group for a hydroxylated acrylate during a sensitive polymerization step, or a moisture-scavenging monomer that activates upon hydration, 2-(Acryloxyethoxy)trimethylsilane is the superior, purpose-built tool[1][3]. Understanding this mechanistic divergence prevents costly formulation failures and enables highly controlled, stimuli-responsive chemical designs.

References

  • [1] Title : CAS 18269-99-3 (2-Acryloxyethoxy)Trimethylsilane | Source : Alfa Chemistry | URL :

  • [3] Title : (2-ACRYLOXYETHOXY)TRIMETHYLSILANE Safety Data Sheet | Source : Gelest, Inc. | URL :

  • [2] Title : Effect of Chemical Structure of Silane Coupling Agent on Interface Adhesion Properties | Source : ResearchGate | URL :

  • [4] Title : Theoretical study on the interactions between silica and silane products | Source : ResearchGate | URL :

Sources

Validation

Gas Chromatography Validation Methods for 2-(Acryloxyethoxy)trimethylsilane Purity: A Comparative Guide

Executive Summary Accurate purity determination of 2-(Acryloxyethoxy)trimethylsilane (CAS: 18269-99-3) is critical for its application as a chemical intermediate and organosilane monomer in advanced drug delivery systems...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Accurate purity determination of 2-(Acryloxyethoxy)trimethylsilane (CAS: 18269-99-3) is critical for its application as a chemical intermediate and organosilane monomer in advanced drug delivery systems and materials science. This guide provides a comprehensive comparison of analytical methodologies, establishing a self-validating Gas Chromatography-Flame Ionization Detection (GC-FID) protocol aligned with [1].

Chemical Profile & Analytical Causality

2-(Acryloxyethoxy)trimethylsilane features a dual-functional structure: a polymerizable acrylate group and a moisture-sensitive trimethylsilyl (TMS) ether. The molecular weight is 188.30 g/mol , and it presents as a combustible liquid with a boiling point of approximately 90°C [2].

The Analytical Challenge: The primary hurdle in quantifying this compound is its hydrolytic instability. In the presence of trace moisture, the Si-O bond rapidly cleaves, yielding 2-hydroxyethyl acrylate and trimethylsilanol (which subsequently condenses into hexamethyldisiloxane). Consequently, traditional High-Performance Liquid Chromatography (HPLC) using aqueous mobile phases is fundamentally incompatible. Gas chromatography (GC) is the mandatory alternative, provided strictly anhydrous conditions are maintained during sample preparation and analysis.

SilaneDegradation A 2-(Acryloxyethoxy) trimethylsilane (Intact) C 2-Hydroxyethyl acrylate A->C Hydrolysis D Trimethylsilanol (Intermediate) A->D Hydrolysis B Moisture (H2O) in Sample/Air B->A Catalyzes E Hexamethyldisiloxane (Dimerization) D->E Condensation

Figure 1: Hydrolytic degradation pathway of 2-(Acryloxyethoxy)trimethylsilane driven by moisture.

Comparative Evaluation of Analytical Alternatives

To establish the most robust method for purity validation, we must objectively compare GC-FID against alternative chromatographic configurations.

Table 1: Comparative Performance of Chromatographic Methods for Silane Purity

MethodologyColumn / Stationary PhasePrimary AdvantageCritical LimitationVerdict for Routine Purity
GC-FID (Non-Polar) DB-5 (5% Phenyl-methylpolysiloxane)Excellent peak symmetry; wide linear dynamic range.Requires anhydrous sample prep.Optimal (Industry Standard)
GC-FID (Polar) DB-WAX (Polyethylene glycol)Good separation of highly polar impurities.Stationary phase interacts with silanes; peak tailing.Sub-optimal
GC-MS DB-5msUnmatched for unknown impurity identification.Inferior linear range for main peak quantification.Best for Impurity Profiling
HPLC-UV C18 (Reverse Phase)Standard for many APIs.Rapid on-column hydrolysis; poor UV absorbance.Incompatible

Causality of Selection: The DB-5 column is selected because its non-polar nature minimizes secondary interactions with the silane, preventing peak tailing and on-column degradation. FID is chosen over Mass Spectrometry (MS) for routine purity because FID provides a linear response across 5-6 orders of magnitude. This allows for the simultaneous quantification of the 99%+ main peak and 0.05% trace impurities without detector saturation.

Step-by-Step Experimental Protocol (Self-Validating System)

The following protocol is designed as a self-validating system. By incorporating blank injections and specific system suitability criteria, the method internally verifies its own accuracy before sample data is accepted.

Materials & Reagents:

  • Analyte: 2-(Acryloxyethoxy)trimethylsilane (Reference Standard, >99.0% purity).

  • Diluent: Anhydrous Toluene (HPLC grade, dried over molecular sieves).

    • Causality: Toluene is completely inert to silanes and ensures no solvolysis occurs. Using alcohols (methanol/ethanol) would cause immediate transesterification, artificially lowering the purity result [3].

GC-FID Instrument Parameters:

  • Column: DB-5 (30 m × 0.32 mm ID × 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium at a constant flow of 1.5 mL/min.

  • Inlet Temperature: 200°C.

    • Causality: High enough for instant volatilization of the silane (BP ~90°C), but low enough to prevent thermal polymerization of the reactive acrylate double bond.

  • Split Ratio: 50:1.

    • Causality: Prevents column overloading from the high-concentration main peak, preserving theoretical plates and resolution for trace impurities.

  • Oven Temperature Program:

    • Initial: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Final: Hold at 250°C for 5 minutes.

  • Detector (FID) Temperature: 280°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min.

Sample Preparation Workflow:

  • Accurately weigh 100 mg of 2-(Acryloxyethoxy)trimethylsilane into a 10 mL volumetric flask.

  • Dilute to volume with anhydrous toluene (Final Concentration: 10 mg/mL).

  • Transfer to a GC vial flushed with dry nitrogen and seal immediately with a PTFE-lined septum to block ambient moisture.

ICH Q2(R2) Method Validation Workflow

To ensure regulatory compliance for drug development and fine chemical manufacturing, the method must be rigorously validated according to the [1].

ValidationWorkflow Step1 Method Optimization (Carrier Gas, Temp Prog) Step2 Specificity Testing (Blank, Impurity Spiking) Step1->Step2 Step3 Linearity & Range (5-120% Target Conc) Step2->Step3 Step4 Precision & Accuracy (Repeatability, Recovery) Step3->Step4 Step5 Robustness Evaluation (Flow rate, Temp variations) Step4->Step5 Step6 Validated GC-FID Method (Ready for Routine Use) Step5->Step6

Figure 2: Step-by-step ICH Q2(R2) analytical method validation workflow for GC-FID.

Validation Parameters & Experimental Data:

  • Specificity: Achieved by injecting a toluene blank and a spiked sample containing known degradants (e.g., hexamethyldisiloxane). The resolution ( Rs​ ) between the silane peak and the nearest impurity must be > 1.5.

  • Linearity: Evaluated by preparing solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (10 mg/mL).

  • Precision (Repeatability): Six replicate injections of the 100% standard to ensure instrument stability.

  • Accuracy (Recovery): Spiking known quantities of the reference standard into a synthetic matrix and calculating the percentage recovery.

Table 2: Experimental Validation Data Summary (Representative)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Resolution) Rs​ > 1.5 from nearest peak Rs​ = 3.2Pass
Linearity ( R2 ) 0.999 (over 50-150% range)0.9998Pass
Repeatability (%RSD) 2.0% (n=6)0.45%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.8%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.01 mg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.03 mg/mLPass
Conclusion

For the purity validation of 2-(Acryloxyethoxy)trimethylsilane, GC-FID utilizing a mid-polar to non-polar DB-5 column is vastly superior to HPLC and polar GC alternatives. The causality is rooted in the molecule's hydrolytic instability and the necessity for inert, anhydrous analytical environments. By adhering to the outlined ICH Q2(R2) validation protocol, laboratories can establish a self-validating, highly reproducible assay suitable for rigorous quality control and drug development applications.

References
  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Organosilanes - Safety and Handling Guidelines Source: Gelest, Inc. URL: [Link]

Comparative

Biocompatibility Testing of Silyl Acrylates: 2-(Acryloxyethoxy)trimethylsilane vs. Industry Standards

As an Application Scientist developing biomedical polymers—such as silicone hydrogels for contact lenses or drug delivery matrices—the choice of silane monomer dictates not just oxygen permeability, but the entire toxico...

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Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist developing biomedical polymers—such as silicone hydrogels for contact lenses or drug delivery matrices—the choice of silane monomer dictates not just oxygen permeability, but the entire toxicological risk profile of the final device. While 2-(Acryloxyethoxy)trimethylsilane (also known as 2-trimethylsiloxyethyl acrylate) offers a straightforward route to incorporating siloxane moieties, its chemical structure presents severe biocompatibility liabilities compared to industry-standard alternatives like TRIS (3-[tris(trimethylsiloxy)silyl]propyl methacrylate).

This guide objectively compares the mechanistic stability, cytotoxicity, and sensitization potential of these monomers, providing self-validating experimental workflows grounded in ISO and OECD regulatory frameworks.

Mechanistic Rationale: The Hydrolysis Dilemma

The fundamental difference in biocompatibility between 2-(Acryloxyethoxy)trimethylsilane and TRIS lies in their molecular linkages.

2-(Acryloxyethoxy)trimethylsilane relies on a silyl ether (Si-O-C) bond . When exposed to aqueous environments (such as the ocular surface, interstitial fluid, or cell culture media), this bond is highly susceptible to rapid hydrolysis [1]. This degradation liberates trimethylsilanol and 2-hydroxyethyl acrylate (HEA) . HEA is a potent electrophile, a severe irritant, and a known skin sensitizer.

Conversely, TRIS and similar modern silyl acrylates utilize an alkyl silane (Si-C) propyl spacer combined with bulky, sterically hindered siloxane (Si-O-Si) branches. The Si-C bond is hydrolytically stable under physiological conditions, and the steric bulk prevents nucleophilic attack by water, rendering the monomer exceptionally stable and biocompatible [2].

G A 2-(Acryloxyethoxy)trimethylsilane (Unstable Si-O-C Bond) B Aqueous Environment (Tears / Cell Media) A->B C Hydrolysis B->C H Steric Shielding B->H D Hydroxyethyl Acrylate (HEA) + Trimethylsilanol C->D E Protein Alkylation (Haptenation) D->E F Keap1-Nrf2 Activation (Sensitization) E->F G TRIS / SiGMA (Stable Si-C / Si-O-Si Bonds) G->B I No Hydrolysis (Biocompatible) H->I

Mechanism of hydrolysis-induced sensitization in unstable silyl acrylates versus stable TRIS.

Cytotoxicity Assessment (ISO 10993-5)

To evaluate the biological impact of these materials, we employ the in vitro elution test. The protocol below is designed as a self-validating system, ensuring that any observed cell death is causally linked to the polymer extractables rather than experimental artifacts.

Step-by-Step Elution Protocol
  • Extraction (ISO 10993-12): Polymerized hydrogel disks (e.g., 20% silane monomer, 80% HEMA backbone) are extracted in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C for 24 hours [3].

    • Causality Note: The inclusion of 10% FBS is critical. Serum proteins actively bind lipophilic extractables (like unreacted silanes), significantly increasing their solubility in the aqueous vehicle. This creates a rigorous, worst-case physiological extraction scenario.

  • Cell Seeding: Seed L929 murine fibroblasts in 96-well plates at 1×104 cells/well. Incubate for 24 hours to achieve an 80% confluent monolayer.

  • Exposure: Replace the culture media with the 100% hydrogel extract, alongside serial dilutions (75%, 50%, 25%).

    • Self-Validation: Include MEM+FBS as a negative control (baseline viability) and 5% DMSO as a positive control (known cytotoxicant) [4].

  • MTT Viability Assay: Add MTT reagent and incubate for 2 hours.

    • Causality Note: The MTT assay relies on the mitochondrial enzyme succinate dehydrogenase to reduce the yellow tetrazolium dye to insoluble purple formazan. Only metabolically active, living cells will produce a signal, directly linking absorbance to cellular respiration.

  • Quantification: Measure optical density (OD) at 570 nm. A reduction in viability to <70% of the negative control indicates a cytotoxic response [4].

Protocol P1 Polymer Synthesis P2 Extraction in MEM (10% FBS, 37°C, 24h) P1->P2 P3 L929 Fibroblast Incubation (24h) P2->P3 P4 MTT Viability Assay P3->P4 P5 Spectrophotometry (OD 570 nm) P4->P5

Self-validating ISO 10993-5 elution test workflow for evaluating hydrogel extractables.

Sensitization Potential (OECD 442D)

Because 2-(Acryloxyethoxy)trimethylsilane degrades into HEA, evaluating skin/mucosal sensitization is paramount. Modern risk management frameworks strongly prioritize in vitro alternatives over animal testing [5]. We utilize the ARE-Nrf2 Luciferase Test Method (KeratinoSens™ or LuSens).

Step-by-Step Sensitization Protocol
  • KeratinoSens Cell Culture: Seed transgenic human keratinocytes containing a luciferase reporter gene fused to the Antioxidant Response Element (ARE) in 96-well plates [6].

  • Chemical Exposure: Expose cells to varying concentrations of the hydrogel extract for 48 hours. Include 1% DMSO as a negative control and Cinnamic aldehyde as a positive control.

    • Causality Note: If HEA is present in the extract, its electrophilic double bond undergoes a Michael addition with nucleophilic cysteine residues on the intracellular Keap1 sensor protein. This haptenation prevents Keap1 from degrading Nrf2. Nrf2 then translocates to the nucleus and binds the ARE, driving luciferase expression. This perfectly models Key Event 2 of the skin sensitization Adverse Outcome Pathway (AOP) [6].

  • Luminescence Detection: Lyse the cells, add luciferin substrate, and quantify light emission.

    • Interpretation: A fold induction >1.5 at sub-cytotoxic levels (cell viability >70% ) confirms the extractable profile acts as a sensitizer.

Quantitative Data Comparison

The following table synthesizes expected experimental outcomes when formulating a standard 20% silane / 80% HEMA hydrogel matrix.

Property2-(Acryloxyethoxy)trimethylsilaneTRIS (Industry Standard)
Chemical Linkage Silyl Ether (Si-O-C)Alkyl Silane (Si-C)
Hydrolytic Stability (pH 7.4) Poor (Rapid Hydrolysis)Excellent (Sterically Hindered)
Primary Degradant 2-Hydroxyethyl Acrylate (HEA)None (Stable)
Cytotoxicity (L929 Viability) < 30% (Cytotoxic)> 95% (Non-Cytotoxic)
Sensitization (LuSens Fold Induction) > 2.5 (Sensitizer)< 1.2 (Non-Sensitizer)
Oxygen Permeability (Dk) ~60 barrers~75 barrers

Material Selection Guidelines

While 2-(Acryloxyethoxy)trimethylsilane may theoretically provide high oxygen permeability, its Si-O-C linkage acts as a hydrolytic Achilles' heel. The inevitable release of HEA in physiological environments triggers both acute cytotoxicity and long-term sensitization cascades (via the Keap1-Nrf2 pathway). For researchers and drug development professionals designing prolonged-contact devices (e.g., extended-wear contact lenses or mucosal drug delivery patches), TRIS or SiGMA should be prioritized. Their Si-C bonds and steric shielding provide the necessary oxygen transmissibility without compromising the rigorous safety thresholds demanded by ISO 10993-1 frameworks [5].

References

  • Gelest, Inc. "(2-ACRYLOXYETHOXY)TRIMETHYLSILANE Product Data." Gelest.[Link]

  • International Organization for Standardization. "ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." ISO.[Link]

  • International Organization for Standardization. "ISO 10993-12:2021 Biological evaluation of medical devices — Part 12: Sample preparation and reference materials." ISO. [Link]

  • OECD. "Test No. 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method." OECD Guidelines for the Testing of Chemicals.[Link]

  • U.S. Food and Drug Administration. "Use of International Standard ISO 10993-1, 'Biological evaluation of medical devices - Part 1'." FDA.[Link]

  • MDPI. "Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels." Polymers.[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Acryloxyethoxy)trimethylsilane for Researchers

For researchers, scientists, and professionals in drug development, the precise structural elucidation of derivatized compounds is a cornerstone of rigorous analytical science. When polar molecules like 2-hydroxyethyl ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of derivatized compounds is a cornerstone of rigorous analytical science. When polar molecules like 2-hydroxyethyl acrylate are modified to enhance their volatility for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), understanding the resulting fragmentation patterns is critical for unambiguous identification. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(Acryloxyethoxy)trimethylsilane, the trimethylsilyl (TMS) derivative of 2-hydroxyethyl acrylate.

This guide moves beyond a simple cataloging of fragments. It delves into the mechanistic underpinnings of the fragmentation pathways, offering a comparative perspective against the underivatized precursor and an alternative silyl derivatization agent, tert-butyldimethylsilyl (TBDMS). This approach is designed to equip the analyst with the expert-level insight needed to interpret mass spectra confidently and to make informed decisions about derivatization strategies.

The Analytical Imperative for Silylation: A Comparative Overview

The primary motivation for converting 2-hydroxyethyl acrylate to its silylated form is to overcome its inherent polarity and low volatility, which are problematic for GC-MS analysis. Silylation, a common derivatization technique, replaces the active hydrogen of the hydroxyl group with a non-polar silyl group, such as TMS or TBDMS. This chemical modification dramatically improves the analyte's chromatographic behavior, leading to sharper peaks and better separation.[1][2]

The choice of silylating agent is a critical experimental parameter. While both TMS and TBDMS derivatives enhance volatility, their fragmentation patterns in the mass spectrometer differ significantly, offering distinct advantages and disadvantages for structural confirmation. This guide will illuminate these differences through a detailed examination of their expected fragmentation pathways.

Mass Spectrometry of 2-Hydroxyethyl Acrylate: The Unprotected Precursor

To appreciate the analytical value of silylation, we first examine the mass spectrum of the underivatized precursor, 2-hydroxyethyl acrylate. The National Institute of Standards and Technology (NIST) WebBook provides a reference electron ionization mass spectrum for this compound, which serves as our baseline for comparison.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Fragmentation of 2-Hydroxyethyl Acrylate.

The fragmentation of 2-hydroxyethyl acrylate is characterized by cleavages around the ester functionality and the ethylene glycol moiety. Key fragments and their assignments are summarized in the table below.

Ion (m/z)Proposed StructureFragmentation Pathway
116[M]+•Molecular Ion
85[M-OCH2CH2OH]+Loss of the hydroxyethoxy radical
55[CH2=CH-C=O]+Acryloyl cation, a common fragment for acrylates
45[HO-CH2-CH2]+Hydroxyethyl cation
31[CH2OH]+Oxonium ion from cleavage of the C-C bond in the ethyl group

Predicted Fragmentation Pattern of 2-(Acryloxyethoxy)trimethylsilane

dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Predicted Fragmentation of 2-(Acryloxyethoxy)trimethylsilane.

Key Predicted Fragments and Mechanistic Insights:

  • [M-15]+ (m/z 173): The loss of a methyl radical from the TMS group is a hallmark of silylated compounds, often resulting in a prominent peak. This fragment is highly diagnostic for the presence of a TMS group.

  • [M-71]+ (m/z 117): Cleavage of the ester bond with the loss of the acryloyl radical is another probable pathway. The resulting ion, [CH2CH2OSi(CH3)3]+, can provide information about the silylated ethoxy portion of the molecule.

  • m/z 103: A rearrangement followed by cleavage can lead to the formation of the [CH2=O-Si(CH3)3]+ ion. This fragment is characteristic of TMS ethers of primary alcohols.

  • m/z 73: The trimethylsilyl cation, [Si(CH3)3]+, is a very stable and often abundant ion in the mass spectra of TMS derivatives. Its presence is a strong indicator of a TMS-derivatized compound.

  • m/z 55: The acryloyl cation, [CH2=CH-C=O]+, is expected to be present, as it is a stable fragment from the acrylate moiety.

Comparative Analysis: TMS vs. TBDMS Derivatization

For certain applications, a tert-butyldimethylsilyl (TBDMS) protecting group may be preferred over a TMS group due to its greater stability. The mass spectrometric behavior of TBDMS ethers is also distinct and offers a valuable comparison.

The most significant difference in the fragmentation of a TBDMS-derivatized 2-hydroxyethyl acrylate would be the prominent loss of a tert-butyl radical (57 Da) from the molecular ion, leading to a significant [M-57]+ peak. This is a highly characteristic fragmentation for TBDMS ethers and is often the base peak in the spectrum.

Feature2-(Acryloxyethoxy)trimethylsilane (TMS)2-(Acryloxyethoxy)-tert-butyldimethylsilane (TBDMS)
Molecular Ion m/z 188m/z 230
Characteristic Loss -15 (CH3)-57 (C4H9)
Key Diagnostic Ions m/z 173, 103, 73m/z 173, 115, 75
General Abundance of Molecular Ion Often low to moderateGenerally more abundant than TMS derivative

Experimental Protocols

For researchers aiming to replicate or build upon the analysis presented here, the following experimental protocols provide a robust starting point.

Silylation of 2-Hydroxyethyl Acrylate

Objective: To prepare the trimethylsilyl derivative of 2-hydroxyethyl acrylate for GC-MS analysis.

Materials:

  • 2-Hydroxyethyl acrylate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Reaction vial (2 mL) with a screw cap and PTFE septum

  • Heating block or water bath

Procedure:

  • To a clean, dry 2 mL reaction vial, add approximately 1 mg of 2-hydroxyethyl acrylate.

  • Add 100 µL of anhydrous pyridine to dissolve the analyte.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex briefly to mix the reagents.

  • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 280°C for 5 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

Conclusion

The derivatization of 2-hydroxyethyl acrylate to 2-(Acryloxyethoxy)trimethylsilane provides a volatile and thermally stable analyte amenable to GC-MS analysis. While an experimental spectrum is not publicly available, a detailed and reliable prediction of its fragmentation pattern can be constructed based on the well-understood fragmentation mechanisms of TMS ethers and acrylate esters. The key diagnostic ions at m/z 173 ([M-15]+), 103, and 73 are strong indicators of the TMS-derivatized structure.

By comparing this predicted fragmentation to that of the underivatized precursor and the alternative TBDMS derivative, researchers can gain a deeper understanding of the structural information encoded in the mass spectrum. This comparative approach not only aids in the confident identification of the target analyte but also informs the strategic selection of derivatization reagents for future analytical challenges.

References

  • National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 2-hydroxyethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxyethyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21.
  • PubChem. (n.d.). 2-((Trimethylsilyl)oxy)ethyl methacrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Knapp, D. R. (1979).

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Comparative

Evaluating Oxygen Permeability: A Comparative Guide to 2-(Acryloxyethoxy)trimethylsilane and Polydimethylsiloxane (PDMS)

In fields ranging from advanced drug delivery systems and microfluidics to ophthalmic materials and cell culture technology, the precise control of gas transport is paramount. Oxygen permeability, in particular, is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

In fields ranging from advanced drug delivery systems and microfluidics to ophthalmic materials and cell culture technology, the precise control of gas transport is paramount. Oxygen permeability, in particular, is a critical material property that can dictate the success or failure of an application. This guide provides an in-depth comparison of two significant silicon-containing materials: the well-established Polydimethylsiloxane (PDMS) and the functional monomer 2-(acryloxyethoxy)trimethylsilane.

While PDMS is a benchmark material for high oxygen permeability, 2-(acryloxyethoxy)trimethylsilane represents a versatile building block for creating novel polymers with tailored gas transport properties. This document moves beyond a simple data sheet comparison, delving into the structural basis for their permeability, providing a rigorous experimental framework for their evaluation, and discussing their distinct roles in modern research and development.

The Structural Basis of Oxygen Permeability

The ability of a polymer to permit the passage of gases is fundamentally linked to its molecular architecture. The predominant mechanism governing this process in dense, non-porous polymers is the solution-diffusion model .[1][2] This model posits a three-step process: (1) gas molecules dissolve into the polymer matrix at the high-pressure interface, (2) they diffuse through the polymer's free volume down a concentration gradient, and (3) they desorb from the low-pressure interface.[1] The efficiency of this process is dictated by both the solubility (S) and diffusivity (D) of the gas in the polymer, the product of which yields the permeability coefficient (P, often denoted as Dk).

Polydimethylsiloxane (PDMS): The Permeability Benchmark

PDMS is renowned for its exceptionally high gas permeability.[3] This property arises from its unique molecular structure:

  • Highly Flexible Siloxane Backbone: The silicon-oxygen (Si-O) bonds in the polymer backbone are longer and have a lower rotational energy barrier compared to carbon-carbon bonds. This imparts extraordinary segmental mobility and chain flexibility.

  • Large Free Volume: The bulky methyl (-CH₃) groups attached to the silicon atoms prevent efficient chain packing. This creates a significant amount of interstitial free volume, essentially forming diffusion pathways for gas molecules to traverse.[4]

This combination of high chain flexibility and large free volume allows oxygen molecules to readily dissolve into and diffuse through the PDMS matrix, resulting in one of the highest Dk values among all rubbery polymers.[3]

2-(Acryloxyethoxy)trimethylsilane: A Functional Monomer for Permeability

An analysis of its structure reveals why it is so effective in this role:

  • Acrylate Group: This functional group allows the monomer to be readily polymerized, typically through free-radical polymerization, into an acrylic backbone.[6]

  • Trimethylsilyl Group: The -Si(CH₃)₃ group is the key to its function. Like the methyl groups in PDMS, this bulky silyl moiety introduces significant free volume into the polymer structure. It is a potent tool for increasing the oxygen solubility and diffusion pathways within a host polymer.[5]

  • Ethoxy Linker: The flexible ethyl ether linkage provides rotational freedom, ensuring the bulky silyl group can effectively disrupt polymer chain packing.

Therefore, while PDMS is a material with intrinsically high permeability, 2-(acryloxyethoxy)trimethylsilane is a reactive component used to engineer high oxygen permeability into other polymer systems, such as the silicone hydrogels used in contact lenses.[5]

Quantitative Comparison of Oxygen Permeability (Dk)

The standard unit for oxygen permeability (Dk) is the Barrer , where: 1 Barrer = 10⁻¹⁰ cm³ (STP) · cm / (cm² · s · cmHg)

Below is a summary of the established oxygen permeability values for PDMS.

MaterialOxygen Permeability (Dk) [Barrer]Conditions & Notes
Polydimethylsiloxane (PDMS) ~700 - 900 Unfilled, dry state. The range reflects differences in sample preparation and crosslink density.[3]
Polydimethylsiloxane (PDMS) ~640 Decreases with the addition of crosslinking agents like tetraethoxysilane.[7]
Poly(2-(acryloxyethoxy)trimethylsilane) Data Not Available This material is primarily used as a co-monomer. Its incorporation into a polymer matrix, such as a hydrogel, has been shown to synergistically enhance the final material's Dk value.[5]

It is crucial to note that factors such as crosslinking density significantly impact permeability; a higher crosslink density generally reduces polymer chain mobility and free volume, thereby decreasing the Dk value.[8][9]

Experimental Protocol: Measuring Oxygen Transmission Rate (OTR)

To ensure trustworthy and comparable data, a standardized methodology is essential. The ASTM D3985 is the globally recognized standard test method for measuring the oxygen gas transmission rate (OTR) through plastic films using a coulometric sensor.[3][7] This method provides the data needed to calculate the permeance and, for homogenous materials, the oxygen permeability coefficient (Dk).

Principle of the Coulometric Method

The test specimen is mounted as a sealed barrier between two chambers. One chamber contains a flow of pure oxygen (test gas), while the other is purged with an oxygen-free carrier gas (typically nitrogen). As oxygen permeates through the material down the concentration gradient, it is carried by the nitrogen stream to a highly sensitive coulometric sensor. This sensor generates an electrical current directly proportional to the amount of oxygen it detects, allowing for a precise quantification of the transmission rate.[8][10]

Step-by-Step Experimental Workflow
  • Sample Preparation & Conditioning:

    • Causality: The material's history and condition can affect permeability. This step ensures the sample is stable and free from volatile contaminants.

    • Protocol:

      • Prepare flat, defect-free films of the polymer (e.g., PDMS or a polymerized film containing 2-(acryloxyethoxy)trimethylsilane) with a precisely known thickness.

      • Cut test specimens to the dimensions required by the instrument's diffusion cell.

      • Condition the specimens for a minimum of 48 hours under standard laboratory conditions (23°C, 50% RH) or specific conditions relevant to the intended application.

  • Instrument Setup and Calibration:

    • Causality: Accurate measurement relies on a leak-free system and a properly functioning sensor.

    • Protocol:

      • Power on the OTR instrument (e.g., MOCON OX-TRAN® or equivalent) and allow the sensor and temperature to stabilize.

      • Set the desired test temperature and relative humidity (for most non-hydrogel silicone materials, a dry test at 0% RH is standard).[11]

      • Verify the system's performance using a certified reference material (e.g., a NIST-traceable film with a known OTR) to ensure the sensor and system are operating correctly. The coulometric sensor is an intrinsic device based on Faraday's Law and does not require chemical calibration, but system verification is crucial.[12]

  • Sample Mounting and System Purging:

    • Causality: An airtight seal is critical to prevent ambient oxygen from leaking into the sensor, which would yield erroneously high readings. Purging removes all residual oxygen from the carrier gas side of the system.

    • Protocol:

      • Apply a thin layer of vacuum grease to the diffusion cell flanges and mount the test specimen, ensuring a hermetic seal.

      • Clamp the cell into the instrument.

      • Initiate the nitrogen carrier gas flow to purge the sensor and the lower chamber of the diffusion cell. Continue purging until the sensor output stabilizes at a near-zero baseline.

  • Initiating the Test and Reaching Steady State:

    • Causality: The rate of oxygen transmission is not instantaneous. A steady state must be achieved where the rate of oxygen entering and leaving the polymer is constant.

    • Protocol:

      • Introduce 100% oxygen into the upper chamber of the diffusion cell.

      • The instrument will continuously monitor the sensor's output. Initially, the reading will be zero, then gradually increase as oxygen begins to permeate through the sample.

      • The test continues until the rate of change of the sensor output becomes negligible over a defined period. This is the steady-state OTR value.

  • Data Analysis and Dk Calculation:

    • Causality: The raw OTR value is dependent on the sample's thickness and the partial pressure of oxygen. The Dk value normalizes for these factors to provide an intrinsic material property.

    • Protocol:

      • The instrument records the steady-state OTR in units of cc/(m²·day).

      • Calculate the permeance (P) by dividing the OTR by the partial pressure of oxygen (typically 1 atm).

      • Calculate the permeability coefficient (Dk) by multiplying the permeance by the average thickness of the film.

      • Convert the final Dk value to Barrer units for standard comparison.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Instrument Setup cluster_test Phase 3: Measurement cluster_analysis Phase 4: Analysis p1 Prepare Defect-Free Polymer Film p2 Condition Specimen (e.g., 23°C, 50% RH) p1->p2 s1 Mount Specimen in Diffusion Cell p2->s1 s2 System Leak Check & N₂ Purge s1->s2 s3 Establish Zero Baseline s2->s3 t1 Introduce 100% O₂ to Test Chamber s3->t1 t2 Monitor O₂ Permeation (Coulometric Sensor) t1->t2 t3 Achieve Steady-State Transmission Rate t2->t3 a1 Record OTR (cc/m²·day) t3->a1 a2 Calculate Permeability Coefficient (Dk) a1->a2 a3 Report Dk in Barrer a2->a3

Caption: ASTM D3985 Experimental Workflow for Oxygen Permeability Testing.

Discussion: Distinct Roles and Applications

The comparison between PDMS and 2-(acryloxyethoxy)trimethylsilane is not one of direct substitution, but rather of distinct application philosophies.

  • PDMS is the material of choice for applications requiring a bulk material with maximum, intrinsic oxygen permeability. Its well-characterized properties, optical transparency, and ease of fabrication via soft lithography have made it a cornerstone of microfluidic devices for cell culture, "organ-on-a-chip" models, and gas separation membranes.[13]

  • 2-(Acryloxyethoxy)trimethylsilane and similar silane-acrylates are performance enhancers . They are copolymerized with other monomers (like HEMA and NVP in contact lenses) to create materials that balance multiple properties.[2] For example, in a silicone hydrogel, hydrophilic monomers provide water content and comfort, while the silane acrylate component creates silicon-rich microdomains that act as highly efficient "pipelines" for oxygen transport, dramatically increasing the Dk of the final material without making it a pure, hydrophobic silicone.[5]

Conclusion

This guide provides a framework for understanding and evaluating the oxygen permeability of two critical silicon-containing materials.

Polydimethylsiloxane (PDMS) stands as a well-documented, exceptionally high-permeability material, with a Dk value in the range of 700-900 Barrer.[3] Its performance is directly tied to the inherent flexibility and high free volume of its siloxane backbone.

2-(Acryloxyethoxy)trimethylsilane , while lacking characterization as a homopolymer, is a powerful functional monomer. Its structure, featuring a polymerizable acrylate group and a bulky trimethylsilyl moiety, is designed to impart high oxygen permeability when incorporated into other polymer systems.

For researchers and developers, the choice is clear: use PDMS for applications demanding a simple, high-Dk bulk material. Employ 2-(acryloxyethoxy)trimethylsilane as a strategic component to engineer elevated oxygen transport into multifunctional copolymer systems. The rigorous application of the ASTM D3985 standard is the definitive method to validate the performance of either approach, ensuring that material selection and design are grounded in accurate, reliable data.

References

  • ASTM D3985-17, Standard Test Method for Oxygen Gas Transmission Rate Through Plastic Film and Sheeting Using a Coulometric Sensor, ASTM Intern
  • ASTM International. (2017). Oxygen Gas Transmission Rate Through Plastic Film and Sheeting Using a Coulometric Sensor1.

  • Labthink. (n.d.). ASTM D3985 - OTR Oxygen Transmission Rate.

  • ProQuest. (2021). Study on the influence of crosslinking density and free polysiloxan chain length on oxygen permeability and hydrophilicity of multicomponent silicone hydrogels.

  • Femmer, T., et al. (2015). Permeability and selectivity data of different gases in our PDMS resist.... ResearchGate.

  • Benchchem. (n.d.). A Technical Guide to the Physical Properties of Polydimethylsiloxane (PDMS) for Microfluidics.

  • Alvord, L., et al. (1999). Oxygen permeability of a new type of high Dk soft contact lens material. Optometry and Vision Science, 76(12), 834-839.
  • Merkel, T. C., et al. (2010). Estimation of permeabilities for O2 through PDMS and water. The Royal Society of Chemistry.

  • MDPI. (2025). Synergistic Enhancement of Oxygen Permeability in Silane-Modified Hydrogel Networks for Advanced Ophthalmic Applications.

  • Universiti Teknologi Malaysia. (n.d.). Understanding the Solution-Diffusion Mechanism in Gas Separation Membrane for Engineering Students.

  • MDPI. (2022). Modelling Sorption and Transport of Gases in Polymeric Membranes across Different Scales: A Review.

  • Semantic Scholar. (2017). Enhancement of oxygen permeability by copolymerization of silyl group-containing diphenylacetylenes with tert-butyl group - containing diphenylacetylene and desilylation of copolymer membranes.

  • Diva-portal.org. (2010). Barrier properties of SiOx-coated polymers : multi-layer modelling and effects of mechanical folding.

  • Gelest. (n.d.). Methacrylate- and Acrylate-Functional Silicones - Technical Library.

  • Google Patents. (n.d.). US5229465A - Oxygen-permeable polymeric membranes.

  • Harbin Institute of Technology. (2022). Effects of the cross-linking structures of polyacrylate coating on PET films on oxygen permeability.

  • Markov, D. A., et al. (2014). Variation in diffusion of gases through PDMS due to plasma surface treatment and storage conditions. Biomedical Microdevices, 16(6), 849-857.
  • Google Patents. (n.d.). US7238768B2 - Polysiloxanes and their preparation.

  • ScienceDirect. (2014). Modification of epoxy resins with functional silanes, polysiloxanes, silsesquioxanes, silica and silicates.

  • Techlab Systems. (n.d.). OTR-O3 Oxygen Transmission Rate Tester (Coulometric sensor method).

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Safety & Regulatory Compliance

Safety

2-(Acryloxyethoxy)trimethylsilane proper disposal procedures

Operational Safety & Logistics Master Guide: 2-(Acryloxyethoxy)trimethylsilane Handling and Disposal As a critical organosilane intermediate used in advanced polymer synthesis and drug development, 2-(Acryloxyethoxy)trim...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Logistics Master Guide: 2-(Acryloxyethoxy)trimethylsilane Handling and Disposal

As a critical organosilane intermediate used in advanced polymer synthesis and drug development, 2-(Acryloxyethoxy)trimethylsilane (CAS: 18269-99-3) presents unique logistical challenges[1][2]. Its dual-functional nature—combining a moisture-sensitive trimethylsilyl group with a highly reactive, polymerizable acrylate moiety—requires strict operational discipline.

This guide provides researchers and laboratory managers with field-proven, mechanistic-based protocols for the safe handling, spill containment, and disposal of this compound, ensuring both regulatory compliance and laboratory safety[3][4].

Chemical Profile & Mechanistic Hazards

To handle this chemical safely, one must understand the causality behind its reactivity. The compound is stabilized with Hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization[3][4].

Table 1: Critical Physicochemical & Safety Data

PropertyValue / SpecificationOperational Implication
CAS Number 18269-99-3Unique identifier for waste manifesting[1].
Boiling Point 90 °CVolatile enough to pose inhalation risks[2].
Flash Point >65 °CCombustible liquid (H227). Vapors can form explosive mixtures with air[3].
Hydrolytic Sensitivity Level 7 (Reacts slowly)Must be kept strictly anhydrous to prevent degradation[2].
Storage Conditions 0–5 °C, DarkHeat and UV light deplete the MEHQ inhibitor, triggering polymerization[3][4].
Mechanistic Reactivity Profile
  • Moisture Sensitivity (Silane Cleavage): Upon exposure to ambient humidity or water, the trimethylsilyl ether linkage undergoes slow hydrolysis. This reaction liberates 2-hydroxyethyl acrylate and hexamethyldisiloxane[4]. This not only degrades the reagent but alters the toxicity profile of the waste.

  • Exothermic Polymerization: The acrylate group is highly susceptible to free-radical polymerization. If the MEHQ inhibitor is depleted (via heat, light, or prolonged storage), the monomer can auto-polymerize exothermically, potentially causing sealed containers to rupture[4].

  • Combustibility: With a flash point >65 °C, the liquid is combustible. Elevated temperatures or open flames will generate irritating fumes and organic acid vapors[3][5].

Operational Handling Protocol

Every handling step must act as a self-validating system to prevent moisture ingress and inhibitor depletion.

Step-by-Step Handling Methodology:

  • Environmental Purging: Conduct all transfers within a fume hood or glovebox. Purge the headspace of the primary container with an inert gas (Argon or dry Nitrogen) before and after aliquoting to displace ambient moisture and oxygen. (Note: MEHQ requires trace oxygen to function; do not sparge the liquid itself with inert gas, only the headspace).

  • Equipment Preparation: Utilize exclusively oven-dried glassware. Ensure all spatulas or transfer vessels are non-sparking (e.g., Teflon or brass) to mitigate ignition risks from combustible vapors[3].

  • Thermal Management: Remove the reagent from 0–5 °C storage immediately prior to use. Allow it to reach room temperature in a desiccator before opening to prevent condensation from forming on the cold liquid[4].

  • Verification: Visually inspect the liquid before use. An increase in viscosity or the presence of particulate matter is a direct indicator of unintended polymerization. If observed, quarantine the bottle immediately.

Spill Response & Containment Workflow

In the event of an accidental release, the primary goals are mitigating the combustible vapor hazard and preventing environmental contamination. Do not dispose of waste into the sewer[3].

G Start Identify Spill or Waste 2-(Acryloxyethoxy)trimethylsilane Assess Assess Hazard Profile (Combustible, Moisture-Sensitive) Start->Assess Spill Spill Containment (Evacuate, Remove Ignition) Assess->Spill Accidental Release Routine Routine Lab Waste (Segregate from H2O/Acids) Assess->Routine Process Waste Absorb Absorb with Inert Material (Vermiculite/Clay) Spill->Absorb Collect Collect in Sealed Container (Use Non-Sparking Tools) Routine->Collect Absorb->Collect Label Label: Hazardous Organic Waste (Combustible/Irritant) Collect->Label Dispose Transfer to Licensed Facility (Incineration) Label->Dispose

Workflow for 2-(Acryloxyethoxy)trimethylsilane spill containment and disposal.

Step-by-Step Spill Response Methodology:

  • Evacuation & Source Control: Evacuate unnecessary personnel from the immediate area. Eliminate all sources of ignition (open flames, hot plates, static charges)[3].

  • Containment: Do NOT use straight streams of water[3]. Contain the spill using dikes. Cover the liquid with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical clay[5].

  • Collection: Using non-sparking shovels or scoops, transfer the saturated absorbent into a chemically compatible, sealable high-density polyethylene (HDPE) or glass waste container[3].

  • Decontamination: Once the bulk chemical is removed, wash the contaminated surface with mild soap and water, ensuring the area is well-ventilated to clear residual vapors[3][5].

Proper Disposal Procedures

Because 2-(Acryloxyethoxy)trimethylsilane is heavily regulated as a combustible and environmentally hazardous substance, improper disposal can lead to severe safety and legal repercussions[3][4].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Never mix this compound with aqueous waste streams, strong acids, or strong bases. Water induces hydrolysis, while acids/bases can catalyze violent, exothermic polymerization of the acrylate moiety.

  • Primary Containment: Accumulate waste in dedicated, tightly sealed containers. Leave at least 10% headspace in the container to accommodate potential vapor expansion.

  • Regulatory Labeling: Label the container explicitly as: "Hazardous Waste: Combustible Liquid, Moisture-Sensitive Organosilane (Contains 2-(Acryloxyethoxy)trimethylsilane and MEHQ)". Include GHS hazard pictograms for Combustible Liquid (H227) and Eye Irritation (H319)[3].

  • Facility Transfer: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department or a licensed commercial hazardous waste disposal facility. The recommended and legally compliant method of final destruction is controlled high-temperature incineration[3][5].

References

  • Gelest, Inc. "Safety Data Sheet: (2-ACRYLOXYETHOXY)TRIMETHYLSILANE (SIA0160.0)". Gelest.com.[Link]

  • NextSDS. "2-(ACRYLOXYETHOXY)TRIMETHYLSILANE — Chemical Substance Information". NextSDS.com.[Link]

  • Gelest, Inc. "SIA0160.0 Environmental Information and Health Hazard Data". Gelest.com. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-(Acryloxyethoxy)trimethylsilane

For the modern researcher, scientist, and drug development professional, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical infor...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 2-(Acryloxyethoxy)trimethylsilane, moving beyond a simple checklist to offer a framework of understanding that builds confidence and ensures laboratory safety. Here, we will delve into the causality behind each procedural step, creating a self-validating system of protocols for your laboratory.

Understanding the Reagent: Hazard Profile of 2-(Acryloxyethoxy)trimethylsilane

Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. 2-(Acryloxyethoxy)trimethylsilane is classified under the Globally Harmonized System (GHS) as a combustible liquid and a substance that causes serious eye irritation[1].

Beyond these primary classifications, it's crucial to consider its chemical family. As a silane, it is reactive with moisture and water[1]. This reactivity can lead to the liberation of other compounds, potentially altering the hazard landscape. Furthermore, as an acrylate, there is a potential for skin irritation and sensitization, as has been reported for related compounds[1]. Skin sensitization is an allergic reaction that can develop over time with repeated exposure.

Therefore, the core safety strategy for this compound is twofold: prevent contact with the eyes and skin, and meticulously avoid exposure to moisture and ignition sources.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following table summarizes the essential PPE for handling 2-(Acryloxyethoxy)trimethylsilane, with explanations rooted in the chemical's properties.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash GogglesStandard safety glasses are insufficient. Goggles provide a seal around the eyes, which is critical to prevent contact with a substance classified as a serious eye irritant.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing. This provides an additional layer of protection for the entire face.
Hands Neoprene or Nitrile Rubber GlovesThese materials offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use. Given the potential for skin irritation and sensitization from acrylates, immediate removal and replacement of contaminated gloves is essential.
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a suitable chemical-resistant material protects the skin and personal clothing from accidental spills.
Closed-toe ShoesAn essential component of laboratory safety to protect the feet from spills.
Respiratory NIOSH-certified organic vapor respirator (black cartridge)Recommended when handling the material outside of a certified chemical fume hood or in situations where ventilation is inadequate and inhalation of vapors is possible. Acrylate vapors can cause respiratory tract irritation[1].

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory minimizes risk.

Receiving and Storage:

Upon receipt, visually inspect the container for any signs of damage or leakage. The storage of 2-(Acryloxyethoxy)trimethylsilane is critical to maintaining its integrity and preventing hazardous situations.

  • Storage Conditions: Store in a cool, dry, and dark environment, ideally at 0-5°C[1]. Heat can promote hazardous polymerization.

  • Inert Atmosphere: Keep the container tightly sealed to prevent exposure to moisture and air, with which it can react[1].

  • Ventilation: The storage area should be well-ventilated.

  • Segregation: Store away from incompatible materials such as water, moisture, and strong oxidizing agents.

Handling Procedures:

All handling of 2-(Acryloxyethoxy)trimethylsilane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Preparation: Before starting, ensure that an emergency eyewash station and safety shower are readily accessible. Have all necessary equipment and reagents prepared to minimize the duration of handling.

  • Grounding: Ground and bond the container and receiving equipment during transfer to prevent the buildup of static electricity, which could serve as an ignition source for this combustible liquid[1].

  • Non-Sparking Tools: Utilize tools made from non-sparking materials (e.g., brass, bronze, or aluminum) to further mitigate the risk of ignition[1].

  • Dispensing: When dispensing, do so slowly and carefully to avoid splashing.

  • Post-Handling: After use, tightly reseal the container. Decontaminate the work area and any equipment used. Wash hands and any exposed skin thoroughly with soap and water.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a swift and informed response is crucial.

Spill Response Workflow

The following diagram outlines the immediate steps to take in the event of a spill.

Spill_Response A IMMEDIATE ACTION Evacuate unnecessary personnel. B ASSESS THE SITUATION Is the spill large or small? Is there an immediate fire hazard? A->B Secure the area C CONTROL THE SOURCE If safe to do so, stop the leak. B->C If manageable D CONTAIN THE SPILL Use dikes or absorbents to prevent spreading. C->D E CLEANUP Use absorbent material. Collect in a suitable container. D->E F DECONTAMINATE Clean the spill area thoroughly. E->F G DISPOSAL Dispose of waste as hazardous material. F->G

Caption: Workflow for responding to a 2-(Acryloxyethoxy)trimethylsilane spill.

Exposure Response:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation or a rash develops, seek medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste materials, including the chemical itself, any contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste through a licensed and approved hazardous waste disposal facility[1]. Do not dispose of it down the drain or in general waste. Adhere to all local, state, and federal regulations for hazardous waste disposal.

By understanding the chemical nature of 2-(Acryloxyethoxy)trimethylsilane and adhering to these detailed protocols, you can ensure a safe and productive research environment. This guide serves as a foundation for building robust safety practices in your laboratory.

References

  • Gelest, Inc. (2016). Safety Data Sheet: (2-ACRYLOXYETHOXY)TRIMETHYLSILANE. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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